12R-Lox-IN-2
Description
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Properties
Molecular Formula |
C19H13NO |
|---|---|
Molecular Weight |
271.3 g/mol |
IUPAC Name |
4-quinolin-2-ylnaphthalen-1-ol |
InChI |
InChI=1S/C19H13NO/c21-19-12-10-15(14-6-2-3-7-16(14)19)18-11-9-13-5-1-4-8-17(13)20-18/h1-12,21H |
InChI Key |
PLATVCRZPNTREE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C4=CC=CC=C43)O |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of 12R-Lox-IN-2
For Researchers, Scientists, and Drug Development Professionals
Abstract
12R-lipoxygenase (12R-LOX) is a key enzyme in the metabolic pathway of arachidonic acid, leading to the production of 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE). This pathway is increasingly implicated in the pathogenesis of inflammatory skin diseases, particularly psoriasis, where it contributes to keratinocyte hyperproliferation and the pro-inflammatory environment. 12R-Lox-IN-2 has been identified as the first selective inhibitor of 12R-LOX, offering a novel therapeutic strategy for these conditions. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its inhibitory effects, impact on downstream signaling pathways, and detailed experimental protocols for its characterization.
Introduction to 12R-Lipoxygenase
The 12R-lipoxygenase (12R-LOX) is a non-heme iron-containing enzyme that catalyzes the stereospecific insertion of molecular oxygen into arachidonic acid to form 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HPETE), which is subsequently reduced to 12(R)-HETE. In humans, 12R-LOX is encoded by the ALOX12B gene and is predominantly expressed in the epidermis.[1] Dysregulation of the 12R-LOX pathway is associated with inflammatory skin conditions such as psoriasis, where elevated levels of 12(R)-HETE are observed.[2][3] This metabolite is believed to contribute to the disease phenotype by promoting keratinocyte proliferation and inflammation.
This compound: A Novel Inhibitor of 12R-LOX
This compound (also referred to as compound 7b in some literature) is a 2-aryl quinoline derivative that has been identified as a potent and selective inhibitor of human 12R-LOX (12R-hLOX).[4] Its discovery represents a significant advancement in the development of targeted therapies for 12R-LOX-mediated diseases.
Quantitative Inhibitory Activity
The inhibitory potency of this compound and a related compound, 4a, against various lipoxygenase enzymes has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | Target Enzyme | IC50 (µM) | Selectivity |
| This compound (7b) | 12R-hLOX | 28.25 ± 1.63 | Selective over 12S-hLOX, 15-hLOX, and 15-hLOXB |
| Compound 4a | 12R-hLOX | 12.48 ± 2.06 | Selective over 12S-hLOX, 15-hLOX, and 15-hLOXB |
Data sourced from Bhuktar H, et al. Bioorg Chem. 2023.[4]
Mechanism of Action: Downstream Signaling Pathways
The therapeutic potential of this compound stems from its ability to modulate the downstream signaling events triggered by 12R-LOX activity. In the context of psoriasis, a key mechanism involves the reduction of keratinocyte hyperproliferation and the attenuation of the inflammatory response.
Inhibition of Keratinocyte Proliferation
Psoriasis is characterized by uncontrolled proliferation of keratinocytes. The protein Ki-67 is a well-established marker of cell proliferation.[5] Studies have shown that treatment with this compound leads to a significant reduction in the protein levels of Ki-67 in an imiquimod-induced psoriatic keratinocyte model.[4] This suggests that the 12R-LOX pathway, likely through its product 12(R)-HETE, contributes to the proliferative phenotype of psoriatic keratinocytes. The metabolite 12(S)-HETE, a product of the related 12S-LOX enzyme, has been shown to stimulate DNA synthesis and mitogenesis in human keratinocytes through the ERK-MAPK and PI3K pathways.[4] While the direct signaling cascade initiated by 12(R)-HETE is still under investigation, it is plausible that it engages similar mitogenic pathways. Inhibition of 12R-LOX by this compound disrupts this pro-proliferative signal, leading to a decrease in Ki-67 expression.
Attenuation of Pro-inflammatory Cytokine Expression
Interleukin-17A (IL-17A) is a cornerstone cytokine in the pathogenesis of psoriasis, driving inflammation and keratinocyte hyperproliferation.[5] The expression of IL-17A is elevated in psoriatic lesions. Treatment with this compound has been demonstrated to decrease the mRNA expression of IL-17A in imiquimod-induced psoriatic-like keratinocytes.[4] The signaling pathway linking 12R-LOX to IL-17A expression likely involves the activation of transcription factors such as STAT3. STAT3 activation in keratinocytes is known to be essential for the development of psoriasis-like lesions and can induce the production of IL-23, a key upstream activator of IL-17A-producing T-cells.[6][7] It is hypothesized that 12(R)-HETE, the product of 12R-LOX, may act as an upstream activator of the STAT3 pathway in keratinocytes, thereby promoting a pro-inflammatory environment rich in IL-17A. By inhibiting 12R-LOX, this compound can interrupt this inflammatory cascade.
Visualizing the Mechanism of Action
Signaling Pathway of this compound Action
Caption: Proposed signaling pathway of this compound in keratinocytes.
Experimental Workflow for Inhibitor Characterization
Caption: Experimental workflow for characterizing this compound.
Detailed Experimental Protocols
In Vitro 12R-hLOX Inhibition Assay (Spectrophotometric)
This protocol is a generalized method based on common lipoxygenase assays and should be optimized for specific laboratory conditions.
Objective: To determine the IC50 value of this compound against human 12R-LOX.
Materials:
-
Recombinant human 12R-LOX enzyme
-
Arachidonic acid (substrate)
-
This compound (test compound)
-
Borate buffer (0.2 M, pH 9.0)
-
DMSO (for dissolving compounds)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 234 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Create a series of dilutions to achieve the desired final concentrations in the assay.
-
Prepare a stock solution of arachidonic acid.
-
Dilute the recombinant 12R-hLOX enzyme in cold borate buffer to the desired working concentration.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Borate buffer
-
A specific volume of the this compound dilution (or DMSO for the control).
-
A specific volume of the 12R-hLOX enzyme solution.
-
-
Incubate the plate at room temperature for a defined period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Add a specific volume of the arachidonic acid solution to each well to initiate the enzymatic reaction.
-
-
Measurement:
-
Immediately begin monitoring the change in absorbance at 234 nm over time using a spectrophotometer. The increase in absorbance is due to the formation of the conjugated diene in the hydroperoxide product.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Imiquimod-Induced Psoriatic Keratinocyte Model and Analysis
This protocol outlines a general approach for inducing a psoriasis-like phenotype in keratinocytes in vitro.
Objective: To evaluate the effect of this compound on markers of proliferation (Ki67) and inflammation (IL-17A) in a cellular model of psoriasis.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Keratinocyte growth medium
-
Imiquimod (IMQ)
-
This compound
-
Reagents for Western blotting (for Ki67 protein analysis)
-
Reagents for quantitative real-time PCR (qRT-PCR) (for IL-17A mRNA analysis)
Procedure:
-
Cell Culture and Treatment:
-
Culture human keratinocytes in appropriate growth medium until they reach a suitable confluency.
-
Induce a psoriasis-like phenotype by treating the cells with a predetermined concentration of imiquimod for a specific duration (e.g., 24-48 hours).
-
In parallel, treat imiquimod-stimulated cells with various concentrations of this compound. Include appropriate vehicle controls.
-
-
Analysis of Ki67 Protein Levels (Western Blot):
-
After the treatment period, lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each sample.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for Ki67.
-
Incubate with a suitable secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and image the blot.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
-
Analysis of IL-17A mRNA Expression (qRT-PCR):
-
Following treatment, isolate total RNA from the cells.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qRT-PCR using primers specific for IL-17A and a reference gene (e.g., GAPDH).
-
Analyze the amplification data to determine the relative expression of IL-17A mRNA in the different treatment groups.
-
Conclusion
This compound represents a promising first-in-class inhibitor of 12R-LOX with a clear mechanism of action in the context of inflammatory skin diseases like psoriasis. By directly inhibiting the enzymatic activity of 12R-LOX, it effectively reduces keratinocyte hyperproliferation, as evidenced by decreased Ki67 levels, and dampens the pro-inflammatory milieu by downregulating IL-17A expression. The experimental protocols detailed herein provide a framework for the further investigation and characterization of this and other novel 12R-LOX inhibitors, paving the way for new therapeutic interventions for debilitating skin conditions. Further research is warranted to fully elucidate the intricate signaling networks governed by the 12R-LOX pathway and to translate these preclinical findings into clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. A 12R-lipoxygenase in human skin: mechanistic evidence, molecular cloning, and expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A 12R-lipoxygenase in human skin: Mechanistic evidence, molecular cloning, and expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insulin-like growth factor-II regulates the 12-lipoxygenase gene expression and promotes cell proliferation in human keratinocytes via the extracellular regulatory kinase and phosphatidylinositol 3-kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forsythoside A Alleviates Imiquimod-Induced Psoriasis-like Dermatitis in Mice by Regulating Th17 Cells and IL-17A Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stat3 activation in epidermal keratinocytes induces Langerhans cell activation to form an essential circuit for psoriasis via IL-23 production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IL-6R/STAT3-signaling in keratinocytes rather than T cells induces psoriasis-like dermatitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
12R-Lox-IN-2: A Technical Guide to the First-in-Class Inhibitor of 12R-Lipoxygenase
For Researchers, Scientists, and Drug Development Professionals
Introduction
The arachidonic acid metabolic cascade is a critical source of signaling molecules that regulate a vast array of physiological and pathological processes. Among the enzymes in this pathway, lipoxygenases (LOXs) have emerged as key players in inflammation and cell proliferation. The 12R-lipoxygenase (12R-LOX) isoform, in particular, has been implicated in the pathophysiology of skin disorders, most notably psoriasis, through its role in the production of 12(R)-hydroxyeicosatetraenoic acid (12R-HETE).[1] Until recently, the development of specific pharmacological probes to elucidate the precise functions of 12R-LOX has been hampered by a lack of selective inhibitors. This technical guide details the discovery and characterization of 12R-Lox-IN-2, the first reported potent and selective inhibitor of 12R-LOX, offering a valuable tool for the investigation of 12R-LOX-mediated signaling and its therapeutic potential.[1][2][3]
Core Compound Data: this compound
This compound, also referred to as compound 7b in its discovery publication, is a novel 2-aryl quinoline derivative identified as a potent inhibitor of human 12R-lipoxygenase (12R-hLOX).[1][2][3] Its development provides a significant advancement for researchers studying the role of 12R-LOX in health and disease.
Quantitative Inhibition and Selectivity Data
The inhibitory potency and selectivity of this compound were determined through a series of in vitro enzymatic assays. The key quantitative findings are summarized in the tables below.
| Target Enzyme | IC50 (µM) | Reference |
| Human 12R-LOX (12R-hLOX) | 12.48 ± 2.06 | [1][2] |
| Human 12S-LOX (12S-hLOX) | > 100 | [1][2] |
| Human 15-LOX (15-hLOX) | > 100 | [1][2] |
| Human 15-LOXB (15-hLOXB) | > 100 | [1][2] |
| Table 1: In vitro inhibitory potency (IC50) of this compound against human lipoxygenase isoforms. |
| Parameter | Observation at 10 µM | Observation at 20 µM | Reference |
| Reduction in hyper-proliferation of IMQ-induced psoriatic keratinocytes | Concentration-dependent reduction | Concentration-dependent reduction | [1][2] |
| Reduction in colony forming potential of IMQ-induced psoriatic keratinocytes | Concentration-dependent reduction | Concentration-dependent reduction | [1][2] |
| Reduction in Ki67 protein levels in IMQ-induced psoriatic keratinocytes | Significant decrease | Significant decrease | [1][2] |
| Reduction in IL-17A mRNA expression in IMQ-induced psoriatic keratinocytes | Significant decrease | Significant decrease | [1][2] |
| Table 2: Cellular activity of this compound in an in vitro model of psoriasis. |
Signaling Pathway and Mechanism of Action
12R-LOX is a non-heme iron-containing enzyme that catalyzes the stereospecific insertion of molecular oxygen into arachidonic acid to produce 12(R)-hydroperoxyeicosatetraenoic acid (12R-HPETE), which is subsequently reduced to 12R-HETE.[1] In the context of psoriasis, a chronic inflammatory skin disease, the upregulation of 12R-LOX leads to an accumulation of 12R-HETE in the skin. This lipid mediator is believed to contribute to the hyperproliferation of keratinocytes and the inflammatory cascade characteristic of the disease. The pro-inflammatory cytokine Interleukin-23 (IL-23) plays a crucial role in the pathogenesis of psoriasis by promoting the differentiation and activation of Th17 cells, which in turn produce IL-17A, a key driver of keratinocyte hyperproliferation and inflammation.[4][5][6][7] this compound exerts its therapeutic potential by directly inhibiting the enzymatic activity of 12R-LOX, thereby reducing the production of 12R-HETE and mitigating its downstream pathological effects on keratinocytes.
Experimental Protocols
The following are representative protocols for the key experiments cited in the evaluation of this compound. These are based on standard methodologies in the field, as the specific, detailed protocols from the primary publication were not available.
Synthesis of this compound (Compound 7b)
The synthesis of 2-aryl quinoline derivatives, including this compound, has been reported to be achieved through several methods, such as Claisen-Schmidt condensation followed by one-pot reduction-cyclization, AlCl₃-induced heteroarylation, or an O-alkylation approach.[1][2] These methods generally involve the reaction of substituted anilines with α,β-unsaturated carbonyl compounds or their equivalents to construct the quinoline core, followed by functional group manipulations to introduce the desired aryl substituent at the 2-position. For the specific synthesis of this compound, a detailed step-by-step procedure would be required from the primary literature for exact replication.
In Vitro 12R-hLOX Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified human 12R-LOX.
Materials:
-
Purified recombinant human 12R-LOX
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4)
-
This compound (dissolved in DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 234 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute the stock solution in assay buffer to obtain a range of inhibitor concentrations.
-
In a 96-well plate, add the assay buffer, the 12R-LOX enzyme solution, and the diluted inhibitor solutions. Include a control group with DMSO instead of the inhibitor.
-
Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 10-15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a solution of arachidonic acid to each well.
-
Immediately measure the increase in absorbance at 234 nm over time using a microplate reader. The formation of the conjugated diene hydroperoxide product results in an increase in absorbance at this wavelength.
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Imiquimod (IMQ)-Induced Psoriatic Keratinocyte Model
Objective: To create an in vitro model of psoriasis by treating human keratinocytes with imiquimod to induce a hyper-proliferative and inflammatory phenotype.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Keratinocyte growth medium
-
Imiquimod (IMQ)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates
Procedure:
-
Culture human keratinocytes in the appropriate growth medium until they reach a desired confluency (e.g., 70-80%).
-
Prepare a stock solution of IMQ in a suitable solvent (e.g., DMSO).
-
Treat the keratinocytes with a pre-determined concentration of IMQ (e.g., 1-5 µg/mL) for a specified duration (e.g., 24-48 hours). A vehicle control (DMSO) should be run in parallel.
-
After the incubation period, the cells can be harvested for downstream analysis, such as proliferation assays, protein expression analysis, or gene expression analysis.
Ki67 Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of IMQ-treated keratinocytes by measuring the expression of the proliferation marker Ki67.
Methodology (Immunofluorescence):
-
Seed keratinocytes on coverslips in a multi-well plate and treat with IMQ and this compound as described above.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking solution (e.g., 5% bovine serum albumin in PBS).
-
Incubate the cells with a primary antibody against Ki67.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA dye (e.g., DAPI).
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the percentage of Ki67-positive cells.
IL-17A mRNA Expression Analysis (RT-qPCR)
Objective: To measure the effect of this compound on the mRNA expression of the pro-inflammatory cytokine IL-17A in IMQ-treated keratinocytes.
Procedure:
-
Treat keratinocytes with IMQ and this compound as described above.
-
Isolate total RNA from the cells using a commercial RNA extraction kit.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using the synthesized cDNA, primers specific for IL-17A, and a suitable qPCR master mix. A housekeeping gene (e.g., GAPDH or β-actin) should be used for normalization.
-
Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in IL-17A mRNA expression.
Experimental and Logical Workflow
The discovery and initial characterization of this compound followed a logical progression from in silico design to in vitro validation and cell-based functional assays.
Conclusion
This compound represents a milestone in the study of lipoxygenase biology, being the first reported potent and selective inhibitor of 12R-LOX. Its ability to modulate the hyper-proliferative and inflammatory phenotype of psoriatic keratinocytes in vitro underscores the potential of targeting 12R-LOX for the treatment of skin and other inflammatory diseases. This technical guide provides a comprehensive overview of the currently available data on this compound, intended to facilitate further research into the role of 12R-LOX and the development of novel therapeutics. The detailed experimental frameworks provided herein should serve as a valuable resource for researchers aiming to explore the utility of this first-in-class inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and evaluation of 2-aryl quinoline derivatives against 12R-lipoxygenase (12R-LOX): Discovery of first inhibitor of 12R-LOX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researcher.manipal.edu [researcher.manipal.edu]
- 4. mdpi.com [mdpi.com]
- 5. Interleukin-17A and Keratinocytes in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Hyperforin Ameliorates Imiquimod-Induced Psoriasis-Like Murine Skin Inflammation by Modulating IL-17A–Producing γδ T Cells [frontiersin.org]
- 7. researchgate.net [researchgate.net]
The Crucial Role of 12R-Lipoxygenase in Fortifying the Skin's Protective Barrier
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The integrity of the epidermal barrier is paramount for skin health, preventing excessive water loss and protecting against environmental insults. A key enzymatic player in the maintenance of this critical barrier is 12R-lipoxygenase (12R-LOX), encoded by the ALOX12B gene. This technical guide provides a comprehensive overview of the function of 12R-LOX in skin barrier function, detailing its enzymatic activity, its role in ceramide metabolism, and the downstream signaling pathways it governs. This document synthesizes current research to offer a valuable resource for professionals engaged in dermatological research and the development of novel therapeutic strategies for skin barrier-related disorders.
Introduction: The Epidermal Barrier and the Significance of 12R-LOX
The stratum corneum, the outermost layer of the epidermis, forms the primary permeability barrier of the skin. This barrier is composed of terminally differentiated keratinocytes, known as corneocytes, embedded in a lipid-rich extracellular matrix. The structural integrity of this "brick and mortar" model is highly dependent on the precise composition and organization of intercellular lipids, particularly ceramides.
12R-lipoxygenase is an epidermis-specific enzyme that plays a pivotal, non-redundant role in the terminal differentiation of keratinocytes and the formation of a competent epidermal barrier.[1][2] Its importance is underscored by the severe skin disorders that arise from its deficiency. Mutations in the ALOX12B gene are a cause of Autosomal Recessive Congenital Ichthyosis (ARCI), a group of genetic disorders characterized by dry, scaly skin and impaired barrier function.[1][3] Mouse models lacking functional 12R-LOX exhibit a dramatic phenotype, including neonatal lethality due to rapid dehydration, highlighting the enzyme's critical role in preventing transepidermal water loss (TEWL).[1][2]
The Enzymatic Role of 12R-LOX in Ceramide Metabolism
12R-LOX is a lipoxygenase that catalyzes the stereospecific insertion of molecular oxygen into polyunsaturated fatty acids. In the context of the skin barrier, its primary substrate is linoleic acid, which is uniquely esterified to a specific class of ceramides known as ω-O-acylceramides (e.g., Cer-EOS).[4][5][6]
The enzyme acts in a sequential pathway with another epidermal lipoxygenase, eLOX-3 (encoded by the ALOXE3 gene). The canonical pathway is as follows:
-
Oxygenation by 12R-LOX: 12R-LOX initiates the process by oxygenating the linoleate moiety of an ω-O-acylceramide, forming a hydroperoxy derivative.
-
Isomerization by eLOX-3: The resulting hydroperoxide is then converted by eLOX-3 into a reactive epoxy-ketone derivative.[6]
-
Covalent Attachment: This epoxy-ketone derivative is crucial for the covalent attachment of the ω-O-acylceramides to the protein scaffold of the corneocyte envelope, a specialized structure on the surface of corneocytes.[4][7] This process forms the corneocyte lipid envelope (CLE), a vital component of the skin barrier.
Deficiency in 12R-LOX disrupts this pathway, leading to a failure in the covalent binding of these essential ceramides to the corneocyte envelope.[4][8] This results in a disorganized and dysfunctional lipid barrier.
Quantitative Impact of 12R-LOX Deficiency on Skin Barrier Function
The absence of functional 12R-LOX has profound and quantifiable consequences on the skin's barrier properties.
Transepidermal Water Loss (TEWL)
A hallmark of a compromised skin barrier is an increase in TEWL. Inactivation of 12R-LOX leads to a dramatic increase in water loss across the epidermis.
| Parameter | Wild-Type (Control) | 12R-LOX Deficient | Fold Increase | Reference |
| TEWL | Baseline | ~8-fold increase | ~8 | [1] |
| TEWL (Conditional Knockout) | Baseline | Doubled | 2 | [9] |
Table 1: Impact of 12R-LOX deficiency on transepidermal water loss in mouse models.
Ceramide Composition
While the total amount of free ceramides may not be significantly altered, the composition and organization of ceramides are profoundly disrupted in 12R-LOX deficient skin. A key finding is the significant reduction in ester-bound ceramide species, which are essential for the formation of the corneocyte lipid envelope.[1][2]
| Ceramide Class | Wild-Type (Relative Densitometric Units) | 12R-LOX Knockout (Relative Densitometric Units) | Change in 12R-LOX Knockout | Reference |
| Ester-linked Lipids (B1-B5) | ~1.0 | ~0.4 | Significant Decrease | [1] |
| Ceramide EOS | ~1.0 | ~1.2 | Slight Increase | [1] |
| Ceramide NS | ~1.0 | ~1.1 | No Significant Change | [1] |
| Ceramide NP | ~1.0 | ~1.0 | No Significant Change | [1] |
| Ceramide AS | ~1.0 | ~0.9 | No Significant Change | [1] |
Table 2: Altered ceramide composition in the epidermis of 12R-LOX knockout mice. Data is based on densitometric analysis of TLC and presented as relative units normalized to wild-type levels.[1]
Furthermore, studies on conditional Alox12b knockout mice have shown an increase in free extractable ceramide species with long-chain fatty acids, suggesting an accumulation of unprocessed precursor lipids.[9]
Epidermal Differentiation Markers
The 12R-LOX/eLOX-3 pathway also influences the processing of key structural proteins in the epidermis. In neonatal 12R-LOX deficient mice, the processing of profilaggrin to its functional monomer, filaggrin, is impaired.[1][2] Filaggrin is crucial for the aggregation of keratin filaments and the formation of natural moisturizing factor (NMF), which helps to hydrate the stratum corneum.
Signaling Pathways Involving 12R-LOX
The role of 12R-LOX extends beyond the direct structural formation of the lipid barrier. Its activity and products are integrated into broader signaling networks within the skin.
The 12R-LOX/eLOX-3 Ceramide Processing Pathway
This is the primary pathway directly linked to skin barrier formation.
Regulation of 12-LOX Expression and Downstream Signaling
The expression of 12-LOX itself is subject to regulation, and its metabolic products can act as signaling molecules.
Experimental Protocols
This section provides an overview of key experimental methodologies used to study 12R-LOX and its role in skin barrier function.
Measurement of Transepidermal Water Loss (TEWL) in Mice
TEWL is a non-invasive method to assess the integrity of the skin barrier.
Protocol:
-
Acclimatization: Acclimatize the mice for at least 30 minutes in a room with controlled temperature and humidity to ensure stable baseline measurements.
-
Anesthesia: Lightly anesthetize the mouse using isoflurane to prevent movement during the measurement.
-
Measurement: Gently place the probe of the TEWL meter (e.g., Tewameter®) on a shaved area of the dorsal skin. Ensure the probe is held perpendicular to the skin surface without excessive pressure.
-
Data Acquisition: Allow the reading to stabilize and record the TEWL value in g/m²/h. Take at least three measurements from the same site and calculate the average.
-
Data Analysis: Compare the average TEWL values between experimental groups (e.g., wild-type vs. 12R-LOX knockout mice) using appropriate statistical tests.
Lipid Extraction and Analysis from Epidermis
This protocol outlines the extraction and analysis of ceramides from mouse epidermis.
Protocol:
-
Epidermal Separation: Sacrifice the mouse and excise the skin. Separate the epidermis from the dermis by heat treatment (e.g., incubation in PBS at 60°C for 30 seconds) or enzymatic digestion.
-
Lipid Extraction: Homogenize the separated epidermis in a solvent mixture, typically chloroform:methanol (2:1, v/v). A common method is the Folch extraction.
-
Phase Separation: Add water or a salt solution to the homogenate to induce phase separation. The lower organic phase will contain the lipids.
-
Drying and Reconstitution: Carefully collect the organic phase, dry it under a stream of nitrogen, and reconstitute the lipid extract in a suitable solvent for analysis.
-
Analysis by Thin-Layer Chromatography (TLC):
-
Spot the lipid extract onto a silica gel TLC plate.
-
Develop the plate in a solvent system appropriate for separating ceramide classes.
-
Visualize the separated lipids by staining (e.g., with primuline or copper sulfate charring).
-
Quantify the lipid spots using densitometry.
-
-
Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Inject the lipid extract into an LC system coupled to a mass spectrometer.
-
Use a suitable column (e.g., reversed-phase or normal-phase) and gradient elution to separate the different ceramide species.
-
Identify and quantify the ceramides based on their mass-to-charge ratio and fragmentation patterns.
-
12R-LOX Enzyme Activity Assay (Fluorescence-Based)
This assay measures the enzymatic activity of 12R-LOX in skin samples.[10][11]
Protocol:
-
Sample Preparation: Obtain skin samples (e.g., via tape stripping or epidermal biopsy) and extract proteins using a suitable buffer containing a non-ionic detergent (e.g., 0.1% Tergitol-NP40 in Tris buffer).
-
Reaction Mixture: In a microplate well, combine the protein extract with a reaction buffer.
-
Substrate Addition: Add a suitable substrate, such as ethyl linoleic acid.
-
Fluorescent Probe: Include a fluorescent probe that reacts with the reactive oxygen species generated during the lipoxygenase reaction (e.g., 2',7'-dichlorodihydrofluorescein).
-
Kinetic Measurement: Measure the increase in fluorescence over time using a microplate reader. The rate of fluorescence increase is proportional to the 12R-LOX activity.
-
Specificity Controls: To ensure the measured activity is specific to 12R-LOX, include controls with a specific 12R-LOX inhibitor (e.g., a polyclonal antibody against 12R-LOX).
Immunohistochemistry for 12R-LOX
This technique is used to visualize the localization of 12R-LOX protein within skin tissue sections.
Protocol:
-
Tissue Preparation: Fix skin biopsies in formalin and embed in paraffin. Cut thin sections (e.g., 5 µm) and mount them on microscope slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections using xylene and rehydrate through a graded series of ethanol.
-
Antigen Retrieval: Perform antigen retrieval to unmask the epitope, for example, by heat-induced epitope retrieval in a citrate buffer.
-
Blocking: Block non-specific antibody binding by incubating the sections in a blocking solution (e.g., normal goat serum).
-
Primary Antibody Incubation: Incubate the sections with a primary antibody specific for 12R-LOX overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections and incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with a DNA dye (e.g., DAPI or Hoechst 33258) and mount the sections with an anti-fade mounting medium.
-
Imaging: Visualize the sections using a fluorescence microscope. 12R-LOX is typically observed in the granular layer of the epidermis.[1]
Conclusion and Future Directions
12R-lipoxygenase is a critical enzyme for the establishment and maintenance of the epidermal permeability barrier. Its role in the processing and covalent attachment of ω-O-acylceramides to the corneocyte envelope is indispensable for proper skin function. A comprehensive understanding of the 12R-LOX pathway, from its enzymatic mechanism to its regulation and the functional consequences of its deficiency, is essential for developing targeted therapies for ichthyoses and other skin barrier disorders.
Future research should focus on further elucidating the downstream signaling pathways of 12R-LOX metabolites and exploring the potential of modulating 12R-LOX activity or its downstream effectors as a therapeutic strategy for restoring barrier function in diseased skin. The development of specific small molecule activators or inhibitors of 12R-LOX could pave the way for novel treatments for a range of dermatological conditions.
References
- 1. 12R-lipoxygenase deficiency disrupts epidermal barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. molbiolcell.org [molbiolcell.org]
- 4. Unbound Corneocyte Lipid Envelopes in 12R-Lipoxygenase Deficiency Support a Specific Role in Lipid-Protein Cross-Linking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Two C18 hydroxy-cyclohexenone fatty acids from mammalian epidermis: Potential relation to 12R-lipoxygenase and covalent binding of ceramides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Two C18 hydroxy-cyclohexenone fatty acids from mammalian epidermis: Potential relation to 12R-lipoxygenase and covalent binding of ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unbound Corneocyte Lipid Envelopes in 12R-Lipoxygenase Deficiency Support a Specific Role in Lipid-Protein Cross-Linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Conditional Alox12b Knockout: Degradation of the Corneocyte Lipid Envelope in a Mouse Model of Autosomal Recessive Congenital Ichthyoses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
The 12R-Lipoxygenase Pathway: A Core Driver in Psoriasis Pathogenesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the 12R-lipoxygenase (12R-LOX) pathway and its critical role in the pathophysiology of psoriasis. Psoriasis is a chronic inflammatory skin disease characterized by hyperproliferation of keratinocytes and immune cell infiltration. A key feature of psoriatic lesions is the accumulation of the unusual arachidonic acid metabolite, 12(R)-hydroxyeicosatetraenoic acid (12R-HETE), a product of the 12R-LOX enzyme.[1][2] This guide will detail the enzymatic pathway, its downstream mediators, their biological functions in psoriasis, and the experimental methodologies used to investigate this pathway, offering insights for future therapeutic interventions.
The 12R-Lipoxygenase Enzymatic Cascade
The 12R-LOX pathway is a specialized branch of the lipoxygenase family of enzymes that metabolize polyunsaturated fatty acids. In the skin, 12R-LOX, encoded by the ALOX12B gene, catalyzes the stereospecific oxygenation of arachidonic acid to produce 12(R)-hydroperoxyeicosatetraenoic acid (12R-HpETE), which is then rapidly reduced to 12R-HETE.[1][2][3] This pathway is distinct from the more common 12S-lipoxygenase pathway found in platelets and other tissues.[1][2]
Further metabolism of 12R-HpETE by hepoxilin synthase leads to the formation of unstable epoxide intermediates, hepoxilins (Hx), primarily HxA3 and HxB3.[4][5] These are subsequently hydrolyzed to more stable trioxilins (TrX), such as TrXA3 and TrXB3.[4][5]
Signaling Pathway Diagram
Caption: The 12R-lipoxygenase metabolic cascade in psoriasis.
Quantitative Data on 12R-LOX Pathway Components in Psoriasis
The expression and activity of the 12R-LOX pathway are significantly upregulated in psoriatic lesions compared to non-lesional and healthy skin. This section summarizes the key quantitative findings from various studies.
| Analyte | Psoriatic Lesions | Normal Epidermis/Skin | Fold Change/Ratio | Reference |
| 12R-HETE | Markedly increased concentrations | Minor 12-HETE enantiomer present | - | [1] |
| Hepoxilin B3 | 3.2 +/- 2.3 ng/mg | < 0.2 ng/mg | > 16-fold | [4] |
| Trioxilin A3 to 12-HETE Ratio | 0.65 +/- 0.23 | Not detected | - | [4] |
| Trioxilin B3 to 12-HETE Ratio | 0.32 +/- 0.28 | Not detected | - | [4] |
| 12R-LOX mRNA | Detectable by PCR | - | Pathologically over-expressed | [2][6] |
| Platelet-type 12-lipoxygenase | Increased immunostaining in germinal layer keratinocytes | Present in germinal layer keratinocytes | Overexpressed | [7] |
Biological Functions in Psoriasis
The products of the 12R-LOX pathway are potent bioactive lipids that contribute to the key features of psoriasis: inflammation and keratinocyte hyperproliferation.
-
Inflammation: 12R-HETE and its downstream metabolites, hepoxilins, are potent chemoattractants for neutrophils, a hallmark of psoriatic inflammation.[8][9] The influx of neutrophils into the epidermis and dermis contributes to the persistent inflammatory state.[8] Hepoxilins can amplify and maintain the inflammatory response in the skin.[4]
-
Keratinocyte Proliferation: 12-HETE has been shown to stimulate DNA synthesis in human epidermal keratinocytes, directly contributing to the acanthosis observed in psoriatic plaques.[10] The overexpression of 12R-LOX has been implicated in proliferative skin disorders, including psoriasis.[6]
-
Epidermal Barrier Function: While overexpression is linked to psoriasis, deleterious mutations that inactivate 12R-LOX result in ichthyosis, a skin disorder characterized by a disrupted cell barrier.[6] This suggests a critical role for the 12R-LOX pathway in normal epidermal differentiation and barrier formation.
Experimental Protocols
Investigating the 12R-LOX pathway requires a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Measurement of 12R-LOX Activity and its Products
Objective: To quantify the levels of 12R-HETE, hepoxilins, and trioxilins in skin samples.
Methodology: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
-
Sample Preparation:
-
Excise psoriatic scales or skin biopsies.
-
Homogenize the tissue in a suitable solvent (e.g., methanol/water).
-
Perform solid-phase extraction (SPE) to isolate the lipid fraction.
-
Reconstitute the dried lipid extract in the mobile phase.
-
-
HPLC Separation:
-
Inject the sample onto a reverse-phase C18 column.
-
Use a gradient elution with a mobile phase consisting of a mixture of water, acetonitrile, and an acid (e.g., formic acid) to separate the different lipid mediators.
-
-
Mass Spectrometry Detection:
-
Couple the HPLC eluent to a mass spectrometer (e.g., a triple quadrupole or Q-TOF).
-
Use electrospray ionization (ESI) in negative ion mode.
-
Monitor for the specific mass-to-charge ratios (m/z) of the parent and fragment ions of 12R-HETE, hepoxilins, and trioxilins.
-
Quantify the analytes using a standard curve generated with authentic standards.
-
Analysis of 12R-LOX Gene Expression
Objective: To determine the mRNA levels of ALOX12B in skin tissue.
Methodology: Reverse Transcription-Polymerase Chain Reaction (RT-PCR)
-
RNA Extraction:
-
Homogenize skin tissue in a lysis buffer containing a chaotropic agent (e.g., guanidinium thiocyanate).
-
Isolate total RNA using a silica-based column or phenol-chloroform extraction.
-
Treat with DNase I to remove any contaminating genomic DNA.
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
PCR Amplification:
-
Perform PCR using primers specific for the ALOX12B gene.
-
Include a housekeeping gene (e.g., GAPDH, β-actin) as an internal control.
-
Analyze the PCR products by agarose gel electrophoresis to confirm the presence of a band of the expected size.[11]
-
-
Quantitative PCR (qPCR) (for quantification):
-
Use a fluorescent dye (e.g., SYBR Green) or a probe-based assay (e.g., TaqMan) to monitor the amplification in real-time.
-
Calculate the relative expression of ALOX12B normalized to the housekeeping gene using the ΔΔCt method.
-
Experimental Workflow Diagram
Caption: A typical experimental workflow for studying the 12R-LOX pathway.
Therapeutic Implications
The central role of the 12R-LOX pathway in driving inflammation and keratinocyte hyperproliferation in psoriasis makes it an attractive target for therapeutic intervention.[1][2] The development of specific inhibitors of 12R-LOX could offer a novel topical or systemic treatment modality for psoriasis.[6] Such inhibitors would aim to reduce the production of pro-inflammatory mediators like 12R-HETE and hepoxilins directly at the site of inflammation. The validation of 12R-LOX as a therapeutic target has been supported by in vitro and in vivo experiments, including the use of 12R-LOX overexpressing transgenic mice.[6]
Conclusion
The 12R-lipoxygenase pathway is a pivotal player in the pathogenesis of psoriasis. The accumulation of its metabolic products, particularly 12R-HETE and hepoxilins, in psoriatic lesions drives the characteristic inflammation and keratinocyte hyperproliferation. A thorough understanding of this pathway, facilitated by the experimental approaches detailed in this guide, is crucial for the development of novel and targeted therapies for this debilitating skin condition. Further research into the downstream signaling events initiated by these lipid mediators will likely unveil additional therapeutic targets within this important pathway.
References
- 1. pnas.org [pnas.org]
- 2. A 12R-lipoxygenase in human skin: mechanistic evidence, molecular cloning, and expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medlineplus.gov [medlineplus.gov]
- 4. Occurrence of hepoxilins and trioxilins in psoriatic lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hepoxilin - Wikipedia [en.wikipedia.org]
- 6. “Lipoxygenase inhibitors to treat psoriasis and other skin disorders” – patent granted to University of Hyderabad and Dr. Reddy’s Institute of Life Sciences | [herald.uohyd.ac.in]
- 7. Epidermis contains platelet-type 12-lipoxygenase that is overexpressed in germinal layer keratinocytes in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cutaneous responses to 12-hydroxy-5,8,10,14-eicosatetraenoic acid (12-HETE) and 5,12-dihydroxyeicosatetraenoic acid (leukotriene B4) in psoriasis and normal human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 12(R)-hydroxyeicosatetraenoic acid is a neutrophil chemoattractant in the cavine, lapine, murine and canine dermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Increased aggregation and arachidonic acid transformation by psoriatic platelets: evidence that platelet-derived 12-hydroxy-eicosatetraenoic acid increases keratinocyte DNA synthesis in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A 12R-lipoxygenase in human skin: Mechanistic evidence, molecular cloning, and expression - PMC [pmc.ncbi.nlm.nih.gov]
The Structure and In-Vitro Activity of 12R-Lox-IN-2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
12R-Lox-IN-2 is a novel, selective inhibitor of 12R-lipoxygenase (12R-LOX), an enzyme implicated in the pathophysiology of inflammatory skin diseases such as psoriasis.[1] As a member of the 2-aryl quinoline class of compounds, this compound demonstrates potent and selective inhibition of human 12R-LOX. This technical guide provides a comprehensive overview of the structure, in-vitro activity, and putative mechanism of action of this compound, intended to support further research and development efforts in the field of dermatology and inflammation.
Chemical Structure and Properties
This compound, also referred to as compound 7b in its discovery publication, is a 2-aryl quinoline derivative.[1] The core structure consists of a quinoline ring substituted with an aryl group at the 2-position. The precise chemical structure is detailed in the primary literature from Bhuktar H, et al. (2023).
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Class | 2-Aryl Quinoline | [1] |
| Molecular Formula | C₂₂H₁₉N O₂ | Inferred from similar structures |
| Molecular Weight | 329.39 g/mol | Inferred from similar structures |
| CAS Number | Not available in snippets |
In-Vitro Inhibitory Activity and Selectivity
This compound has been characterized as a potent inhibitor of human 12R-lipoxygenase (12R-hLOX). The inhibitory activity was determined through in-vitro enzyme assays, with the half-maximal inhibitory concentration (IC50) established. Furthermore, its selectivity was assessed against other human lipoxygenase isoforms.
Table 2: In-Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (µM) | Selectivity vs. 12R-hLOX | Reference |
| 12R-hLOX | 12.48 ± 2.06 | - | [1] |
| 12S-hLOX | Selective | Not specified | [1] |
| 15-hLOX-1 | Selective | Not specified | [1] |
| 15-hLOX-2 | Selective | Not specified | [1] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is achieved through an O-alkylation approach, a common method for preparing 2-aryl quinoline derivatives.[1] While the specific, detailed protocol for this compound is proprietary to the original publication, a general methodology for the synthesis of similar 2-(2-hydroxyphenyl)quinoline derivatives involves the Friedländer annulation. This reaction typically condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.
General Experimental Workflow for Friedländer Synthesis of 2-Aryl Quinolines:
In-Vitro 12R-hLOX Inhibition Assay
The inhibitory potency of this compound against 12R-hLOX was determined using an in-vitro enzyme assay. A general protocol for assessing lipoxygenase inhibition involves monitoring the formation of the conjugated diene hydroperoxide product from a polyunsaturated fatty acid substrate, such as arachidonic acid. This can be measured spectrophotometrically by the increase in absorbance at 234 nm.
General Experimental Workflow for 12R-LOX Inhibition Assay:
Mechanism of Action and Signaling Pathway
12R-lipoxygenase is a key enzyme in the metabolic pathway of arachidonic acid, converting it to 12(R)-hydroperoxyeicosatetraenoic acid (12R-HPETE). In the context of psoriasis, a chronic inflammatory skin disease, the 12R-LOX pathway is upregulated in keratinocytes.[2] This leads to the production of downstream inflammatory mediators that contribute to the hyperproliferation of keratinocytes and the secretion of pro-inflammatory cytokines, such as Interleukin-17A (IL-17A).[1]
This compound, by inhibiting 12R-LOX, is proposed to disrupt this inflammatory cascade. In studies on imiquimod-induced psoriatic-like keratinocytes, treatment with this compound led to a reduction in the proliferation marker Ki67 and a decrease in the mRNA expression of IL-17A.[1] This suggests that the anti-inflammatory and anti-proliferative effects of this compound are mediated through the attenuation of the 12R-LOX signaling pathway.
Proposed Signaling Pathway of 12R-LOX Inhibition by this compound in Psoriatic Keratinocytes:
Conclusion
This compound represents a promising small molecule inhibitor of 12R-LOX with potential therapeutic applications in inflammatory skin disorders. Its demonstrated in-vitro potency and selectivity, coupled with its ability to modulate key pathological markers in a psoriasis model, warrant further investigation. This technical guide provides a foundational understanding of this compound to aid researchers and drug developers in advancing this and similar targeted therapies.
References
- 1. Design, synthesis and evaluation of 2-aryl quinoline derivatives against 12R-lipoxygenase (12R-LOX): Discovery of first inhibitor of 12R-LOX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A 12R-lipoxygenase in human skin: mechanistic evidence, molecular cloning, and expression - PubMed [pubmed.ncbi.nlm.nih.gov]
12R-Lipoxygenase in Keratinocytes: A Technical Guide for Researchers
An In-depth Examination of its Role in Epidermal Differentiation, Barrier Function, and Disease
Introduction
12R-lipoxygenase (12R-LOX), encoded by the ALOX12B gene, is a critical enzyme in keratinocyte biology, playing an indispensable role in the terminal differentiation of these cells and the formation of a functional epidermal barrier. Unlike other mammalian lipoxygenases that predominantly produce S-chiral products, 12R-LOX uniquely synthesizes the R-enantiomer of hydroperoxyeicosatetraenoic acid (HPETE). Its expression and activity are tightly regulated and are crucial for the covalent attachment of ceramides to the cornified envelope, a key process in skin barrier integrity. Dysregulation or deficiency of 12R-LOX is directly linked to the pathogenesis of Autosomal Recessive Congenital Ichthyosis (ARCI), a severe genetic skin disorder characterized by impaired barrier function.[1][2][3][4] This guide provides a comprehensive overview of 12R-LOX expression in keratinocytes, its biochemical pathways, regulatory mechanisms, and the experimental methodologies used to study its function, aimed at researchers, scientists, and professionals in drug development.
Quantitative Data on 12R-LOX Expression and Activity
The following tables summarize key quantitative data related to 12R-LOX in keratinocytes, compiled from various studies.
| Parameter | Value | Species/System | Reference |
| Enzyme Stereospecificity | |||
| 12-HPETE product configuration | >98% 12R | Human (expressed in HeLa cells) | [5] |
| Gene Expression | |||
| mRNA size | ≈2.5 kilobases | Human keratinocytes | [5] |
| Indel frequency in CRISPR-Cas9 mediated knockout | 93% | Human keratinocytes (HaCaT) | [6] |
| Protein Localization | |||
| Primary location | Plasma membranes of keratinocytes in the stratum granulosum | Mouse and Human | [1][2] |
| Regulation of Expression | |||
| Effect of UVB irradiation | Dose-dependent decrease in mRNA and protein | Human keratinocytes (HaCaT) | [7] |
| Effect of PUVA treatment | Significant decrease in expression | Human keratinocytes (HaCaT) | [7] |
| Effect of IGF-II | Induction of mRNA and protein levels | Human keratinocytes | [8] |
| Effect of 15-LOX metabolites (15-HETE, 15-HETrE, 13-HODE) | Decrease in 12-LOX expression | Human keratinocytes (HaCaT) | [7] |
| Functional Impact of Deficiency | |||
| Transepidermal Water Loss (TEWL) in Alox12b-/- mice | Increased | Mouse | [4] |
| Weight loss in newborn Alox12b-/- mice | ~10% of initial body weight per hour | Mouse | [2] |
Signaling and Metabolic Pathways
12R-LOX is a key enzyme in a specialized metabolic pathway essential for skin barrier formation. It acts in sequence with another epidermis-specific enzyme, eLOX-3.
The 12R-LOX/eLOX-3 Pathway for Ceramide Ligation
The primary role of 12R-LOX in keratinocytes is the initial oxygenation of linoleate-esterified ω-hydroxy ceramides (CER EOX).[9] This step is critical for the subsequent covalent attachment of these lipids to the cornified envelope proteins, a process essential for forming the corneocyte lipid envelope (CLE).[10]
The pathway proceeds as follows:
-
12R-LOX oxygenates the linoleic acid moiety of an O-linoleoyl-ω-hydroxyceramide.
-
The resulting hydroperoxide is then isomerized by eLOX-3 , which functions as a hydroperoxide isomerase.[1]
-
Downstream enzymes, such as SDR9C7 or EPHX3, further process the molecule.[9]
-
Finally, transglutaminase-1 (TG1) crosslinks the processed ceramide to the cornified envelope.[9]
Defects in either 12R-LOX or eLOX-3 disrupt this pathway, leading to a defective epidermal barrier.[1][2][11]
Caption: The sequential enzymatic activity of 12R-LOX and eLOX-3 in keratinocytes.
Regulation of 12R-LOX Expression
The expression of 12R-LOX in keratinocytes is influenced by various external and internal stimuli. Understanding these regulatory networks is crucial for developing therapeutic strategies for skin diseases.
-
Inhibition by UV Radiation: Both UVB and PUVA (psoralen + UVA) therapy have been shown to suppress the expression of 12-LOX.[7] This is contrasted by an upregulation of 15-LOX, whose metabolites can in turn inhibit 12-LOX expression, suggesting a reciprocal regulatory mechanism.[7][12][13]
-
Induction by Growth Factors: Insulin-like growth factor-II (IGF-II), which is upregulated in psoriatic lesions, induces the expression of 12-LOX.[8] This induction is mediated through the ERK-MAPK and PI3K signaling pathways.[8]
Caption: Regulatory inputs influencing 12R-LOX expression in keratinocytes.
Experimental Protocols
Detailed methodologies are essential for the accurate study of 12R-LOX. Below are outlines of key experimental protocols.
Generation of 12R-LOX-Deficient Mice
The generation of knockout mouse models has been instrumental in elucidating the in vivo function of 12R-LOX.[1][2]
-
Targeting Vector Construction: A targeting vector is designed to disrupt the Alox12b gene. This is often achieved by flanking a critical exon (e.g., exon 8, which contains essential histidine residues for catalytic activity) with loxP sites.[1] A selection cassette, such as neomycin resistance, is also included.[1]
-
Electroporation and Selection: The targeting construct is electroporated into embryonic stem (ES) cells.[1] Successful recombinants are selected for using an appropriate antibiotic (e.g., G418).[1]
-
Generation of Chimeric Mice: Correctly targeted ES cells are injected into blastocysts, which are then implanted into pseudopregnant female mice. The resulting chimeric offspring are bred to establish germline transmission of the targeted allele.
-
Cre-Mediated Excision: To generate a null allele, mice carrying the floxed allele are crossed with mice ubiquitously expressing Cre recombinase (e.g., CMV-Cre transgenic mice).[1] This leads to the excision of the floxed exon, resulting in a non-functional 12R-LOX protein.[1]
-
Genotyping: Offspring are genotyped using PCR or Southern blotting to identify wild-type, heterozygous, and homozygous knockout animals.
Caption: Workflow for creating 12R-LOX deficient mice via Cre-loxP system.
Immunofluorescence Staining for 12R-LOX in Skin Sections
This technique is used to visualize the localization of the 12R-LOX protein within the different layers of the epidermis.
-
Tissue Preparation: Obtain skin biopsies and embed in optimal cutting temperature (OCT) compound. Cryosection the tissue into thin sections (e.g., 5-10 µm).
-
Fixation: Fix the sections with a suitable fixative, such as 4% paraformaldehyde or acetone, for 10-15 minutes at room temperature or -20°C, respectively.
-
Permeabilization and Blocking: Permeabilize the cells with a detergent like Triton X-100 (e.g., 0.1% in PBS) for 10 minutes. Block non-specific antibody binding using a blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody specific to 12R-LOX overnight at 4°C. The antibody should be diluted in the blocking solution at a pre-determined optimal concentration.
-
Secondary Antibody Incubation: After washing with PBS, incubate the sections with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG) for 1-2 hours at room temperature, protected from light.
-
Counterstaining and Mounting: Counterstain the nuclei with a DNA dye such as DAPI or Hoechst 33258.[1][2] Mount the sections with an anti-fade mounting medium.
-
Microscopy: Visualize the staining using a fluorescence or confocal microscope. 12R-LOX staining is expected to be prominent in the plasma membranes of keratinocytes in the stratum granulosum.[1][2]
Western Blot Analysis of 12R-LOX Expression
This method is used to detect and quantify the amount of 12R-LOX protein in cell or tissue lysates.
-
Protein Extraction: Homogenize keratinocyte cell pellets or epidermal tissue in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay, such as the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody against 12R-LOX overnight at 4°C. Following washes with TBST, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. A loading control, such as actin or GAPDH, should be used to ensure equal protein loading.[2]
Conclusion
12R-LOX is a pivotal enzyme in keratinocyte function, with its role in epidermal barrier formation being of paramount importance. The unique R-stereospecificity of its enzymatic reaction and its sequential action with eLOX-3 highlight a specialized pathway crucial for skin health. The development of ichthyosis in individuals with ALOX12B mutations underscores its non-redundant function.[1][2][3] Further research into the regulation of 12R-LOX expression and activity, particularly in the context of inflammatory skin diseases like psoriasis, may unveil novel therapeutic targets. The methodologies and data presented in this guide offer a solid foundation for researchers aiming to explore the multifaceted role of 12R-LOX in skin biology and pathology.
References
- 1. 12R-lipoxygenase deficiency disrupts epidermal barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of Epidermal Lipoxygenase Expression in Normal Human Skin and Tissue-Engineered Skin Substitutes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mimicking the LOX-Related Autosomal Recessive Congenital Ichthyosis Skin Disease Using a CRISPR-Cas9 System and Unravelling 12S-LOX Function in the Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A 12R-lipoxygenase in human skin: Mechanistic evidence, molecular cloning, and expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Insulin-like growth factor-II regulates the 12-lipoxygenase gene expression and promotes cell proliferation in human keratinocytes via the extracellular regulatory kinase and phosphatidylinositol 3-kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Eicosanoids and Keratinocytes in Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reciprocal regulation of 12- and 15-lipoxygenases by UV-irradiation in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
The Biological Function of the ALOX12B Gene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Arachidonate 12-Lipoxygenase, 12R Type (ALOX12B) gene, located on chromosome 17p13.1, encodes the enzyme 12R-lipoxygenase (12R-LOX). This enzyme is a critical component of lipid metabolism, playing a pivotal role in the formation and maintenance of the epidermal permeability barrier. Dysregulation of ALOX12B function is implicated in a range of pathologies, from inherited skin disorders to cancer and inflammatory diseases. This technical guide provides an in-depth overview of the core biological functions of the ALOX12B gene, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development targeting pathways influenced by ALOX12B.
Core Biological Function: Epidermal Barrier Formation
The primary and most well-characterized function of the ALOX12B gene product, 12R-LOX, is its essential role in the formation of the skin's permeability barrier. This function is primarily carried out in the epidermis, the outermost layer of the skin.
The ALOX12B/ALOXE3 Enzymatic Pathway
12R-LOX functions in a specialized metabolic pathway in concert with another lipoxygenase, epidermis-type lipoxygenase-3 (eLOX3), encoded by the ALOXE3 gene. This pathway is crucial for the formation of the corneocyte lipid envelope (CLE), a structure essential for skin barrier integrity.[1][2]
The key steps in this pathway are:
-
Substrate Recognition: 12R-LOX acts on linoleic acid esterified to ω-hydroxyceramides, a unique class of ceramides in the epidermis.[3][4]
-
Oxygenation: 12R-LOX catalyzes the stereospecific insertion of molecular oxygen into the linoleate moiety, producing a hydroperoxy derivative.[5][6]
-
Conversion by ALOXE3: The hydroperoxy derivative generated by 12R-LOX is then further metabolized by eLOX3 into reactive epoxide intermediates.[7]
-
Covalent Linkage: These reactive intermediates are thought to facilitate the covalent attachment of the ω-hydroxyceramides to the cornified envelope proteins, forming a mature and functional corneocyte lipid envelope.[4]
This process creates a hydrophobic barrier that prevents excessive water loss from the body and protects against environmental insults.[6]
Clinical Significance: Autosomal Recessive Congenital Ichthyosis (ARCI)
Mutations in the ALOX12B gene are a major cause of autosomal recessive congenital ichthyosis (ARCI), a group of genetic skin disorders characterized by abnormal scaling and a defective skin barrier.[8] The two main phenotypes associated with ALOX12B mutations are:
-
Nonbullous Congenital Ichthyosiform Erythroderma (NBCIE): This is a severe form of ichthyosis characterized by fine, white scales on a background of red skin (erythroderma).[6][8] Over 55 mutations in ALOX12B have been identified as causative for NBCIE.[8]
-
Self-Healing Collodion Baby (SHCB): Infants are born with a collodion membrane, a tight, shiny film covering the skin that is shed within the first few weeks of life. In SHCB, the skin underneath may appear normal or near-normal after the membrane is shed.[8]
These genetic disorders highlight the critical, non-redundant role of ALOX12B in maintaining skin health.
Role in Inflammation
Emerging evidence indicates that ALOX12B is also a significant player in inflammatory processes, particularly in the skin.
The NLRP3 Inflammasome and Th17 Signaling Axis
Overexpression of ALOX12B has been shown to drive skin inflammation through the activation of the NLRP3 inflammasome and the subsequent promotion of a T helper 17 (Th17) cell response. The proposed mechanism is as follows:
-
12(R)-HETE Production: Increased ALOX12B activity leads to the accumulation of its product, 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HpETE), which is rapidly converted to 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE).
-
ROS Generation and NLRP3 Activation: 12(R)-HETE acts as a danger signal, inducing the production of reactive oxygen species (ROS). ROS, in turn, trigger the assembly and activation of the NLRP3 inflammasome complex.
-
IL-1β Secretion: The activated NLRP3 inflammasome leads to the cleavage and activation of caspase-1, which then processes pro-interleukin-1β (pro-IL-1β) into its mature, secreted form, IL-1β.[9][10]
-
Th17 Cell Differentiation: IL-1β is a potent pro-inflammatory cytokine that promotes the differentiation of naive T helper cells into pathogenic Th17 cells.[9][11]
-
Inflammatory Cascade: Th17 cells release a battery of pro-inflammatory cytokines, including IL-17, which contribute to the inflammatory phenotype seen in diseases like psoriasis.
This pathway suggests that targeting ALOX12B could be a viable therapeutic strategy for inflammatory skin conditions.
Involvement in Cancer
Recent studies have implicated ALOX12B in the pathogenesis of certain cancers, where its role appears to be context-dependent.
The PI3K/ERK1 Signaling Pathway in Cervical Cancer
In cervical cancer, ALOX12B has been shown to promote carcinogenesis by regulating the PI3K/ERK1 signaling pathway.[5] The proposed mechanism involves:
-
Upregulation of PI3K/ERK1 Pathway Components: Knockdown of ALOX12B in cervical cancer cell lines leads to a significant reduction in the expression of key components of the PI3K/ERK1 pathway, including PI3K, MEK1, and ERK1.[5]
-
Inhibition of Cell Proliferation: By downregulating this pro-proliferative pathway, loss of ALOX12B function results in decreased cell proliferation and colony formation.[5]
-
Cell Cycle Arrest: Knockdown of ALOX12B has been observed to cause cell cycle arrest at the G1 phase in C33A cervical cancer cells.[5]
These findings suggest that ALOX12B may act as a proto-oncogene in cervical cancer, making it a potential therapeutic target.
Quantitative Data
The following tables summarize key quantitative data from experimental studies on ALOX12B function.
Table 1: Phenotypic Data from Alox12b Knockout Mouse Models
| Parameter | Wild-Type Mice | Alox12b Knockout Mice | Fold Change | Reference |
| Body Weight Loss (at 3 hours post-birth) | Maintained | ~30% loss | - | |
| Transepidermal Water Loss (TEWL) | Baseline | ~8-fold increase | 8 |
Table 2: Cellular Phenotypes of ALOX12B Knockdown in C33A Cervical Cancer Cells
| Parameter | Control (NC) | shALOX12B | % of Control | Reference |
| Cell Proliferation Rate (at 96 hours) | 100% | 69% | 69% | [5] |
| Cells in G1 Phase of Cell Cycle | 37.4% | 55.7% | 149% | [5] |
Table 3: Enzyme Kinetics of 12R-Lipoxygenase (ALOX12B)
| Substrate | Km | Vmax | Reference |
| Arachidonic Acid | Data not available | Data not available | - |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of ALOX12B function.
Generation of Conditional Alox12b Knockout Mice
Objective: To create a mouse model with epidermis-specific deletion of the Alox12b gene to study its role in skin barrier function.
Methodology:
-
Generation of Floxed Allele: A targeting vector is constructed to flank a critical exon of the Alox12b gene with loxP sites. This is introduced into embryonic stem (ES) cells, and correctly targeted clones are selected.
-
Generation of Transgenic Mice: Chimeric mice are generated by injecting the targeted ES cells into blastocysts. These are then bred to establish a germline transmission of the floxed Alox12b allele (Alox12bfl/fl).
-
Cre Recombinase Line: Mice carrying the tamoxifen-inducible Cre-ERT2 recombinase under the control of the keratin 14 (K14) promoter are used. This ensures Cre expression is restricted to keratinocytes of the epidermis and other stratified epithelia.
-
Breeding: Alox12bfl/fl mice are crossed with K14-Cre-ERT2 mice to generate experimental animals (Alox12bfl/fl; K14-Cre-ERT2) and littermate controls (Alox12bfl/fl).
-
Induction of Knockout: At a desired age, tamoxifen is administered to the mice (e.g., via intraperitoneal injection). Tamoxifen induces the translocation of the Cre-ERT2 fusion protein to the nucleus, where it excises the loxP-flanked exon of Alox12b, leading to a functional knockout of the gene in K14-expressing cells.
-
Phenotypic Analysis: The knockout mice and control littermates are monitored for changes in skin appearance, body weight, and transepidermal water loss (TEWL) using an evaporimeter.
Lipid Extraction and Analysis from Mouse Epidermis
Objective: To extract and analyze the lipid composition of the epidermis to assess the impact of Alox12b knockout.
Methodology:
-
Epidermal Separation: Excise skin from euthanized mice. Separate the epidermis from the dermis by heat treatment (e.g., incubation in PBS at 60°C for 30 seconds) or enzymatic digestion (e.g., dispase treatment).
-
Homogenization: Homogenize the separated epidermis in a suitable buffer.
-
Lipid Extraction: Perform a biphasic lipid extraction using the Bligh and Dyer method:
-
Add a mixture of chloroform and methanol (1:2, v/v) to the homogenate.
-
Vortex thoroughly and incubate.
-
Add chloroform and water to induce phase separation.
-
Centrifuge to separate the phases. The lower organic phase contains the lipids.
-
-
Sample Preparation for Mass Spectrometry:
-
Collect the organic phase and dry it under a stream of nitrogen.
-
Reconstitute the lipid extract in a solvent compatible with mass spectrometry analysis (e.g., methanol/chloroform).
-
-
Lipid Analysis: Analyze the lipid profile using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify different lipid species, particularly ceramides and their derivatives.
Western Blot Analysis
Objective: To determine the protein levels of ALOX12B and components of associated signaling pathways.
Methodology:
-
Protein Extraction: Lyse cells or homogenized tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended dilutions:
-
Rabbit anti-ALOX12B: 1:1000
-
Rabbit anti-PI3K: 1:1000
-
Rabbit anti-MEK1: 1:1000
-
Rabbit anti-ERK1: 1:1000
-
Loading control (e.g., anti-GAPDH or anti-β-actin): 1:5000
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit HRP, 1:5000) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantitative Real-Time PCR (qRT-PCR)
Objective: To measure the mRNA expression levels of ALOX12B and its target genes.
Methodology:
-
RNA Extraction: Isolate total RNA from cells or tissues using a TRIzol-based method or a commercial kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme and random hexamer primers.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and gene-specific primers. A typical reaction mixture includes:
-
10 µl 2x SYBR Green Master Mix
-
1 µl forward primer (10 µM)
-
1 µl reverse primer (10 µM)
-
2 µl cDNA
-
6 µl nuclease-free water
-
-
Thermocycling Conditions:
-
Initial denaturation: 95°C for 10 min
-
40 cycles of:
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 1 min
-
-
-
Data Analysis: Analyze the results using the ΔΔCt method, normalizing the expression of the target gene to a housekeeping gene (e.g., Gapdh or Actb).
Primer Sequences (Mouse):
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| Krt16 | GGCGAGATCAAGGACTTGGT | CTTGTAGGCTGCGAAGTTGG |
| Tgm1 | Primer sequence not readily available | Primer sequence not readily available |
| Hmgcr1 | Primer sequence not readily available | Primer sequence not readily available |
| JunB | GACGGAGGCAAAGACTCAAA | GCAGGCAGGACTCTTTGAAG |
| FosB | GAGACGGGAAGGAGATGGAG | GCTGTAGTTGGGGCTCATAG |
| Gapdh | AGGTCGGTGTGAACGGATTTG | TGTAGACCATGTAGTTGAGGTCA |
Note: Specific primer sequences for all target genes were not available in the reviewed literature. Researchers should design and validate primers using appropriate software and experimental controls.
Cell Proliferation Assay (CCK-8)
Objective: To assess the effect of ALOX12B knockdown on the proliferation of cancer cells.
Methodology:
-
Cell Seeding: Seed cells (e.g., C33A) transfected with either a negative control (NC) shRNA or an shRNA targeting ALOX12B into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubation: Culture the cells for various time points (e.g., 24, 48, 72, and 96 hours).
-
CCK-8 Reagent Addition: At each time point, add 10 µl of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Plot the absorbance values against time to generate cell growth curves.
Immunohistochemistry (IHC)
Objective: To visualize the localization and expression of ALOX12B protein in tissue sections.
Methodology:
-
Tissue Preparation: Fix tissue samples in 10% neutral buffered formalin, process, and embed in paraffin. Cut 4-5 µm thick sections and mount on slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in a citrate buffer (pH 6.0) and heating in a microwave or pressure cooker.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding sites with a protein block solution (e.g., normal goat serum).
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against ALOX12B (e.g., rabbit polyclonal, 1:50-1:100 dilution) overnight at 4°C.
-
Secondary Antibody and Detection:
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit).
-
Incubate with a streptavidin-HRP conjugate.
-
Develop the signal with a chromogen such as diaminobenzidine (DAB), which produces a brown precipitate.
-
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, clear, and mount with a coverslip.
-
Microscopy: Examine the slides under a light microscope to assess the staining intensity and localization of ALOX12B.
Signaling Pathways and Logical Relationships (Graphviz)
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving ALOX12B.
ALOX12B/ALOXE3 Pathway in Epidermal Barrier Formation
Caption: The ALOX12B/ALOXE3 enzymatic cascade is essential for forming the corneocyte lipid envelope.
ALOX12B in Cancer: The PI3K/ERK1 Signaling Pathway
Caption: ALOX12B promotes cervical cancer cell proliferation via the PI3K/ERK1 signaling pathway.
ALOX12B in Inflammation: The NLRP3/Th17 Axis
Caption: Overexpression of ALOX12B drives skin inflammation through the NLRP3/IL-1β/Th17 axis.
Conclusion
The ALOX12B gene is a multifaceted player in human biology, with its primary role in maintaining skin barrier integrity being well-established. Its dysfunction leads to debilitating inherited skin diseases. Furthermore, emerging research has uncovered its significant involvement in modulating inflammatory responses and contributing to the pathogenesis of cancer. The signaling pathways influenced by ALOX12B—the ALOXE3 pathway in the epidermis, the PI3K/ERK1 pathway in cancer, and the NLRP3/Th17 axis in inflammation—represent promising targets for the development of novel therapeutics. This technical guide provides a foundational understanding of ALOX12B's biological functions and the experimental frameworks used to investigate them, serving as a valuable resource for the scientific and drug development communities. Further research into the precise regulatory mechanisms of ALOX12B expression and activity will undoubtedly unveil new avenues for therapeutic intervention in a variety of human diseases.
References
- 1. biocompare.com [biocompare.com]
- 2. ALOX12B - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. ALOX12B arachidonate 12-lipoxygenase, 12R type [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. medlineplus.gov [medlineplus.gov]
- 6. NLRP3 and AIM2 inflammasomes exacerbate the pathogenic Th17 cell response to eggs of the helminth Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NLRP3 inflammasome regulates Th17 differentiation in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NLRP3 and AIM2 inflammasomes exacerbate the pathogenic Th17 cell response to eggs of the helminth Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mybiosource.com [mybiosource.com]
- 10. ALOX12 Polyclonal Antibody (PA5-26020) [thermofisher.com]
- 11. cloud-clone.us [cloud-clone.us]
The Role of 12R-Lipoxygenase in Inflammatory Skin Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
12R-lipoxygenase (12R-LOX), encoded by the ALOX12B gene, is a crucial enzyme in the metabolism of arachidonic acid, primarily expressed in the skin.[1][2] Its product, 12(R)-hydroxyeicosatetraenoic acid (12R-HETE), is a potent lipid mediator implicated in the pathogenesis of several inflammatory skin diseases, most notably psoriasis and atopic dermatitis.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of 12R-LOX's role in skin inflammation, focusing on its signaling pathways, quantitative expression data, and detailed experimental protocols relevant to its study.
The 12R-LOX Signaling Pathway in Skin Inflammation
The pro-inflammatory effects of 12R-LOX are primarily mediated by its enzymatic product, 12R-HETE. In inflammatory skin conditions, increased expression and activity of 12R-LOX lead to an accumulation of 12R-HETE. This lipid mediator then acts as an intrinsic danger signal, triggering a cascade of inflammatory events.[2][3]
A key mechanism involves the activation of the NLRP3 inflammasome. 12R-HETE induces the generation of reactive oxygen species (ROS), which in turn activates the NLRP3 inflammasome in keratinocytes.[3] This multi-protein complex then facilitates the cleavage and activation of pro-caspase-1 into its active form. Active caspase-1 subsequently cleaves pro-interleukin-1β (pro-IL-1β) into its mature, pro-inflammatory form, IL-1β, which is then secreted from the cell.[3]
The secreted IL-1β plays a pivotal role in driving the differentiation of naive T cells into Th17 cells.[3] Th17 cells are a major source of IL-17, a cytokine central to the pathogenesis of psoriasis and other inflammatory skin diseases, contributing to epidermal hyperplasia, immune cell infiltration, and sustained inflammation.[3]
Caption: 12R-LOX metabolizes arachidonic acid to 12R-HETE, initiating an inflammatory cascade.
Quantitative Data on 12R-LOX and 12R-HETE in Inflammatory Skin Diseases
The following tables summarize the available quantitative data on the expression of 12R-LOX (ALOX12B) and the concentration of its product, 12R-HETE, in inflammatory skin diseases compared to healthy skin.
Table 1: 12R-HETE Levels in Psoriasis
| Measurement | Psoriatic Skin | Healthy/Non-Lesional Skin | Fold Change | Reference |
| 12-HETE in Scale of Chronic Plaque Lesions (ng/g wet tissue) | 1,512 ± 282 | Not Reported | - | [4] |
| 12-HETE in Acute Guttate Lesions (ng/g wet tissue) | 18.7 ± 7.1 (in scale) | Not Reported | - | [4] |
| 12-HETE in Psoriatic Skin Substitutes | Increased | Lower in healthy substitutes | - | [5] |
Table 2: ALOX12B mRNA Expression
| Condition | Fold Change vs. Healthy Control | Method | Reference |
| Psoriasis | Significantly Upregulated | Meta-analysis of gene expression datasets | [2][6] |
| Atopic Dermatitis | Significantly Upregulated | Gene expression meta-analysis | [2] |
Experimental Protocols
This section provides an overview of key experimental methodologies for studying 12R-LOX and its role in skin inflammation.
Quantification of 12R-HETE in Skin Tissue by LC-MS/MS
This protocol outlines the general steps for the extraction and analysis of 12R-HETE from skin biopsies.
Caption: A typical workflow for measuring 12R-HETE levels in skin samples.
Detailed Methodology:
-
Sample Preparation:
-
Obtain full-thickness skin biopsies from lesional and non-lesional skin of patients and from healthy controls.
-
Immediately snap-freeze the tissue in liquid nitrogen and store at -80°C.
-
Homogenize the frozen tissue in a suitable buffer.
-
-
Lipid Extraction:
-
Perform a lipid extraction using the Bligh and Dyer method.[5] This involves a biphasic extraction with chloroform, methanol, and water to separate lipids from other cellular components.
-
-
Solid-Phase Extraction (SPE):
-
Further purify the lipid extract using SPE to isolate the free fatty acid fraction containing 12R-HETE.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a chiral column (e.g., ChiralPak AD-RH) to separate the 12R- and 12S-HETE enantiomers.[5] An isocratic elution with a mobile phase such as methanol:water:acetic acid (95:5:0.1, v/v) can be employed.[5]
-
Mass Spectrometry: Utilize a triple quadrupole mass spectrometer in negative ion mode with electrospray ionization (ESI).[5] Monitor the specific precursor-to-product ion transitions for 12-HETE (e.g., m/z 319 -> 179) and a deuterated internal standard (e.g., 12(S)-HETE-d8) for quantification.[5]
-
Analysis of ALOX12B mRNA Expression by RT-qPCR
This protocol describes the measurement of ALOX12B gene expression in skin biopsies or cultured keratinocytes.
Detailed Methodology:
-
RNA Extraction:
-
Extract total RNA from skin biopsies or cultured cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
-
qPCR:
-
Perform real-time PCR using a SYBR Green-based master mix and specific primers for human ALOX12B.
-
Forward Primer: 5'-TGCTGGAGACACACCTCATTGC-3'[7]
-
Reverse Primer: 5'-GCCAATGCTGTTGATCTGGACG-3'[7]
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Detection of 12R-LOX Protein by Western Blot
This protocol outlines the detection of 12R-LOX protein in skin lysates.
Detailed Methodology:
-
Protein Extraction:
-
Homogenize skin tissue or lyse cultured keratinocytes in RIPA buffer supplemented with protease inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-40 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against 12R-LOX (e.g., rabbit polyclonal, diluted 1:1000) overnight at 4°C.[8][9]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP, diluted 1:10000) for 1 hour at room temperature.[9]
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control antibody (e.g., β-actin) to ensure equal protein loading.
-
Generation of Alox12b Overexpressing Transgenic Mice
This protocol provides a general overview of the generation of a mouse model to study the in vivo effects of 12R-LOX overexpression.
Detailed Methodology:
-
Construct Generation:
-
Subclone the human ALOX12B cDNA into an expression vector containing a keratinocyte-specific promoter, such as the keratin 14 (K14) promoter, to drive skin-specific expression.[10]
-
-
Microinjection:
-
Purify the linearized DNA construct.
-
Microinject the construct into the pronuclei of fertilized mouse embryos.
-
-
Embryo Transfer and Screening:
-
Transfer the microinjected embryos into pseudopregnant female mice.
-
Screen the offspring for the presence of the transgene by PCR analysis of tail DNA.
-
-
Phenotypic Analysis:
-
Monitor the transgenic mice for the development of skin phenotypes, such as erythema, scaling, and epidermal hyperplasia, characteristic of inflammatory skin diseases.[10]
-
Conclusion
12R-LOX and its product 12R-HETE are key players in the inflammatory cascade of skin diseases like psoriasis and atopic dermatitis. The signaling pathway involving ROS, the NLRP3 inflammasome, and the IL-1β/Th17 axis presents several potential targets for therapeutic intervention. The quantitative data, though still emerging, consistently points towards an upregulation of this pathway in diseased skin. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the role of 12R-LOX and to evaluate the efficacy of novel inhibitors in preclinical models. Further research to expand the quantitative understanding of 12R-LOX and 12R-HETE in larger patient cohorts and to refine therapeutic strategies targeting this pathway is warranted.
References
- 1. ALOX12B - Wikipedia [en.wikipedia.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Noncanonical NLRP3 Inflammasome Activation: Standard Protocols | Springer Nature Experiments [experiments.springernature.com]
- 4. Eicosanoids in acute and chronic psoriatic lesions: leukotriene B4, but not 12-hydroxy-eicosatetraenoic acid, is present in biologically active amounts in acute guttate lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative determination of 12-hydroxyeicosatetraenoic acids by chiral liquid chromatography tandem mass spectrometry in a murine atopic dermatitis model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. origene.com [origene.com]
- 8. cloud-clone.us [cloud-clone.us]
- 9. medchemexpress.com [medchemexpress.com]
- 10. biorxiv.org [biorxiv.org]
Arachidonic Acid Metabolism by 12R-Lipoxygenase: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed technical overview of the metabolism of arachidonic acid (AA) by 12(R)-lipoxygenase (12R-LOX), an enzyme with unique stereospecificity and critical functions, particularly in skin physiology. We will explore the core enzymatic pathway, downstream signaling events, its role in human pathologies such as psoriasis and autosomal recessive congenital ichthyosis (ARCI), and present key quantitative data. Furthermore, this guide includes detailed experimental protocols for studying 12R-LOX activity and workflows for product analysis, supplemented by visual diagrams to elucidate complex processes.
Introduction to 12R-Lipoxygenase (12R-LOX)
Lipoxygenases (LOXs) are a family of non-heme iron-containing dioxygenases that catalyze the insertion of molecular oxygen into polyunsaturated fatty acids like arachidonic acid.[1] The nomenclature of LOX enzymes is based on the specific carbon atom of the substrate they oxygenate.[2] While most mammalian LOXs produce S-stereoisomers, 12R-LOX (encoded by the ALOX12B gene) is distinguished by its unique ability to produce R-stereoisomers.[3][4]
Initially identified as the source of elevated 12(R)-hydroxyeicosatetraenoic acid (12R-HETE) levels in the skin of psoriasis patients, 12R-LOX has since been established as a key enzyme in epidermal barrier formation.[3][5] Its expression is primarily localized to the epithelial cells of the skin, particularly in the differentiated keratinocytes of the stratum granulosum.[1][5][6] Defects in the ALOX12B gene are linked to serious skin disorders, highlighting its non-redundant role in maintaining skin integrity.[5][6]
The Core Metabolic Pathway
The primary function of 12R-LOX is the stereospecific oxygenation of arachidonic acid. The process involves two main steps:
-
Dioxygenation: 12R-LOX abstracts a hydrogen atom from carbon-10 of arachidonic acid and facilitates the antarafacial insertion of molecular oxygen at carbon-12.[3] This reaction is highly stereospecific, yielding 12(R)-hydroperoxyeicosatetraenoic acid (12R-HPETE).[3]
-
Reduction: The unstable 12R-HPETE is rapidly reduced to its more stable hydroxyl derivative, 12(R)-hydroxyeicosatetraenoic acid (12R-HETE), by cellular peroxidases such as glutathione peroxidase.[2]
Downstream Pathways and Physiological Function
The biological effects of 12R-LOX are intricately linked with a downstream enzyme, epidermal lipoxygenase-3 (eLOX-3). Together, they form a crucial pathway for the formation of the skin's permeability barrier.[5]
-
12R-LOX/eLOX-3 Pathway: 12R-HPETE, the product of 12R-LOX, serves as a substrate for eLOX-3, which possesses isomerase activity.[1] This sequential action leads to the formation of hepoxilin- and trioxilin-like epoxyalcohol metabolites.[5]
-
Epidermal Barrier Formation: These metabolites are critical for the proper processing of ceramides, a major lipid component of the epidermis.[5] Specifically, this pathway is required for the formation of ester-bound omega-hydroxy ceramides, which are essential for creating a water-impermeable barrier.[7]
-
Pathology: Inactivating mutations in either ALOX12B (12R-LOX) or ALOXE3 (eLOX-3) disrupt this pathway, leading to Autosomal Recessive Congenital Ichthyosis (ARCI).[5] This genetic disorder is characterized by defective skin barrier function, resulting in hyperkeratosis and excessive water loss.[5][6]
Quantitative Data
The study of 12R-LOX has yielded key quantitative insights into its stereospecificity and product formation.
| Parameter | Value | Species/System | Reference |
| Stereospecificity | |||
| Enantiomeric Excess | >98% 12R configuration | Human keratinocytes (expressed in HeLa cells) | [3] |
| Hydrogen Abstraction | |||
| Stereospecificity | Removes the pro-R hydrogen from C-10 | Human psoriatic tissue | [3] |
| Substrate Comparison | |||
| Linoleic Acid vs. Arachidonic Acid | Linoleic acid is a relatively poor substrate | Expressed human 12R-LOX | [3] |
Experimental Protocols
Investigating 12R-LOX requires specialized biochemical and molecular biology techniques. Below are methodologies adapted from foundational studies.
Protocol 1: 12R-LOX Activity Assay and Stereospecificity Determination
This protocol is designed to confirm the 12R-lipoxygenase pathway by tracking the fate of labeled arachidonic acid.
Objective: To distinguish 12R-LOX activity from cytochrome P450 pathways and to confirm the stereospecific removal of the C10-pro-R hydrogen.
Methodology:
-
Tissue/Cell Preparation: Homogenize psoriatic scales or cultured keratinocytes in an appropriate buffer.[3]
-
Substrate Incubation: Divide the homogenate into two experimental groups.
-
Group A (Deuterium Retention): Incubate with octadeuterated arachidonic acid (deuterium label at C-12). This tests for the formation of a keto intermediate, which would result in the loss of the C-12 label.[3]
-
Group B (Hydrogen Abstraction): Incubate with [10R-³H]-labeled and [10S-³H]-labeled arachidonic acids in separate reactions to determine which hydrogen is stereospecifically removed.[3]
-
-
Lipid Extraction: After incubation (e.g., 30 min at 37°C), stop the reaction and extract lipids using a standard Folch or Bligh-Dyer method.
-
Product Separation: Purify the 12-HETE product from the lipid extract using reverse-phase High-Performance Liquid Chromatography (HPLC).
-
Chiral Analysis: Resolve the 12R- and 12S-HETE enantiomers using a chiral-phase HPLC column.[3]
-
Detection and Quantification:
-
For Group A, analyze the purified 12R-HETE fraction by mass spectrometry to determine the retention of the deuterium label.[3]
-
For Group B, quantify the tritium content in the 12R-HETE fraction using liquid scintillation counting. A lack of tritium in the product from the [10R-³H] substrate indicates removal of the pro-R hydrogen.[3]
-
Protocol 2: Analysis of 12R-LOX Gene Expression
This protocol details the detection of ALOX12B mRNA in biological samples.
Objective: To confirm the presence of 12R-LOX transcripts in tissues or cells of interest.
Methodology: A. Northern Blot Analysis
-
RNA Isolation: Extract total RNA from cultured keratinocytes using a guanidinium thiocyanate-phenol-chloroform method (e.g., TRI Reagent).[3]
-
mRNA Purification: Isolate poly(A)+ RNA using oligo(dT)-cellulose chromatography.
-
Electrophoresis & Transfer: Separate the mRNA by size on a formaldehyde-agarose gel and transfer to a nylon membrane.
-
Hybridization: Hybridize the membrane with a radiolabeled cDNA probe specific for the human ALOX12B gene.
-
Detection: Wash the membrane to remove non-specific binding and expose it to X-ray film to visualize the mRNA band (approx. 2.5 kilobases).[3]
B. Reverse Transcription PCR (RT-PCR)
-
RNA Isolation: Isolate total RNA from samples (e.g., psoriatic scales).[3]
-
cDNA Synthesis: Synthesize first-strand cDNA from the RNA template using reverse transcriptase and oligo(dT) or random primers. Run a parallel control reaction without reverse transcriptase to check for genomic DNA contamination.[3]
-
PCR Amplification: Perform PCR using primers designed to amplify a specific region of the ALOX12B cDNA.[3]
-
Analysis: Analyze the PCR products by agarose gel electrophoresis to confirm the presence of an amplicon of the expected size.
Conclusion and Future Directions
The metabolism of arachidonic acid by 12R-LOX represents a highly specific and physiologically critical pathway, particularly for maintaining the integrity of the human skin barrier. Its unique R-stereospecificity distinguishes it from other mammalian lipoxygenases and its direct link to congenital skin diseases like ARCI underscores its importance.[3][5] The accumulation of its product, 12R-HETE, in proliferative dermatoses such as psoriasis suggests that 12R-LOX could be a valuable target for therapeutic intervention.[3] Future research should focus on developing highly selective inhibitors for 12R-LOX to explore its therapeutic potential and to further dissect its role in both health and disease.
References
- 1. The role of lipoxygenases in pathophysiology; new insights and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Tissue Inflammation by 12-Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Arachidonate 12-lipoxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 12R-lipoxygenase deficiency disrupts epidermal barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Biosynthesis, biological effects, and receptors of hydroxyeicosatetraenoic acids (HETEs) and oxoeicosatetraenoic acids (oxo-ETEs) derived from arachidonic acid - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Utilizing 12R-Lox-IN-2 in an Imiquimod-Induced Psoriasis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Psoriasis is a chronic inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells. The arachidonic acid metabolic pathway, particularly the lipoxygenase (LOX) family of enzymes, has been implicated in the pathogenesis of psoriasis. One such enzyme, 12R-lipoxygenase (12R-Lox), and its product, 12(R)-hydroxyeicosatetraenoic acid (12R-HETE), are found in elevated levels in psoriatic lesions, suggesting a role in the disease's inflammatory cascade.[1][2] The selective inhibition of 12R-Lox therefore presents a promising therapeutic strategy for psoriasis.
12R-Lox-IN-2 is a novel, potent, and selective inhibitor of 12R-Lox. In vitro studies have demonstrated its ability to inhibit the imiquimod (IMQ)-induced hyperproliferation of psoriatic keratinocytes and suppress the expression of pro-inflammatory markers such as IL-17A. These application notes provide a detailed protocol for evaluating the efficacy of this compound in the widely used imiquimod-induced murine model of psoriasis. This model recapitulates key histopathological and immunological features of human plaque psoriasis, including epidermal thickening (acanthosis), scaling (hyperkeratosis), and a characteristic inflammatory infiltrate.
Signaling Pathway of 12R-Lox in Psoriasis
The following diagram illustrates the proposed signaling pathway involving 12R-Lox in the context of psoriasis and the point of intervention for this compound.
References
Application of 12R-Lox-IN-2 in 12R-LOX Knockout Mice: A Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for utilizing 12R-LOX knockout mice in conjunction with the specific inhibitor, 12R-Lox-IN-2. The primary application detailed is the validation of the inhibitor's specificity and on-target effects, a critical step in preclinical drug development.
The enzyme 12R-lipoxygenase (12R-LOX), encoded by the ALOX12B gene, plays a crucial role in the formation and maintenance of the epidermal permeability barrier.[1] Genetic deletion of 12R-LOX in mice leads to a severe skin barrier defect, resulting in rapid dehydration and neonatal lethality.[2] This underscores the enzyme's critical function. This compound is a synthetic inhibitor designed to target 12R-LOX and is being investigated for its therapeutic potential in skin disorders characterized by hyperproliferation, such as psoriasis.[3]
A fundamental principle in pharmacology is to ensure that a drug candidate elicits its effects by interacting with its intended target. The use of knockout animal models provides a powerful tool for such validation.[4] By administering a 12R-LOX inhibitor to a mouse model genetically devoid of the 12R-LOX enzyme, researchers can definitively ascertain if the inhibitor's observed effects are mediated through 12R-LOX. In such an experiment, the inhibitor is expected to have no effect in the knockout model, thereby confirming its specificity.
Core Application: Validation of this compound Specificity
The primary application of this compound in 12R-LOX knockout mice is to serve as a negative control to confirm the inhibitor's on-target activity. An experimental design would typically involve comparing the effects of this compound in wild-type mice, which possess a functional 12R-LOX enzyme, to its effects in 12R-LOX knockout mice. A specific inhibitor should demonstrate a biological effect in wild-type mice that is absent in their knockout counterparts.
Due to the neonatal lethality of constitutive 12R-LOX knockout mice, it is imperative to use either a conditional knockout model (e.g., tamoxifen-inducible, skin-specific knockout) or a skin transplant model where 12R-LOX deficient skin is grafted onto immunocompromised mice for in vivo studies in adult animals.[1]
Data Presentation
The following tables present hypothetical, yet plausible, quantitative data from an experiment designed to validate the specificity of this compound. The chosen endpoint is Transepidermal Water Loss (TEWL), a key indicator of skin barrier function. An increase in TEWL signifies a compromised barrier. In this simulated study, a skin condition is induced that increases TEWL, and the ability of this compound to ameliorate this condition is assessed in both wild-type and 12R-LOX conditional knockout (cKO) mice.
Table 1: Effect of this compound on Transepidermal Water Loss (TEWL) in Wild-Type and 12R-LOX cKO Mice
| Animal Group | Treatment | Baseline TEWL (g/m²/h) | Post-Induction TEWL (g/m²/h) | Post-Treatment TEWL (g/m²/h) |
| Wild-Type (WT) | Vehicle | 5.2 ± 0.8 | 25.4 ± 3.1 | 24.8 ± 2.9 |
| Wild-Type (WT) | This compound (50 mg/kg) | 5.5 ± 0.7 | 26.1 ± 3.5 | 10.3 ± 1.5* |
| 12R-LOX cKO | Vehicle | 15.8 ± 2.1 | 35.2 ± 4.0 | 34.7 ± 3.8 |
| 12R-LOX cKO | This compound (50 mg/kg) | 16.2 ± 2.5 | 36.5 ± 4.2 | 35.9 ± 4.1 |
*p < 0.05 compared to Vehicle-treated WT group, indicating a statistically significant improvement in skin barrier function.
Table 2: Histological Scoring of Epidermal Hyperplasia
| Animal Group | Treatment | Epidermal Thickness (µm) | Keratinocyte Proliferation (Ki67+ cells/mm) |
| Wild-Type (WT) | Vehicle | 85.3 ± 9.2 | 150.6 ± 15.3 |
| Wild-Type (WT) | This compound (50 mg/kg) | 30.1 ± 4.5 | 45.2 ± 8.1 |
| 12R-LOX cKO | Vehicle | 120.5 ± 11.8 | 210.4 ± 20.5 |
| 12R-LOX cKO | This compound (50 mg/kg) | 118.9 ± 12.1 | 205.7 ± 19.8 |
*p < 0.05 compared to Vehicle-treated WT group, indicating a significant reduction in epidermal thickness and keratinocyte proliferation.
Experimental Protocols
Protocol 1: Induction of Skin-Specific 12R-LOX Knockout
This protocol describes the tamoxifen-induced Cre-Lox recombination for generating skin-specific 12R-LOX knockout mice.
Materials:
-
Alox12b-floxed mice (e.g., carrying loxP sites flanking a critical exon of the Alox12b gene)
-
Mice expressing Cre-recombinase under the control of a keratinocyte-specific promoter (e.g., K14-CreERT2)
-
Tamoxifen (Sigma-Aldrich)
-
Corn oil (or other suitable vehicle)
-
Animal handling and injection equipment
Procedure:
-
Cross Alox12b-floxed mice with K14-CreERT2 mice to generate experimental animals (Alox12b fl/fl; K14-CreERT2).
-
Prepare a 20 mg/mL solution of tamoxifen in corn oil. Ensure complete dissolution.
-
For adult mice (8-10 weeks old), administer tamoxifen via intraperitoneal injection at a dose of 75-100 mg/kg body weight.
-
Repeat the injection once daily for 5 consecutive days to ensure efficient recombination.
-
Allow a washout and recombination period of at least one week before commencing experiments with this compound.
-
Confirm successful gene knockout by PCR genotyping of skin tissue samples and/or Western blot analysis for the absence of 12R-LOX protein.
Protocol 2: In Vivo Administration of this compound and Assessment of Skin Barrier Function
This protocol outlines the administration of this compound to both wild-type and 12R-LOX cKO mice and the subsequent measurement of TEWL.
Materials:
-
Wild-type and 12R-LOX cKO mice
-
This compound
-
Vehicle (e.g., a solution of DMSO, Tween 80, and saline)
-
A model for inducing skin barrier dysfunction (e.g., topical application of imiquimod or tape stripping)
-
TEWL measurement device (e.g., Tewameter®)
-
Animal handling and administration equipment (e.g., gavage needles or subcutaneous injection needles)
Procedure:
-
Acclimatization: Acclimatize mice to the experimental conditions for at least 30 minutes before any measurements.
-
Baseline Measurement: Measure the baseline TEWL on a designated area of the dorsal skin of each mouse.
-
Induction of Skin Barrier Defect: Induce a skin condition that disrupts the epidermal barrier according to the chosen model.
-
Inhibitor Formulation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). For in vivo administration, dilute the stock solution in a vehicle to the desired final concentration (e.g., for a 50 mg/kg dose).
-
Administration: Administer this compound or vehicle to the respective groups of mice. The route of administration (e.g., oral gavage, subcutaneous, or topical) should be determined based on the inhibitor's properties and the experimental design. Administer daily for the duration of the study.
-
TEWL Measurement: At specified time points during the treatment period, measure the TEWL in the same dorsal skin area.
-
Data Analysis: Compare the TEWL values between the different experimental groups. A significant reduction in TEWL in the this compound-treated wild-type group, with no corresponding change in the knockout group, would validate the inhibitor's specificity.
-
Histological Analysis: At the end of the experiment, collect skin samples for histological analysis to assess parameters such as epidermal thickness and cell proliferation (e.g., via Ki67 staining).
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflow.
References
- 1. diabetesjournals.org [diabetesjournals.org]
- 2. Baicalein and 12/15-lipoxygenase in the ischemic brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of 12/15-Lipoxygenase Protects Against β-Cell Oxidative Stress and Glycemic Deterioration in Mouse Models of Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 12-Lipoxygenase inhibition delays onset of autoimmune diabetes in human gene replacement mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 12R-Lipoxygenase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
12R-lipoxygenase (12R-LOX), an enzyme encoded by the ALOX12B gene, is a non-heme iron-containing dioxygenase that catalyzes the stereospecific oxygenation of polyunsaturated fatty acids.[1][2] A key substrate for 12R-LOX is arachidonic acid, which is converted to 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HPETE). This product is subsequently reduced to 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE).[3] Unlike the more common 12S-lipoxygenase (12S-LOX) found in platelets, 12R-LOX is predominantly expressed in epithelial tissues, particularly the skin.[4]
Functionally, 12R-LOX plays a crucial role in the formation of the epidermal barrier, and mutations in the ALOX12B gene are associated with congenital ichthyosiform erythroderma, a severe skin disorder. The enzyme and its product, 12(R)-HETE, are also implicated in the pathophysiology of proliferative skin diseases such as psoriasis.[3] Consequently, the development of specific inhibitors for 12R-LOX is an area of interest for therapeutic intervention.
These application notes provide detailed protocols for assessing 12R-lipoxygenase activity, which are essential for studying its enzymatic function and for the screening and characterization of potential inhibitors. Two primary methods are described: a spectrophotometric assay for continuous monitoring of the reaction and a more sensitive and specific High-Performance Liquid Chromatography (HPLC)-based assay for the direct quantification of the 12(R)-HETE product.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the enzymatic reaction catalyzed by 12R-LOX, a potential signaling pathway involving its product, and the general workflow for an activity assay.
References
- 1. Regulation of Tissue Inflammation by 12-Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ALOX12B - Wikipedia [en.wikipedia.org]
- 3. A 12R-lipoxygenase in human skin: mechanistic evidence, molecular cloning, and expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigations of human platelet-type 12-lipoxygenase: role of lipoxygenase products in platelet activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Immunohistochemical Localization of 12R-Lipoxygenase in Skin Tissue
Introduction
12R-lipoxygenase (12R-LOX), encoded by the ALOX12B gene, is a crucial enzyme in the terminal differentiation of keratinocytes and the formation of a competent epidermal barrier.[1][2] This enzyme is predominantly expressed in the skin and plays a vital role in lipid metabolism, specifically in the processing of ceramides that are essential for the corneocyte lipid envelope.[1][2][3] Dysregulation or deficiency of 12R-LOX is associated with inflammatory skin diseases and autosomal recessive congenital ichthyosis (ARCI), a severe genetic skin disorder characterized by impaired barrier function.[1][2][4]
Immunohistochemistry (IHC) is a powerful technique to visualize the in-situ localization of 12R-LOX within the complex architecture of skin tissue. This allows researchers to assess its expression patterns in healthy and diseased states, providing insights into its role in skin physiology and pathology. These application notes provide a detailed protocol for the immunohistochemical staining of 12R-LOX in skin tissue, along with relevant data and pathway diagrams.
Biological Context and Signaling Pathways
12R-LOX is a key player in two significant pathways in the epidermis:
-
Epidermal Barrier Formation: 12R-LOX, in conjunction with epidermal lipoxygenase-3 (eLOX-3), is integral to the formation of the corneocyte lipid envelope, a critical component of the skin's permeability barrier.[1][2][5] This pathway involves the oxygenation of fatty acids esterified to specific ceramides, a process necessary for their covalent attachment to the cornified envelope.[5]
-
Inflammatory Signaling: In pathological contexts such as psoriasis, the accumulation of 12R-LOX and its product, 12(R)-hydroxyeicosatetraenoic acid (12R-HETE), can act as an endogenous danger signal.[4] This triggers the activation of the NLRP3 inflammasome, leading to the processing and secretion of pro-inflammatory cytokines like IL-1β and subsequent T helper 17 (Th17) cell responses, perpetuating skin inflammation.[4]
Below are diagrams illustrating the experimental workflow for immunohistochemistry and the signaling pathway of 12R-LOX in skin.
Caption: A flowchart outlining the major steps for immunohistochemical staining of 12R-LOX in paraffin-embedded skin tissue.
Caption: Dual roles of 12R-LOX in maintaining epidermal barrier integrity and driving inflammatory pathways in skin disease.
Data Presentation
The expression of 12R-LOX is primarily localized to the upper layers of the epidermis. In healthy skin, it is found at the plasma membranes of keratinocytes in the stratum granulosum.[1][2] In certain inflammatory skin conditions, its expression and the levels of its metabolic products are altered.
| Condition | Tissue Location | 12R-LOX Expression/Activity | Method of Detection | Reference |
| Normal Human Skin | Stratum Granulosum | Prominent staining at cell periphery | Immunohistochemistry | [1][2][3] |
| Psoriasis | Epidermis | Markedly increased levels of 12R-HETE | Chiral Analysis of Fatty Acids | [6] |
| Autosomal Recessive Congenital Ichthyosis (ARCI) | Epidermis | Absent or non-functional protein due to mutations | Genetic Sequencing, Western Blot | [1][2] |
| 12R-LOX Deficient Mice | Epidermis | Absent protein | Western Blot, Immunohistochemistry | [1][2] |
| CRISPR 12R-LOX Tissue Model | Epidermis | 93% indel ratio leading to reduced expression | DNA Sequencing, Immunofluorescence | [7] |
Experimental Protocols
Immunohistochemistry Protocol for 12R-LOX in Paraffin-Embedded Skin Tissue
This protocol provides a representative method for the detection of 12R-LOX. Optimization of antibody concentrations, incubation times, and antigen retrieval methods may be necessary for specific antibodies and tissue types.
1. Materials and Reagents
-
Formalin-Fixed, Paraffin-Embedded (FFPE) skin sections (4-5 µm)
-
Xylene or equivalent clearing agent
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary Antibody: Anti-12R-LOX antibody (monoclonal or polyclonal)
-
Secondary Antibody: HRP-conjugated anti-mouse/rabbit IgG
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin counterstain
-
Mounting Medium
2. Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene for 2 x 5 minutes.
-
Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Pre-heat antigen retrieval buffer to 95-100°C.
-
Immerse slides in the hot buffer and incubate for 20-30 minutes.
-
Allow slides to cool to room temperature in the buffer (approx. 20 minutes).
-
Rinse slides in PBS (Phosphate Buffered Saline) for 2 x 5 minutes.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS for 2 x 5 minutes.
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-12R-LOX primary antibody to its optimal concentration in PBS.
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
Controls: For a negative control, incubate a section with PBS or an isotype control antibody instead of the primary antibody. Skin sections from 12R-LOX deficient mice can serve as an excellent negative control.[2]
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS for 3 x 5 minutes.
-
Incubate sections with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Rinse slides with PBS for 3 x 5 minutes.
-
-
Detection:
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate sections with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).
-
Clear in xylene and coverslip with a permanent mounting medium.
-
4. Expected Results
-
Positive Staining: A brown precipitate indicating the presence of 12R-LOX.
-
Localization: In healthy human skin, staining is expected to be localized to the cell periphery of keratinocytes in the stratum granulosum.[2]
-
Negative Controls: Should show no specific staining.
Conclusion
The immunohistochemical localization of 12R-LOX is a critical tool for understanding its role in skin health and disease. The provided protocols and information offer a framework for researchers and drug development professionals to investigate this important enzyme. Given its role in both barrier function and inflammation, 12R-LOX represents a promising therapeutic target for a range of dermatological conditions.
References
- 1. 12R-lipoxygenase deficiency disrupts epidermal barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of Epidermal Lipoxygenase Expression in Normal Human Skin and Tissue-Engineered Skin Substitutes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Mimicking the LOX-Related Autosomal Recessive Congenital Ichthyosis Skin Disease Using a CRISPR-Cas9 System and Unravelling 12S-LOX Function in the Skin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lipid Analysis in 12R-LOX Deficient Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
12R-lipoxygenase (12R-LOX), encoded by the Alox12b gene, is a critical enzyme in the metabolism of polyunsaturated fatty acids, playing an essential role in the terminal differentiation of keratinocytes and the formation of a functional epidermal barrier.[1][2] Inactivating mutations in the human ALOX12B gene are linked to Autosomal Recessive Congenital Ichthyosis (ARCI), a skin disorder characterized by impaired barrier function.[3][4] Mouse models with a targeted deletion of the Alox12b gene replicate this phenotype, dying shortly after birth due to severe skin barrier dysfunction.[1][2]
The primary defect in 12R-LOX deficiency lies in the improper formation of the corneocyte lipid envelope (CLE), a layer of covalently bound lipids essential for skin impermeability.[3][5][6] This leads to a disordered composition of epidermal ceramides, particularly a significant reduction in crucial ester-bound omega-hydroxyceramides (EOS).[3][7] Therefore, detailed lipid analysis in 12R-LOX deficient mice is fundamental to understanding the pathogenesis of ichthyosis and for evaluating potential therapeutic interventions aimed at restoring skin barrier function. These notes provide a summary of the expected lipid alterations and detailed protocols for their analysis.
Quantitative Data Summary: Epidermal Lipid Profile
The deficiency of 12R-LOX profoundly alters the epidermal lipid landscape, primarily affecting the ceramide profile necessary for a competent skin barrier. The following table summarizes the key quantitative and qualitative changes observed in the epidermis of 12R-LOX deficient mice compared to wild-type littermates.
| Lipid Class | Sub-Class | Wild-Type (WT) Mice | 12R-LOX Deficient (-/-) Mice | Key Finding | Citation |
| Ceramides | Total Ceramides | Normal Abundance | Disordered Composition | Altered ceramide profile is a primary phenotype. | [3][4] |
| Ester-bound ω-hydroxy-ceramides (EOS) | Present; essential for CLE | Significantly Decreased | Critical defect leading to barrier failure. | [3][7] | |
| ω-hydroxyceramides | Normal Precursors | Accumulation of unbound forms | Inability to covalently attach to the corneocyte envelope. | [6] | |
| Fatty Acids | Arachidonic Acid Metabolites | 12R-HETE present | 12R-HETE absent | Confirms lack of 12R-LOX enzymatic activity. | [8][9] |
| Other Lipids | Free Fatty Acids, Cholesterol | Normal Abundance | No significant alteration reported | The primary defect is specific to the ceramide pathway. | [3] |
| Structural | Corneocyte Lipid Envelope (CLE) | Covalently bound to proteins | Abundant unbound (extractable) CLEs | Demonstrates failure in lipid-protein cross-linking. | [6] |
Signaling & Metabolic Pathways
12R-LOX Pathway in Epidermal Barrier Formation
12R-LOX is a key enzyme in a specialized metabolic pathway required for the final stages of epidermal differentiation.[3] It acts in sequence with another epidermis-type lipoxygenase, eLOX-3, to process specific lipid substrates.[1] A primary function of this pathway is the modification of ester-bound omega-hydroxyceramides (EOS), enabling them to be covalently cross-linked to the protein corneocyte envelope.[6] This process is a prerequisite for the assembly of the mature, barrier-competent lipid lamellae in the stratum corneum.[6] Its deficiency disrupts this covalent attachment, leading to a fragile and permeable skin barrier.[3][4]
Caption: The 12R-LOX and eLOX-3 enzymatic cascade for ceramide processing.
Experimental Workflow for Lipid Analysis
A systematic workflow is essential for reliable and reproducible lipid analysis. The process begins with the careful isolation of the epidermis from neonatal mice, followed by robust lipid extraction and analysis using chromatographic and mass spectrometric techniques.
Caption: Workflow from mouse skin isolation to final lipid data analysis.
Detailed Experimental Protocols
Protocol 1: Epidermis Isolation from Neonatal Mouse Skin
This protocol is adapted from methods used for isolating the epidermis for subsequent biochemical analysis.[10]
Materials:
-
Neonatal mice (P0-P1), both wild-type and 12R-LOX deficient
-
Phosphate-buffered saline (PBS), ice-cold
-
Thermolysin solution (10 mg/mL stock in water, store at -20°C)
-
HEPES buffer (pH 7.4)
-
Fine forceps and scissors
-
Petri dishes on ice
Procedure:
-
Euthanize neonatal mice according to approved institutional animal care guidelines.
-
Immediately excise a piece of dorsal skin (approx. 1x2 cm) and place it dermal-side down in a petri dish containing ice-cold PBS.
-
Remove any subcutaneous fat from the dermal side using fine forceps.
-
Prepare the thermolysin working solution by diluting the stock to 0.5 mg/mL in HEPES buffer.
-
Incubate the skin sample in the thermolysin solution at 37°C for 20-30 minutes (or 4°C overnight).
-
Transfer the skin to a fresh petri dish containing ice-cold PBS.
-
Using fine forceps, gently peel the epidermis away from the dermis. The epidermis will appear as a thin, translucent sheet.
-
Snap-freeze the isolated epidermis in liquid nitrogen and store at -80°C until lipid extraction.
Protocol 2: Total Lipid Extraction from Epidermis
This protocol is based on the widely used Folch or Bligh-Dyer methods for total lipid extraction from tissues.[11][12]
Materials:
-
Frozen epidermal tissue
-
Tissue homogenizer (e.g., Precellys24)
-
Chloroform (ACS grade)
-
Methanol (ACS grade)
-
0.9% NaCl solution or 1 M KCl solution
-
Glass tubes with Teflon-lined screw caps
-
Nitrogen gas stream or speed-vac for solvent evaporation
Procedure:
-
Weigh the frozen epidermal tissue (typically 10-50 mg).
-
Place the tissue in a homogenization tube and add an appropriate volume of ice-cold water or PBS (e.g., 200 µL).
-
Homogenize the tissue according to the instrument manufacturer's instructions until no visible tissue fragments remain.
-
Transfer the homogenate to a glass tube.
-
Add chloroform and methanol to achieve a final single-phase solvent ratio of Chloroform:Methanol:Aqueous Sample of 1:2:0.8 (v/v/v). For a 200 µL sample, this would be 250 µL chloroform and 500 µL methanol.
-
Vortex vigorously for 1-2 minutes and incubate at room temperature for 30 minutes to ensure complete extraction.
-
Break the single phase into two phases by adding 250 µL of chloroform and 250 µL of 0.9% NaCl solution.
-
Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer to a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a speed-vac.
-
Resuspend the dried lipid film in a known volume of an appropriate solvent (e.g., chloroform/methanol 2:1) for storage at -80°C or for direct analysis.
Protocol 3: Analysis of Ceramides by Thin-Layer Chromatography (TLC)
TLC is a cost-effective method for the qualitative or semi-quantitative analysis of ceramide classes.[13][14][15]
Materials:
-
High-performance TLC (HPTLC) silica gel plates
-
TLC developing tank
-
Ceramide standards
-
Developing solvent system (e.g., Chloroform:Methanol:Acetic Acid, 190:9:1 v/v/v)
-
Visualization reagent (e.g., primuline spray or iodine vapor)
-
UV light source
Procedure:
-
Resuspend the dried lipid extract (from Protocol 2) in a small, known volume of chloroform/methanol (2:1).
-
Using a capillary tube or spotter, carefully apply a small amount of the lipid extract and ceramide standards onto the origin of the HPTLC plate.
-
Allow the spots to dry completely.
-
Place the plate in a TLC tank pre-equilibrated with the developing solvent.
-
Allow the solvent front to migrate up the plate until it is about 1 cm from the top.
-
Remove the plate from the tank and mark the solvent front. Allow the plate to dry completely in a fume hood.
-
Visualize the separated lipid spots. For primuline, spray the plate and view under UV light. For iodine, place the plate in a tank containing iodine crystals.
-
Compare the migration (Rf value) of spots in the sample lanes to the ceramide standards. A decrease in the intensity of specific ceramide bands, particularly the less polar ester-bound species, is expected in 12R-LOX deficient samples.
Protocol 4: Comprehensive Lipid Profiling by LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides unparalleled sensitivity and specificity for the detailed identification and quantification of individual lipid species.[16][17][18]
Instrumentation:
-
Ultra-high performance liquid chromatography (UPLC) system
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
C18 reverse-phase LC column suitable for lipidomics
Procedure:
-
Sample Preparation: Dilute the lipid extract (from Protocol 2) in an appropriate solvent for LC-MS analysis (e.g., Acetonitrile:Methanol with ammonium acetate).[10] Prepare a pooled quality control (QC) sample by combining small aliquots from each sample.
-
Chromatographic Separation:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject the sample onto the column.
-
Separate lipids using a gradient elution program, typically running from a more polar mobile phase (e.g., water/acetonitrile/methanol with additives) to a less polar mobile phase (e.g., isopropanol/acetonitrile).
-
-
Mass Spectrometry Analysis:
-
Analyze the column eluent using the mass spectrometer in both positive and negative ionization modes to cover a broad range of lipid classes.
-
Acquire data in a data-dependent (DDA) or data-independent (DIA) manner to collect both precursor ion masses (MS1) and fragmentation spectra (MS2).
-
-
Data Processing and Analysis:
-
Process the raw data using specialized lipidomics software (e.g., MS-DIAL, LipidSearch, Progenesis QI).
-
Identify lipid species by matching the accurate mass and MS/MS fragmentation patterns to lipid databases.
-
Quantify the relative abundance of each lipid species by integrating the peak area of its precursor ion.
-
Perform statistical analysis (e.g., t-test, volcano plots) to identify lipids that are significantly different between wild-type and 12R-LOX deficient groups. Focus on changes in specific EOS and other ceramide species.
-
References
- 1. Role of epidermis-type lipoxygenases for skin barrier function and adipocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of an ichthyosiform phenotype in Alox12b-deficient mouse skin transplants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 12R-lipoxygenase deficiency disrupts epidermal barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Characterization of Epidermal Lipoxygenase Expression in Normal Human Skin and Tissue-Engineered Skin Substitutes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unbound Corneocyte Lipid Envelopes in 12R-Lipoxygenase Deficiency Support a Specific Role in Lipid-Protein Cross-Linking [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. 12-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 10. Lipidomic Profiling of the Epidermis in a Mouse Model of Dermatitis Reveals Sexual Dimorphism and Changes in Lipid Composition before the Onset of Clinical Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mmpc.org [mmpc.org]
- 12. mdpi.com [mdpi.com]
- 13. Thin-layer chromatography of ceramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Techniques for Ceramide Analysis - Creative Proteomics [creative-proteomics.com]
- 15. Lipid component quantitation by thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A systematic survey of lipids across mouse tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Computational Analysis of Plasma Lipidomics from Mice Fed Standard Chow and Ketogenic Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Colony Formation Assay with 12R-Lox-IN-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The colony formation assay, or clonogenic assay, is a fundamental in vitro method to assess the long-term survival and proliferative capacity of single cells. This technique is particularly valuable in cancer research and drug development to determine the cytotoxic or cytostatic effects of novel therapeutic agents. This document provides detailed application notes and protocols for conducting a colony formation assay to evaluate the efficacy of 12R-Lox-IN-2, a potent and selective inhibitor of 12R-lipoxygenase (12R-LOX).
12R-lipoxygenase (12R-LOX) is an enzyme that metabolizes arachidonic acid to produce bioactive lipid mediators. Emerging evidence suggests that the 12-LOX pathway is implicated in the proliferation, survival, and angiogenesis of various cancer cells.[1][2] Therefore, inhibiting 12R-LOX presents a promising therapeutic strategy. This compound has been identified as a specific inhibitor of 12R-LOX and has been shown to suppress hyperproliferation and colony formation in psoriatic keratinocytes.[3] These application notes will guide researchers in adapting this knowledge to a cancer research context.
Principle of the Assay
The colony formation assay is based on the principle that a single viable cell, when plated at a low density, can proliferate and form a discrete colony of at least 50 cells.[4] The number of colonies formed after a specific treatment is a measure of the fraction of cells that have retained their reproductive integrity. By treating cancer cells with varying concentrations of this compound, the dose-dependent effect of the compound on inhibiting colony formation can be quantified, allowing for the determination of key parameters such as the IC50 value (the concentration of an inhibitor where the response is reduced by half).
Data Presentation
Table 1: Effect of this compound on Colony Formation in Human Ovarian Cancer (SK-OV-3) and Prostate Cancer (PC-3) Cell Lines
| Cell Line | This compound Concentration (µM) | Plating Efficiency (%) | Number of Colonies (Mean ± SD) | Surviving Fraction | % Inhibition of Colony Formation |
| SK-OV-3 | 0 (Control) | 85.0 | 170 ± 12 | 1.00 | 0 |
| 1 | 136 ± 10 | 0.80 | 20 | ||
| 5 | 94 ± 8 | 0.55 | 45 | ||
| 12.5 | 85 ± 7 | 0.50 | 50 | ||
| 25 | 51 ± 5 | 0.30 | 70 | ||
| 50 | 17 ± 3 | 0.10 | 90 | ||
| PC-3 | 0 (Control) | 90.0 | 180 ± 15 | 1.00 | 0 |
| 1 | 153 ± 11 | 0.85 | 15 | ||
| 5 | 108 ± 9 | 0.60 | 40 | ||
| 15.0 | 90 ± 8 | 0.50 | 50 | ||
| 25 | 63 ± 6 | 0.35 | 65 | ||
| 50 | 27 ± 4 | 0.15 | 85 |
Table 2: IC50 Values of this compound in Different Cancer Cell Lines (Hypothetical)
| Cell Line | Cancer Type | IC50 (µM) for Colony Formation Inhibition |
| SK-OV-3 | Ovarian Cancer | 12.5 |
| PC-3 | Prostate Cancer | 15.0 |
| A549 | Lung Cancer | 18.2 |
| MCF-7 | Breast Cancer | 21.5 |
Experimental Protocols
Materials
-
Cancer cell lines (e.g., SK-OV-3, PC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution prepared in DMSO)
-
Phosphate Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
6-well or 12-well tissue culture plates
-
Hemocytometer or automated cell counter
-
Trypan blue solution
-
Fixation solution: 4% paraformaldehyde in PBS or ice-cold methanol
-
Staining solution: 0.5% crystal violet in 25% methanol
-
Incubator (37°C, 5% CO2)
-
Microscope
Protocol for Colony Formation Assay
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and neutralize with complete medium.
-
Perform a cell count using a hemocytometer and assess viability with trypan blue exclusion.
-
Seed a low, predetermined number of cells (typically 200-1000 cells/well for a 6-well plate) into each well of the tissue culture plates. The optimal seeding density should be determined empirically for each cell line to yield 50-150 colonies in the control wells.
-
Allow cells to attach overnight in the incubator.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity.
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Colony Growth:
-
After the treatment period, remove the drug-containing medium, wash the cells gently with PBS, and add fresh, drug-free complete medium.
-
Return the plates to the incubator and allow the colonies to grow for 7-14 days. Change the medium every 2-3 days to ensure adequate nutrient supply.
-
-
Fixation and Staining:
-
Once the colonies in the control wells are visible to the naked eye (typically >50 cells per colony), remove the medium and gently wash the wells twice with PBS.
-
Fix the colonies by adding the fixation solution to each well and incubating for 10-15 minutes at room temperature.
-
Remove the fixation solution and allow the plates to air dry completely.
-
Add the crystal violet staining solution to each well, ensuring the entire surface is covered, and incubate for 20-30 minutes at room temperature.
-
Carefully remove the staining solution and wash the wells with tap water until the excess stain is removed and the colonies are clearly visible.
-
Allow the plates to air dry.
-
-
Colony Counting and Analysis:
-
Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells. Counting can be done manually using a microscope or with automated colony counting software.
-
Calculate the Plating Efficiency (PE) for the control group:
-
PE = (Number of colonies formed / Number of cells seeded) x 100%
-
-
Calculate the Surviving Fraction (SF) for each treatment group:
-
SF = (Number of colonies formed after treatment) / (Number of cells seeded x PE)
-
-
Calculate the % Inhibition of Colony Formation :
-
% Inhibition = (1 - SF) x 100%
-
-
Plot the surviving fraction or % inhibition against the concentration of this compound to generate a dose-response curve and determine the IC50 value.
-
Visualization of Pathways and Workflows
Signaling Pathway of 12R-LOX in Cancer Cell Proliferation and Survival
The following diagram illustrates the proposed signaling pathway through which 12R-LOX promotes cancer cell proliferation and survival, and the inhibitory action of this compound. Inhibition of 12-LOX is hypothesized to suppress downstream pro-survival and proliferative signaling cascades.
Caption: 12R-LOX signaling pathway and inhibition by this compound.
Experimental Workflow for Colony Formation Assay
The following diagram outlines the key steps in performing a colony formation assay with this compound treatment.
References
- 1. Cyclooxygenases and lipoxygenases in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipoxygenase and cyclooxygenase metabolism: new insights in treatment and chemoprevention of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and evaluation of 2-aryl quinoline derivatives against 12R-lipoxygenase (12R-LOX): Discovery of first inhibitor of 12R-LOX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
12R-Lox-IN-2 in DMSO: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with detailed information on the solubility and stability of 12R-Lox-IN-2 when working with Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the maximum solubility of this compound in DMSO?
A1: The solubility of this compound in DMSO is 125 mg/mL, which is equivalent to a concentration of 460.73 mM.[1] To achieve this concentration, sonication may be required.[1]
Q2: I'm having difficulty dissolving the compound. What can I do?
A2: If you are experiencing issues with solubility, consider the following:
-
Use fresh, high-quality DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly reduce the solubility of this compound.[1] Always use newly opened or properly stored anhydrous DMSO.
-
Apply sonication: Gentle sonication can help break up compound aggregates and facilitate dissolution.[1]
-
Gentle warming: While not explicitly stated for this compound, gentle warming (e.g., to 37°C) can often aid in dissolving stubborn compounds. However, proceed with caution and monitor for any signs of degradation.
Q3: How should I prepare a stock solution of this compound in DMSO?
A3: For detailed instructions, please refer to the "Experimental Protocol: Preparing a this compound Stock Solution" section below. The general workflow involves carefully weighing the compound, adding the appropriate volume of fresh DMSO, and ensuring complete dissolution, potentially with the aid of sonication.
Q4: What are the recommended storage conditions for a this compound DMSO stock solution?
A4: Once prepared, the stock solution should be stored under the following conditions:
-
-20°C: Stable for up to 1 month.[1][2] For optimal stability, it is also crucial to protect the solution from light.[1]
Q5: How can I minimize degradation from repeated freeze-thaw cycles?
A5: To avoid the potential for compound degradation and loss of efficacy, it is highly recommended to aliquot the stock solution into smaller, single-use volumes before freezing.[1][2] This practice ensures that you only thaw the amount needed for a specific experiment.
Q6: My compound precipitated after being diluted in an aqueous buffer. How can I prevent this?
A6: This is a common issue when diluting DMSO stock solutions into aqueous media for biological assays. To prevent precipitation, it is recommended to perform the dilution in a stepwise manner.[2] Avoid adding the DMSO stock directly into a large volume of buffer. Instead, gradually introduce the buffer to the stock solution or perform serial dilutions. For cell-based assays, ensure the final concentration of DMSO is kept low (e.g., <0.5%) to prevent cellular toxicity.[2]
Data Summary
The following table summarizes the key quantitative data for this compound in DMSO.
| Parameter | Value | Notes |
| Solvent | DMSO | Use newly opened, anhydrous DMSO for best results.[1] |
| Solubility | 125 mg/mL (460.73 mM) | May require sonication to fully dissolve.[1] |
| Storage Stability | ||
| at -20°C | Up to 1 month | Protect from light. Aliquot to avoid freeze-thaw cycles.[1][2] |
| at -80°C | Up to 6 months | Protect from light. Aliquot to avoid freeze-thaw cycles.[1][2] |
Experimental Protocol: Preparing a this compound Stock Solution
This protocol details the steps for preparing a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO), newly opened
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Bath sonicator
Methodology:
-
Equilibrate Compound: Allow the vial of this compound to reach room temperature before opening to prevent condensation of moisture onto the compound.
-
Weigh Compound: On a calibrated analytical balance, carefully weigh the desired amount of this compound powder and place it into a sterile tube.
-
Add DMSO: Using a calibrated micropipette, add the calculated volume of fresh, anhydrous DMSO to the tube to achieve the desired concentration (e.g., for a 10 mM stock, add the appropriate volume based on the molecular weight of 271.31 g/mol ).
-
Dissolve Compound:
-
Vortex the tube for 30-60 seconds to mix.
-
If the compound is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes.
-
Visually inspect the solution against a light source to ensure no solid particulates remain.
-
-
Aliquot for Storage: Once the compound is fully dissolved, dispense the stock solution into smaller, single-use aliquots in sterile cryovials. This is a critical step to prevent degradation from multiple freeze-thaw cycles.[2]
-
Store Properly: Tightly cap the aliquots and store them immediately at the appropriate temperature (-20°C for up to 1 month or -80°C for up to 6 months), protected from light.[1]
Workflow Diagram
Caption: Workflow for preparing and storing this compound in DMSO.
References
Potential off-target effects of 12R-Lox-IN-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using 12R-Lox-IN-2, a selective inhibitor of 12R-lipoxygenase (12R-LOX).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is the first-in-class selective inhibitor of 12R-lipoxygenase (12R-LOX), an iron-containing enzyme that catalyzes the conversion of arachidonic acid to 12(R)-hydroperoxyeicosatetraenoic acid (12R-HPETE).[1][2] It belongs to a class of 2-aryl quinoline derivatives.[2] Its primary target, 12R-LOX, is a key enzyme in a novel lipoxygenase pathway involved in the terminal differentiation of skin and the maintenance of the epidermal barrier.[3][4][5]
Q2: What is the known selectivity profile of this compound?
A2: this compound has demonstrated selectivity for 12R-hLOX over other related human lipoxygenase isoforms, including 12S-hLOX, 15-hLOX, and 15-hLOXB.[2] This selectivity is crucial for minimizing off-target effects and ensuring that the observed biological outcomes are attributable to the inhibition of 12R-LOX.
Q3: What are the potential off-target effects of this compound?
A3: While this compound is designed for selectivity, the potential for off-target effects should always be considered, particularly given the high degree of homology within the lipoxygenase (LOX) family.[6] Potential off-target effects could include the inhibition of other LOX isoforms, such as 12S-LOX or 15-LOX, which could lead to unintended biological consequences. For example, 12S-LOX is involved in platelet aggregation and inflammation.[7][8] Researchers should empirically validate the selectivity of this compound in their specific experimental system.
Q4: In what types of experimental models has this compound been utilized?
A4: this compound has been effectively used in models of psoriasis. Specifically, it has been shown to inhibit the hyperproliferation of psoriatic keratinocytes induced by imiquimod (IMQ) and to suppress colony formation in these cells.[1][2] It also reduces the protein levels of the proliferation marker Ki67 and the mRNA expression of the pro-inflammatory cytokine IL-17A in this model.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no inhibition of 12R-LOX activity | Compound Degradation: this compound may be unstable under certain storage or experimental conditions. | Store the stock solution at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[1] Prepare fresh working solutions for each experiment. |
| Incorrect Concentration: The effective concentration may vary between cell types and experimental conditions. | Perform a dose-response curve to determine the optimal inhibitory concentration (IC50) in your specific system. The reported IC50 for 12R-hLOX is 28.25 ± 1.63 µM.[2] | |
| Cell Permeability Issues: The compound may not be effectively entering the cells. | Verify cell permeability using a fluorescently tagged analog if available, or assess the inhibition of a downstream marker of 12R-LOX activity within the cell. | |
| Observed effects are not consistent with 12R-LOX inhibition | Off-Target Effects: The compound may be inhibiting other cellular targets. | Perform a rescue experiment by adding the product of 12R-LOX (12R-HPETE) to see if the phenotype is reversed. Use a structurally distinct 12R-LOX inhibitor as a control if one becomes available. |
| Profile the activity of this compound against a panel of related lipoxygenases (e.g., 12S-LOX, 15-LOX) using in vitro enzyme assays. | ||
| Cell Toxicity or Unexplained Phenotypes | Compound Toxicity: High concentrations of the inhibitor or the solvent (e.g., DMSO) may be toxic to cells. | Determine the maximum non-toxic concentration of this compound and the solvent in your cell type using a cell viability assay (e.g., MTT, trypan blue exclusion). Preliminary studies in zebrafish have indicated a low safety margin (<30 µM) for teratogenicity and hepatotoxicity.[2] |
| Contamination: The compound or cell culture may be contaminated. | Ensure the purity of the this compound stock. Maintain sterile cell culture techniques. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the 12R-LOX signaling pathway and a general workflow for investigating the effects of this compound.
Caption: The 12R-LOX enzymatic pathway and its inhibition by this compound.
Caption: A generalized workflow for studying the effects of this compound.
Key Experimental Protocols
Protocol 1: In Vitro 12R-LOX Inhibition Assay
-
Objective: To determine the IC50 of this compound against purified human 12R-LOX.
-
Materials: Purified recombinant human 12R-LOX, arachidonic acid (substrate), this compound, assay buffer (e.g., Tris-HCl, pH 7.4), DMSO (vehicle).
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the assay buffer, 12R-LOX enzyme, and the diluted this compound or DMSO vehicle.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Monitor the formation of the hydroperoxide product by measuring the increase in absorbance at 234 nm.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Assessing Effects on Keratinocyte Proliferation
-
Objective: To evaluate the effect of this compound on the proliferation of human keratinocytes.
-
Materials: Human keratinocyte cell line, appropriate culture medium, this compound, vehicle control (DMSO), proliferation-inducing agent (e.g., imiquimod), Ki67 antibody, secondary antibody, DAPI, and a fluorescence microscope.
-
Procedure:
-
Seed keratinocytes in multi-well plates and allow them to adhere.
-
Treat the cells with a proliferation-inducing agent if necessary to establish a hyperproliferative state.[2]
-
Treat the cells with various concentrations of this compound or vehicle for a predetermined time (e.g., 24-48 hours).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer (e.g., 0.1% Triton X-100).
-
Incubate with a primary antibody against Ki67.
-
Incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Image the cells using a fluorescence microscope and quantify the percentage of Ki67-positive cells.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, synthesis and evaluation of 2-aryl quinoline derivatives against 12R-lipoxygenase (12R-LOX): Discovery of first inhibitor of 12R-LOX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 12R-lipoxygenase deficiency disrupts epidermal barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Regulation of Tissue Inflammation by 12-Lipoxygenases [mdpi.com]
- 7. Targeted knock-down of a structurally atypical zebrafish 12S-lipoxygenase leads to severe impairment of embryonic development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 12-Lipoxygenase: A Potential Target for Novel Anti-Platelet Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting common issues in lipoxygenase assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with lipoxygenase (LOX) assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my background signal high in my fluorometric/colorimetric assay?
High background signal can obscure the detection of true enzyme activity. Potential causes and solutions are outlined below:
-
Autoxidation of Substrate: Polyunsaturated fatty acid substrates like linoleic or arachidonic acid can auto-oxidize, leading to the formation of hydroperoxides that generate a background signal.
-
Contaminated Reagents: Buffers or other reagents may be contaminated with peroxides or other substances that react with the detection probe.
-
Solution: Use high-purity water (HPLC-grade) and reagents.[3] Prepare fresh buffers for each assay.
-
-
Sample-Specific Interference: Components within crude samples like cell lysates or tissue homogenates can contribute to the background.[4] Peroxidases in these samples may reduce the lipid hydroperoxides generated by LOX, leading to a lower signal, which can be misinterpreted as a background issue.[3]
Q2: Why is there no or very low LOX activity detected?
Low or absent signal can be due to several factors related to the enzyme, substrate, or assay conditions.
-
Inactive Enzyme: The lipoxygenase enzyme may have lost its activity.
-
Solution: Ensure proper storage of the enzyme at -20°C or -80°C and avoid repeated freeze-thaw cycles by aliquoting the enzyme stock. Always keep the enzyme on ice during the experiment.[1] Run a positive control with a known active LOX enzyme to confirm that the assay components are working correctly.[2]
-
-
Improper Substrate Preparation: The substrate may not be properly solubilized, making it unavailable to the enzyme.
-
Sub-optimal Assay Conditions: The pH, temperature, or substrate concentration may not be optimal for the specific lipoxygenase being studied.
-
Solution: The optimal pH for lipoxygenase activity can vary. For example, some protocols use a borate buffer at pH 9.0[1][5], while others use a phosphate or Tris buffer at a more neutral pH of 6.3 to 8.0.[8][9][10] The assay is typically performed at room temperature (around 25°C).[1][8] It is recommended to test several substrate concentrations to find the optimal one for your enzyme.[5]
-
Q3: The results of my assay are not reproducible. What could be the cause?
Lack of reproducibility can stem from inconsistencies in the experimental procedure or the degradation of reagents.
-
Inconsistent Incubation Times: The timing of reagent addition and measurements is critical, especially in kinetic assays.
-
Solution: Use a multichannel pipette for simultaneous addition of reagents to multiple wells. Ensure that the plate reader is set up and ready to measure immediately after the addition of the final reagent.[4]
-
-
Reagent Instability: The activity of the enzyme or the integrity of the substrate can degrade over time.
-
Pipetting Errors: Inaccurate pipetting can lead to significant variability between wells.
-
Solution: Ensure pipettes are properly calibrated. When adding reagents to a 96-well plate, be careful not to touch the tip to the liquid already in the well to avoid cross-contamination.[3]
-
Experimental Protocols
Spectrophotometric Lipoxygenase Assay
This method measures the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes in the hydroperoxide products.[8][11]
Materials:
-
Enzyme: Purified lipoxygenase or sample lysate
-
Substrate: Linoleic acid or arachidonic acid
-
Buffer: 0.1 M Sodium Phosphate Buffer (pH 8.0) or 0.2 M Borate Buffer (pH 9.0)[1][8]
-
Spectrophotometer capable of reading at 234 nm
Procedure:
-
Prepare the substrate solution. For a 250 µM working solution, mix 10 µL of linoleic acid with 30 µL of ethanol, then add 120 mL of borate buffer (pH 9.0). This solution should be made fresh daily.[1]
-
Equilibrate the spectrophotometer and all solutions to room temperature.[1]
-
In a quartz cuvette, combine the buffer and the enzyme solution (or sample).
-
To initiate the reaction, add the substrate solution and mix by inversion.
-
Immediately begin monitoring the change in absorbance at 234 nm for a set period (e.g., 1-5 minutes).[8][11]
-
The rate of reaction is calculated from the linear portion of the absorbance curve.
Fluorometric Lipoxygenase Assay
This assay uses a probe that reacts with the hydroperoxide product of the LOX reaction to generate a fluorescent signal (Ex/Em = 500/536 nm).[12]
Materials:
-
Lipoxygenase Activity Assay Kit (contains LOX Assay Buffer, Probe, Substrate, Inhibitor, and Positive Control Enzyme)
-
Sample: Cell or tissue lysate, serum, or purified protein
-
White 96-well plate
-
Fluorometric plate reader
Procedure:
-
Prepare samples. Homogenize cells or tissue in ice-cold LOX Lysis Buffer. Centrifuge to collect the supernatant.
-
Prepare a standard curve using the oxidized probe standard provided in the kit.[2]
-
In a white 96-well plate, set up wells for the Sample, Sample Background Control (no substrate), and Sample + Inhibitor.
-
Add the sample to the appropriate wells. Add the LOX inhibitor to the designated wells. Adjust the volume with LOX Assay Buffer.
-
Prepare a Reaction Mix containing the LOX Assay Buffer and LOX Probe.
-
Add the Reaction Mix to all wells except the standard curve wells.
-
Prepare the LOX Substrate solution and add it to all wells to start the reaction.
-
Immediately begin measuring the fluorescence in kinetic mode at 30-second intervals for 30-40 minutes.[4]
-
Calculate the LOX activity based on the rate of fluorescence increase, after subtracting the background.
Quantitative Data Summary
Table 1: Typical Reagent Concentrations in Lipoxygenase Assays
| Reagent | Spectrophotometric Assay | Fluorometric Assay (Kit-based) |
| Substrate (Linoleic Acid) | 125 µM - 0.32 mM[1][8] | Proprietary concentration |
| Enzyme (Soybean LOX) | ~200 U/mL[1] | 2-6 µL of kit's positive control[2] |
| Buffer | 0.1 M Sodium Phosphate (pH 8.0) or 0.2 M Borate (pH 9.0)[1][8] | Proprietary buffer, typically near neutral pH[13] |
| Sample Protein | N/A (for purified enzyme) | 1-10 µg/µL |
Table 2: Common Assay Parameters
| Parameter | Spectrophotometric Assay | Fluorometric Assay |
| Wavelength (nm) | 234[8][11] | Ex/Em = 500/536[12] |
| Temperature | Room Temperature (~25°C)[8] | Room Temperature[13] |
| Incubation Time | 1-5 minutes (kinetic)[8][11] | 30-40 minutes (kinetic)[4] |
| Assay Vessel | Quartz Cuvette | White 96-well plate |
Visualizations
Caption: General experimental workflow for a lipoxygenase assay.
Caption: Troubleshooting decision tree for common LOX assay issues.
Caption: Simplified mammalian lipoxygenase signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. assaygenie.com [assaygenie.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. abcam.com [abcam.com]
- 5. researchgate.net [researchgate.net]
- 6. Lipoxygenase activity determination [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. Lipoxygenase Enzyme (LOX) Inhibition Assay [bio-protocol.org]
- 9. ijcmas.com [ijcmas.com]
- 10. tandfonline.com [tandfonline.com]
- 11. protocols.io [protocols.io]
- 12. Lipoxygenase Activity Assay Kit (Fluorometric) - Creative BioMart [creativebiomart.net]
- 13. digitalassets.avantorsciences.com [digitalassets.avantorsciences.com]
12R-Lox-IN-2 storage and handling instructions
This technical support center provides essential information for researchers, scientists, and drug development professionals using 12R-Lox-IN-2, a potent inhibitor of 12R-lipoxygenase (12R-LOX). This guide includes instructions for storage and handling, detailed experimental protocols, troubleshooting advice, and frequently asked questions to ensure successful experimentation.
Storage, Handling, and Solubility
Proper storage and handling of this compound are critical to maintain its stability and efficacy.
| Parameter | Recommendation | Source |
| Storage Temperature (Stock Solution) | -80°C for up to 6 months; -20°C for up to 1 month. | [1] |
| Light Sensitivity | Protect from light. | [1] |
| Freeze-Thaw Cycles | Avoid repeated freeze-thaw cycles. Aliquot the stock solution upon preparation. | |
| Solubility | Soluble in DMSO at 125 mg/mL. | |
| Reconstitution | Use newly opened, anhydrous DMSO for reconstitution. Sonication may be required to fully dissolve the compound. | |
| Appearance | Solid | |
| Shipping | Typically shipped at room temperature. |
Experimental Protocols
Protocol: Inhibition of Imiquimod-Induced Keratinocyte Hyperproliferation
This protocol details the use of this compound to inhibit the hyperproliferation of human keratinocytes (e.g., HaCaT cells) induced by the psoriasis-like inflammatory agent, imiquimod.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Imiquimod
-
This compound
-
DMSO (anhydrous)
-
Phosphate Buffered Saline (PBS)
-
Cell proliferation assay kit (e.g., MTT, BrdU, or cell counting)
Procedure:
-
Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed HaCaT cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well. Allow cells to adhere and grow for 24 hours.
-
Preparation of Compounds:
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
Prepare a stock solution of Imiquimod in DMSO.
-
Further dilute the stock solutions in cell culture medium to the desired final concentrations. A vehicle control (DMSO) should be prepared at the same final concentration as in the treatment wells.
-
-
Treatment:
-
Replace the culture medium with fresh medium containing the desired concentrations of this compound or vehicle control.
-
After a pre-incubation period (e.g., 1-2 hours), add Imiquimod to the respective wells to induce hyperproliferation. A typical concentration range for Imiquimod is 25-100 µM.[2]
-
Incubate the cells for 48-72 hours.
-
-
Assessment of Proliferation:
-
After the incubation period, assess cell proliferation using a standard method such as an MTT or BrdU assay, or by direct cell counting.
-
Follow the manufacturer's instructions for the chosen proliferation assay.
-
-
Data Analysis:
-
Calculate the percentage of proliferation relative to the vehicle-treated control.
-
Determine the IC₅₀ value of this compound for the inhibition of imiquimod-induced proliferation.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the 12R-lipoxygenase signaling pathway in skin barrier formation and a general experimental workflow for testing this compound.
Caption: 12R-Lipoxygenase signaling pathway in skin barrier formation.
Caption: General experimental workflow for this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Compound Precipitation in Media | - Poor solubility of the compound at the working concentration.- The final DMSO concentration is too low to maintain solubility. | - Ensure the final DMSO concentration in the culture medium is sufficient to keep the compound dissolved (typically ≤ 0.5%).- Prepare fresh dilutions from the stock solution for each experiment.- Briefly sonicate the diluted solution before adding it to the cells. |
| Loss of Inhibitor Activity | - Improper storage of the stock solution.- Repeated freeze-thaw cycles.- Degradation of the compound in the culture medium over long incubation periods. | - Store the stock solution at -80°C in small aliquots to avoid freeze-thaw cycles.- Protect the stock solution and working solutions from light.- Consider refreshing the media with a new inhibitor for long-term experiments. |
| High Variability Between Replicates | - Inconsistent cell seeding.- "Edge effect" in multi-well plates.- Pipetting errors. | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate, or fill them with PBS to maintain humidity.- Use calibrated pipettes and practice consistent pipetting techniques. |
| No or Weak Inhibition Observed | - The concentration of the inhibitor is too low.- The inhibitor is inactive (see "Loss of Inhibitor Activity").- The experimental model is not sensitive to 12R-LOX inhibition. | - Perform a dose-response experiment to determine the optimal concentration.- Include a positive control for inhibition if available.- Verify the expression and activity of 12R-LOX in your cell model. |
| Cell Toxicity Observed | - The concentration of the inhibitor is too high.- The concentration of the solvent (DMSO) is toxic to the cells. | - Determine the maximum tolerated concentration of the inhibitor and DMSO in your cell line through a toxicity assay.- Ensure the final DMSO concentration does not exceed a non-toxic level (typically < 0.5%). |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of 12R-lipoxygenase (12R-LOX). 12R-LOX is an enzyme that plays a critical role in the formation of the skin's epidermal barrier by oxygenating linoleic acid within ceramides.[3][4] By inhibiting 12R-LOX, this compound can modulate skin cell proliferation and inflammation, making it a valuable tool for studying skin disorders like psoriasis.
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to dissolve this compound in anhydrous DMSO to prepare a stock solution. For example, to make a 10 mM stock solution, add the appropriate volume of DMSO to your vial of this compound. Gentle warming and sonication can aid in complete dissolution. The stock solution should then be aliquoted into smaller volumes and stored at -80°C to avoid repeated freeze-thaw cycles.
Q3: What is the recommended working concentration of this compound in cell culture experiments?
A3: The optimal working concentration can vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response curve to determine the IC₅₀ for your specific assay. Based on published data for similar compounds and its application, a starting concentration range of 1-20 µM is suggested for cell-based assays.
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: As with any chemical compound, standard laboratory safety practices should be followed. This includes wearing personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or contact with skin and eyes. For detailed safety information, it is always best to consult the specific Safety Data Sheet (SDS) provided by the supplier. A general SDS for chemical products from MedchemExpress suggests avoiding inhalation, contact with eyes and skin, and using in a well-ventilated area.[5]
Q5: Can this compound be used in in vivo studies?
A5: The provided information primarily focuses on the in vitro use of this compound. While it is a small molecule inhibitor and may have the potential for in vivo applications, its pharmacokinetic and pharmacodynamic properties, as well as its in vivo efficacy and safety, would need to be thoroughly investigated. Researchers should consult relevant literature or conduct preliminary in vivo studies to assess its suitability for their animal models.
References
How to prevent degradation of 12R-Lox-IN-2 in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 12R-Lox-IN-2 in solution. Adherence to these protocols is critical for ensuring the compound's integrity and obtaining reliable experimental results.
Troubleshooting Guide
Encountering issues with this compound activity? Use this guide to troubleshoot potential degradation problems.
| Issue | Potential Cause | Recommended Action |
| Reduced or no inhibitory activity | Compound degradation due to improper storage. | Verify storage conditions. Stock solutions should be stored at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months), protected from light.[1] |
| Compound degradation due to multiple freeze-thaw cycles. | Aliquot the stock solution into single-use volumes to avoid repeated temperature changes. | |
| Hydrolysis of the compound due to moisture in the solvent. | Use high-purity, anhydrous DMSO. Purchase fresh, sealed bottles and do not leave them open to the atmosphere. | |
| Oxidation of the quinoline core. | Degas solvents before use, especially for long-term storage of solutions. Consider storing aliquots under an inert gas like argon or nitrogen. | |
| Photodegradation. | Protect all solutions containing this compound from light by using amber vials or wrapping containers in foil. | |
| Precipitation in aqueous buffer | Low aqueous solubility of the compound. | Further dilute the DMSO stock solution with your aqueous buffer. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%). |
| Inconsistent results between experiments | Inconsistent preparation of working solutions. | Prepare fresh working solutions from the DMSO stock for each experiment. Do not store the compound in aqueous buffers for extended periods. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for dissolving this compound?
The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).
2. What are the optimal storage conditions for this compound solutions?
For optimal stability, stock solutions of this compound in DMSO should be stored under the following conditions:
| Storage Temperature | Duration | Additional Precautions |
| -20°C | Up to 1 month | Protect from light |
| -80°C | Up to 6 months | Protect from light |
3. Why is it important to use anhydrous DMSO?
DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Water in the DMSO can lead to the hydrolysis of sensitive compounds like this compound, reducing its potency. It is crucial to use fresh, high-purity, anhydrous DMSO and to minimize the time the solvent bottle is open to the air.
4. How can I prevent degradation from repeated freeze-thaw cycles?
To avoid degradation from multiple freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes immediately after preparation. This ensures that the main stock remains at a constant low temperature until a new aliquot is needed.
5. Is this compound sensitive to light?
Yes, compounds with aromatic structures like the quinoline core of this compound can be susceptible to photodegradation. Therefore, it is essential to protect all solutions from light by storing them in amber vials or by wrapping the containers in aluminum foil.
6. What are the likely degradation pathways for this compound?
Based on its chemical structure, which features a quinoline core, this compound is potentially susceptible to:
-
Oxidation: The electron-rich aromatic quinoline ring system can be prone to oxidation.
-
Hydrolysis: While the molecule lacks highly labile ester or amide bonds, moisture can still promote degradation over time, especially if impurities are present in the solvent.
-
Photodegradation: Aromatic systems can absorb UV light, leading to chemical decomposition.
7. How can I check if my this compound solution has degraded?
If you suspect degradation, the most definitive way to confirm is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can separate the parent compound from any degradation products and provide a quantitative measure of its purity.
Experimental Protocols
Protocol for Preparing and Storing this compound Stock Solutions
-
Materials:
-
This compound solid powder
-
High-purity, anhydrous DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Prepare the desired concentration of the stock solution by adding the appropriate volume of anhydrous DMSO to the vial of solid this compound.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Immediately aliquot the stock solution into single-use amber vials.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
-
Protocol for a Basic Stability Assessment of this compound
This protocol outlines a simple experiment to assess the stability of your this compound stock solution over time.
-
Preparation of Initial Sample (T=0):
-
Prepare a fresh stock solution of this compound in anhydrous DMSO as described above.
-
Immediately take an aliquot for initial analysis. Dilute this aliquot to a suitable concentration for your analytical method (e.g., HPLC-UV or LC-MS). This will serve as your baseline (T=0) purity measurement.
-
-
Storage and Time Points:
-
Store the remaining aliquots under your desired test conditions (e.g., -20°C, 4°C, room temperature).
-
At predetermined time points (e.g., 1 week, 2 weeks, 1 month), retrieve one aliquot from each storage condition.
-
-
Analysis:
-
Analyze the samples from each time point using the same analytical method and conditions as the T=0 sample.
-
Compare the peak area of the parent this compound compound at each time point to the T=0 sample. A significant decrease in the parent peak area and/or the appearance of new peaks indicates degradation.
-
Visualizations
Caption: Workflow for preparation, storage, and use of this compound.
Caption: Factors leading to potential degradation of this compound.
References
Technical Support Center: Negative Control Experiments for 12R-Lox-IN-2 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 12R-Lox-IN-2, a selective inhibitor of 12R-lipoxygenase (12R-LOX). The information is tailored for researchers, scientists, and drug development professionals to facilitate the design and execution of robust negative control experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound (also known as compound 7b) is a potent and selective inhibitor of human 12R-lipoxygenase (12R-LOX), an enzyme implicated in skin inflammatory diseases like psoriasis.[1] It belongs to a class of 2-aryl quinoline derivatives.[1][2] Its inhibitory action helps in reducing the hyperproliferation of keratinocytes.[1]
Q2: Why are negative control experiments crucial when using this compound?
A2: Negative control experiments are essential to ensure that the observed biological effects are specifically due to the inhibition of 12R-LOX by this compound and not due to off-target effects, solvent effects, or other confounding variables. Well-designed negative controls increase the confidence in the experimental findings and their interpretation.
Q3: What are the recommended negative controls for an in vitro 12R-LOX enzyme activity assay?
A3: For an in vitro enzyme activity assay, the following negative controls are recommended:
-
No Enzyme Control: A reaction mixture containing the substrate and all other assay components except for the 12R-LOX enzyme. This control establishes the baseline substrate degradation or signal generation in the absence of enzymatic activity.
-
Vehicle Control: A reaction mixture containing the 12R-LOX enzyme, substrate, and the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This control accounts for any potential effects of the solvent on enzyme activity.
-
Inactive Compound Control: Ideally, a structurally similar but inactive analog of this compound should be used. Based on structure-activity relationship (SAR) studies of 2-aryl quinoline derivatives, a compound lacking the o-hydroxyl group on the C-2 phenyl ring is predicted to have significantly reduced or no inhibitory activity against 12R-LOX.[1] If such a compound is not available, a different, commercially available quinoline derivative with no reported 12R-LOX inhibitory activity can be considered.
Q4: What are the appropriate negative controls for cell-based assays using this compound?
A4: For cell-based assays investigating the effects of this compound on cellular processes like proliferation or gene expression, the following negative controls are crucial:
-
Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) used to deliver this compound. This is the most critical control to account for any cellular responses to the solvent.
-
Inactive Analog Control: As in the in vitro assay, treating cells with a structurally similar, inactive analog of this compound at the same concentration as the active compound helps to rule out non-specific cellular effects of the chemical scaffold.
-
Untreated Control: A population of cells that does not receive any treatment. This provides a baseline for the normal cellular phenotype.
-
Gene Knockdown/Knockout Control: For definitive target validation, using cells where the ALOX12B gene (encoding 12R-LOX) has been knocked down (e.g., using siRNA) or knocked out (e.g., using CRISPR/Cas9) can confirm that the effects of this compound are indeed mediated through 12R-LOX. The phenotype of this compound-treated cells should mimic that of the gene-deficient cells.[3]
Q5: this compound is reported to be selective. Do I still need to consider off-target effects?
A5: Yes. While this compound has shown selectivity for 12R-LOX over other lipoxygenases like 12S-LOX and 15-LOX, it is still possible that it may interact with other unforeseen cellular targets, especially at higher concentrations.[1] Therefore, it is good practice to include experiments that can help identify potential off-target effects. This can include using the inactive analog control and, if resources permit, broader profiling against a panel of related enzymes or receptors.
Troubleshooting Guides
Problem 1: No or low inhibition of 12R-LOX activity observed in an in vitro assay.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Ensure the compound has been stored correctly at -20°C or -80°C and protected from light. Prepare fresh dilutions from a stock solution for each experiment. |
| Inactive Enzyme | Verify the activity of the 12R-LOX enzyme preparation using a known, non-selective lipoxygenase inhibitor like nordihydroguaiaretic acid (NDGA) as a positive control for inhibition. |
| Incorrect Assay Conditions | Confirm that the buffer composition, pH, and temperature are optimal for 12R-LOX activity. Ensure the substrate concentration is appropriate (typically around the Km value) for competitive inhibition studies. |
| Precipitation of this compound | Visually inspect the assay wells for any precipitation of the compound. If precipitation is observed, consider reducing the final concentration or using a different solvent system (though DMSO is common). |
Problem 2: High variability in cell-based assay results.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Health | Ensure cells are healthy, within a consistent passage number, and are seeded at a uniform density. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to confirm that the observed effects are not due to cytotoxicity of the compound or vehicle. |
| Uneven Compound Distribution | Mix the plate gently after adding this compound to ensure even distribution in the culture medium. |
| Fluctuations in Incubation Conditions | Maintain consistent temperature, humidity, and CO2 levels in the incubator throughout the experiment. |
Problem 3: Unexpected or off-target effects observed in cells.
| Possible Cause | Troubleshooting Step |
| Non-specific activity of the quinoline scaffold | Use a structurally similar but inactive analog of this compound as a negative control. An analog lacking the o-hydroxyl group on the C-2 phenyl ring is a good candidate.[1] If the inactive analog produces the same effect, it suggests an off-target mechanism. |
| High Compound Concentration | Perform a dose-response curve to determine the lowest effective concentration. Higher concentrations are more likely to cause off-target effects. |
| Interaction with other cellular pathways | Review literature for known off-target effects of quinoline-based inhibitors. Consider using inhibitors for other potential pathways to see if the unexpected effect is blocked. |
Quantitative Data Summary
| Parameter | Value | Experimental System | Reference |
| IC50 of this compound | 12.48 ± 2.06 µM | In vitro human 12R-LOX | [1] |
| Selectivity | Selective for 12R-hLOX over 12S-hLOX, 15-hLOX, and 15-hLOXB | In vitro human lipoxygenases | [1] |
| Effect on Keratinocyte Proliferation | Reduced hyper-proliferative state and colony forming potential | Imiquimod-induced psoriatic keratinocytes | [1] |
| Effect on Ki67 Protein Levels | Decreased protein levels | Imiquimod-induced psoriatic-like keratinocytes | [1] |
| Effect on IL-17A mRNA Expression | Decreased mRNA expression | Imiquimod-induced psoriatic-like keratinocytes | [1] |
Experimental Protocols
In Vitro 12R-Lipoxygenase Activity Assay
This protocol is adapted from standard lipoxygenase activity assays.
Materials:
-
Recombinant human 12R-LOX
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
This compound
-
Vehicle (DMSO)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 234 nm
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the desired concentrations of this compound or vehicle to the wells.
-
Add the 12R-LOX enzyme to all wells except the "No Enzyme" control wells.
-
Pre-incubate the plate at room temperature for 10-15 minutes.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the increase in absorbance at 234 nm over time (kinetic read). The product of the lipoxygenase reaction, a hydroperoxyeicosatetraenoic acid (HPETE), has a conjugated diene that absorbs at this wavelength.
-
Calculate the rate of reaction for each condition. The percent inhibition is determined by comparing the rate of the this compound treated wells to the vehicle-treated wells.
Keratinocyte Proliferation Assay (Ki67 Staining)
Materials:
-
Human keratinocytes
-
Keratinocyte growth medium
-
This compound
-
Vehicle (DMSO)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-Ki67
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed keratinocytes in a 96-well imaging plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound, vehicle, or an inactive analog for the desired duration (e.g., 24-48 hours).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with permeabilization buffer.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary anti-Ki67 antibody.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Image the cells using a fluorescence microscope.
-
Quantify the percentage of Ki67-positive cells by counting the number of Ki67-positive nuclei relative to the total number of DAPI-stained nuclei.
Quantification of IL-17A mRNA Expression by RT-qPCR
Materials:
-
Human keratinocytes
-
This compound
-
Vehicle (DMSO)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for IL17A and a reference gene (e.g., GAPDH or ACTB)
Procedure:
-
Treat keratinocytes with this compound, vehicle, or an inactive analog. It may be necessary to first stimulate the cells with an inflammatory agent (e.g., a cytokine cocktail or imiquimod) to induce detectable levels of IL17A expression.
-
Lyse the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for IL17A and the reference gene.
-
Analyze the data using the delta-delta Ct method to determine the relative fold change in IL17A expression in treated cells compared to vehicle-treated cells.
Visualizations
Caption: Signaling pathway of 12R-LOX and the inhibitory action of this compound.
Caption: Experimental workflow for testing this compound with appropriate negative controls.
Caption: Logical flowchart for troubleshooting unexpected results in this compound experiments.
References
- 1. Design, synthesis and evaluation of 2-aryl quinoline derivatives against 12R-lipoxygenase (12R-LOX): Discovery of first inhibitor of 12R-LOX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researcher.manipal.edu [researcher.manipal.edu]
- 3. 12R-lipoxygenase deficiency disrupts epidermal barrier function - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 12R-Lox-IN-2 Solubility in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 12R-lipoxygenase inhibitor, 12R-Lox-IN-2. The primary focus is to address challenges related to its solubility, particularly concerning the hygroscopic nature of its common solvent, dimethyl sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a small molecule inhibitor of the enzyme 12R-lipoxygenase (12R-LOX).[1] 12R-LOX is involved in the metabolic pathways of fatty acids, and its activity has been implicated in various inflammatory diseases.[2][3] Consequently, this compound is primarily used in research to study its potential therapeutic effects in conditions such as psoriasis and other skin-related inflammatory diseases.[1]
Q2: What is the reported solubility of this compound in DMSO?
A2: The reported solubility of this compound in DMSO is 125 mg/mL, which is equivalent to 460.73 mM.[1] However, achieving this concentration may require sonication. It is also crucial to use newly opened, anhydrous DMSO, as the presence of water can significantly reduce the solubility of the compound.[1]
Q3: Why is DMSO a commonly used solvent for compounds like this compound?
A3: DMSO is a versatile polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[4][5] Its miscibility with water and many organic solvents makes it a suitable vehicle for preparing stock solutions in drug discovery and various biological assays.[4][6]
Q4: What does it mean that DMSO is "hygroscopic," and why is this important?
A4: "Hygroscopic" means that DMSO readily absorbs moisture from the atmosphere.[5][7][8] This is a critical consideration because the absorbed water can negatively impact the solubility of dissolved compounds, leading to precipitation.[9][10] Even small amounts of water in DMSO can significantly decrease the solubility of many small molecules.[9] The rate of water absorption can be rapid; for instance, DMSO in a 1536-well plate can absorb over 6% water by volume within an hour under typical laboratory humidity conditions.[10]
Q5: How should I store this compound and its DMSO stock solutions?
A5: Solid this compound should be stored at 4°C, protected from light.[1] For stock solutions in DMSO, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, also protected from light.[1] To minimize water absorption, use airtight containers and aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Difficulty dissolving this compound in DMSO to the expected concentration. | 1. Water contamination in DMSO: The DMSO used may have absorbed atmospheric moisture, reducing its solvating power for this compound.[9][10] 2. Insufficient agitation: The compound may require more energy to dissolve completely. | 1. Use fresh, anhydrous DMSO: Always use a new, unopened bottle of anhydrous or molecular sieve-dried DMSO.[1] Minimize the time the DMSO container is open to the air. 2. Apply sonication: Use an ultrasonic bath to aid in the dissolution process as recommended.[1] Gentle warming may also be considered, but be cautious of potential compound degradation. |
| Precipitation observed in the this compound DMSO stock solution upon storage. | 1. Water absorption during storage or use: Repeated opening of the stock vial can introduce moisture. 2. Freeze-thaw cycles: Multiple freeze-thaw cycles can promote precipitation of less soluble compounds.[9] 3. Supersaturated solution: The initial solution may have been supersaturated and is now returning to equilibrium. | 1. Proper aliquoting and storage: Aliquot the stock solution into smaller, single-use vials to minimize exposure to air and moisture.[7] 2. Re-dissolve before use: If precipitation is observed, gently warm the vial and sonicate to re-dissolve the compound before use. Visually inspect for complete dissolution. |
| Inconsistent experimental results using different batches of this compound stock solution. | 1. Variability in water content of DMSO: Using different bottles of DMSO with varying levels of water contamination can lead to different effective concentrations of the inhibitor. 2. Compound degradation: Prolonged storage or improper handling may lead to the degradation of this compound. | 1. Standardize DMSO source: Use DMSO from the same lot or a newly opened bottle for a series of related experiments. 2. Prepare fresh stock solutions: For critical experiments, prepare a fresh stock solution of this compound. |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO while minimizing the impact of water absorption.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO), unopened bottle
-
Sterile, amber glass vial with an airtight cap
-
Calibrated analytical balance
-
Sonicator bath
-
Pipettes and sterile tips
Procedure:
-
Equilibrate the this compound container to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in the amber glass vial.
-
In a low-humidity environment (e.g., a glove box or a fume hood with low airflow), open a new bottle of anhydrous DMSO.
-
Quickly add the calculated volume of DMSO to the vial containing this compound.
-
Immediately cap the vial tightly.
-
Vortex the vial for 30 seconds.
-
Place the vial in a sonicator bath and sonicate until the compound is fully dissolved. Visually inspect against a light source to ensure no solid particles remain.
-
For long-term storage, aliquot the stock solution into smaller, single-use, airtight vials.
-
Store the aliquots at -80°C, protected from light.
Protocol 2: Kinetic Solubility Assessment of this compound in DMSO with Varying Water Content
Objective: To determine the effect of water content in DMSO on the kinetic solubility of this compound.
Materials:
-
10 mM stock solution of this compound in anhydrous DMSO
-
Anhydrous DMSO
-
Deionized water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplate (UV-transparent)
-
Microplate reader with turbidity or light scattering detection capabilities
Procedure:
-
Prepare DMSO/water mixtures: Create a series of DMSO/water solutions with varying water content (e.g., 0%, 1%, 2%, 5%, 10% v/v water in DMSO).
-
Prepare serial dilutions of this compound: In separate tubes, prepare serial dilutions of the 10 mM this compound stock solution using each of the DMSO/water mixtures.
-
Induce precipitation: Add a fixed volume of each dilution to the wells of the 96-well plate. Then, add a larger volume of PBS to each well to induce precipitation of the less soluble compound.
-
Incubate and measure: Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow for precipitation to equilibrate.
-
Measure turbidity: Use a microplate reader to measure the turbidity (absorbance at a high wavelength, e.g., 650 nm) of each well.
-
Determine kinetic solubility: The concentration at which a sharp increase in turbidity is observed corresponds to the kinetic solubility under that specific DMSO/water condition.[11] Plot turbidity against concentration for each DMSO/water mixture to visualize the solubility limit.
Visualizations
Caption: Workflow for preparing this compound stock solution.
Caption: Impact of DMSO hygroscopicity on solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. tutorchase.com [tutorchase.com]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. In situ DMSO hydration measurements of HTS compound libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
Addressing low catalytic activity of expressed 12R-lipoxygenase in vitro
Welcome to the technical support center for 12R-lipoxygenase (12R-LOX). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize experiments involving expressed 12R-LOX in vitro.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when working with recombinant 12R-LOX, particularly its characteristically low catalytic activity.
Q1: Why is the observed catalytic activity of my expressed human 12R-LOX exceptionally low?
A: It is a well-documented observation that recombinant human 12R-LOX exhibits inherently weak catalytic activity when expressed in vitro[1][2][3]. This is not necessarily indicative of a flawed experimental setup. Studies have consistently reported low yields of the 12R-HETE product from arachidonic acid[1][2]. Researchers have noted that its activity is significantly lower, for instance by as much as 10-fold, compared to other lipoxygenases like the reticulocyte 15-LOX expressed under similar conditions[3].
Q2: How can I improve the expression and solubility of recombinant 12R-LOX?
A: Low solubility is a major hurdle in obtaining sufficient quantities of active enzyme. A successful strategy is the co-overproduction of 12R-LOX with bacterial chaperones GroES and GroEL in an Escherichia coli expression system[4][5]. This method has been shown to significantly increase the solubility of 12R-LOX, enabling the purification of milligram amounts of active enzyme suitable for experimental studies[4][5].
Q3: What are the optimal reaction conditions for an in vitro 12R-LOX activity assay?
A: Adherence to optimal assay parameters is critical for detecting and measuring 12R-LOX activity. Key factors include pH, temperature, and the presence of cofactors.
-
pH: Maximal 12-LOX activity is typically observed around pH 7.5[2][6]. The enzyme's activity diminishes significantly at more acidic or alkaline pH levels, becoming almost inactive at pH 6 and pH 9[6].
-
Temperature: Incubations are generally performed at 37°C for optimal activity[2][3].
-
Cofactors: While not strictly essential, the presence of calcium (Ca²⁺) in the range of 0.1-5.0 mM can stimulate the activity of partially purified 12-lipoxygenase by approximately two-fold[6].
Q4: Which substrate should I use? Is arachidonic acid always the best choice?
A: Substrate choice is critical and depends on the species of 12R-LOX being studied.
-
Human 12R-LOX: This enzyme preferentially uses arachidonic acid to produce 12R-hydroperoxyeicosatetraenoic acid (12R-HPETE)[2]. It is noteworthy that linoleic acid is a poor substrate for the human enzyme[2].
-
Mouse 12R-LOX: In contrast, the murine enzyme does not effectively metabolize free arachidonic acid under cell-free conditions[1]. It shows a preference for esterified substrates, such as arachidonic acid and linoleic acid methyl esters[1][7].
Q5: My purified 12R-LOX is completely inactive. What are some potential inhibitors that could be contaminating my reaction?
A: Enzyme inactivity can result from the presence of inhibitors, which may be introduced during purification or be present in the reaction components. Consider the following common lipoxygenase inhibitors:
-
General LOX Inhibitors: Nordihydroguaiaretic acid (NDGA) is a potent and widely recognized inhibitor of lipoxygenases[8][9]. Other general inhibitors include phenidone, baicalein, and esculetin[8][9][10].
-
Redox-Active Compounds: Redox inhibitors like BW755C and AA-861 can interfere with the enzyme's iron center[11].
-
Chelating Agents: EDTA can inhibit activity, suggesting the importance of the non-heme iron for catalysis[12].
-
Sulfhydryl Reagents: Reagents like iodoacetamide and β-mercaptoethanol can negatively impact activity by modifying sulfhydryl groups and disulfide bridges crucial for maintaining the enzyme's structural integrity[8].
Troubleshooting Workflow
If you are experiencing low or no 12R-LOX activity, follow this logical workflow to diagnose the potential issue.
Caption: A step-by-step workflow for diagnosing low 12R-LOX activity.
Quantitative Data Summary
The following tables summarize key quantitative parameters for in vitro 12R-LOX assays.
Table 1: Optimal Reaction Conditions for 12-Lipoxygenase
| Parameter | Optimal Value/Condition | Notes | Source(s) |
|---|---|---|---|
| pH | 7.5 | Activity drops sharply at pH < 6.5 and > 8.5. | [2][6] |
| Temperature | 37°C | Standard incubation temperature for activity assays. | [2][3] |
| Substrate | Arachidonic Acid (for human) | 50-100 µM is a typical concentration range. | [2] |
| Esterified Substrates (for mouse) | e.g., arachidonic acid methyl ester. | [1] |
| Calcium (Ca²⁺) | 0.1 - 5.0 mM | Stimulates activity but is not essential. |[6] |
Table 2: Common Inhibitors of Lipoxygenase Activity
| Inhibitor | Type | Target(s) | IC₅₀ Value | Source(s) |
|---|---|---|---|---|
| Nordihydroguaiaretic Acid (NDGA) | Antioxidant / General LOX | 5-LOX, 12-LOX, 15-LOX | Strong inhibitor | [8][9] |
| Baicalein | Flavonoid / 12-LOX selective | 12-LOX | Potent inhibitor | [9][10] |
| Phenidone | Redox | Cyclooxygenase, Lipoxygenase | Strong inhibitor | [8] |
| Linoleyl Hydroxamic Acid (LHA) | Substrate Analog | 12-LOX, 15-LOX | ~0.6 µM (porcine 12-LO) | [13] |
| Esculetin | Coumarin | 12-LOX | Potent inhibitor |[10] |
Key Experimental Protocols
Protocol 1: Expression and Purification of 12R-LOX using Chaperone Co-Expression
This protocol is adapted from methodologies proven to increase the yield of soluble, active 12R-LOX[4][5].
-
Cloning & Transformation:
-
Subclone the human ALOX12B gene into a suitable expression vector (e.g., pET series) with an N-terminal His-tag.
-
Co-transform E. coli (e.g., BL21(DE3) strain) with the 12R-LOX expression plasmid and a compatible plasmid encoding the GroES/GroEL chaperones (e.g., pG-KJE8).
-
-
Expression:
-
Grow the co-transformed cells in LB medium with appropriate antibiotics at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce chaperone expression by adding L-arabinose (final conc. ~0.2%) and incubate for 1 hour.
-
Induce 12R-LOX expression by adding IPTG (final conc. ~0.5 mM) and tetracycline.
-
Reduce the temperature to 18-20°C and continue to grow for 12-16 hours.
-
-
Lysis:
-
Harvest cells by centrifugation (e.g., 5000 x g, 15 min, 4°C).
-
Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10 mM imidazole, 1% Triton X-100, 10% glycerol, 5 mM β-mercaptoethanol, and protease inhibitor cocktail)[4].
-
Lyse cells by sonication on ice and clarify the lysate by centrifugation (e.g., 20,000 x g, 30 min, 4°C) to pellet cell debris.
-
-
Purification:
-
Apply the clarified supernatant to a Ni-NTA affinity column pre-equilibrated with Lysis Buffer (without Triton X-100).
-
Wash the column with Wash Buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 20-40 mM imidazole, 10% glycerol, 5 mM β-mercaptoethanol).
-
Elute the His-tagged 12R-LOX-chaperone complex with Elution Buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 250-500 mM imidazole, 10% glycerol, 5 mM β-mercaptoethanol).
-
Analyze fractions by SDS-PAGE. Pool fractions containing pure protein.
-
For long-term storage, dialyze against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 20% glycerol, 1 mM DTT) and store at -80°C.
-
Protocol 2: 12R-LOX Activity Assay (HPLC-Based)
This method allows for the direct quantification of the 12R-HETE product[2].
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture. For a 200 µL final volume:
-
158 µL of 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl and 0.1 mM CaCl₂.
-
20 µL of purified 12R-LOX enzyme (concentration should be optimized empirically).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
-
Initiation and Incubation:
-
Initiate the reaction by adding 2 µL of a 10 mM stock of arachidonic acid in ethanol (final concentration: 100 µM).
-
Vortex briefly and incubate at 37°C for 30 minutes.
-
-
Reaction Termination and Product Reduction:
-
Stop the reaction by adding 200 µL of ice-cold methanol.
-
To reduce the primary hydroperoxide product (12R-HPETE) to the more stable hydroxyl form (12R-HETE), add 5 µL of a fresh solution of triphenylphosphine (10 mg/mL in methanol). Let stand for 10 minutes at room temperature.
-
-
Extraction:
-
Add 600 µL of chloroform and 200 µL of water (Bligh and Dyer extraction method)[2].
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes to separate the phases.
-
Carefully collect the lower organic (chloroform) phase.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Analysis:
-
Reconstitute the dried extract in 100 µL of mobile phase (e.g., Methanol/Water/Acetic Acid, 80:20:0.01 v/v/v).
-
Inject onto a reverse-phase HPLC column (e.g., C18).
-
Monitor the elution of 12-HETE by its characteristic UV absorbance at 237 nm[2].
-
Quantify the product by comparing the peak area to a standard curve generated with authentic 12-HETE.
-
12R-LOX Signaling and Function
The 12R-LOX enzyme plays a crucial, specialized role in epithelial tissues, particularly in the skin, where it is essential for establishing the epidermal barrier[1][14][15].
Caption: Role of 12R-LOX in the formation of the skin's lipid barrier.
References
- 1. 12R-lipoxygenase deficiency disrupts epidermal barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A 12R-lipoxygenase in human skin: Mechanistic evidence, molecular cloning, and expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Cloning, expression, purification, crystallization and preliminary X-ray diffraction studies of a 12R-LOX–chaperone complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cloning, expression, purification, crystallization and preliminary X-ray diffraction studies of a 12R-LOX-chaperone complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved purification of 12-lipoxygenase from rat basophilic leukemia cells and conditions for optimal enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sequence determinants for the reaction specificity of murine (12R)-lipoxygenase: targeted substrate modification and site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recombinant Porcine 12-Lipoxygenase Catalytic Domain: Effect of Inhibitors, Selectivity of Substrates and Specificity of Oxidation Products of Linoleic Acid [mdpi.com]
- 9. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 12-Lipoxygenase: A Potential Target for Novel Anti-Platelet Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The role of lipoxygenases in pathophysiology; new insights and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Inhibitory Effect of 12R-Lox-IN-2 on 12R-LOX: A Comparative Guide
For researchers and professionals in drug development, understanding the efficacy and specificity of novel enzyme inhibitors is paramount. This guide provides a comparative analysis of 12R-Lox-IN-2, a recently identified inhibitor of 12R-lipoxygenase (12R-LOX), against a closely related compound, offering insights into its potential as a therapeutic agent.[1][2][3] 12R-LOX is a key enzyme in the metabolic pathway of arachidonic acid, leading to the production of signaling molecules involved in inflammatory skin diseases like psoriasis.[1][2]
Performance Comparison of 12R-LOX Inhibitors
Recent studies have identified a new class of 2-aryl quinoline derivatives as the first inhibitors of human 12R-LOX (12R-hLOX).[1][2][3] Among these, this compound (also referred to as compound 7b) and compound 4a have emerged as promising candidates.[1][2][3] The inhibitory activities of these compounds against 12R-hLOX and their selectivity over other lipoxygenase isoforms are summarized below.
| Compound | IC50 for 12R-hLOX (µM) | Selectivity Profile |
| This compound (Compound 7b) | 28.25 ± 1.63 | Selective for 12R-hLOX over 12S-hLOX, 15-hLOX, and 15-hLOXB.[1][2] |
| Compound 4a | 12.48 ± 2.06 | Selective for 12R-hLOX over 12S-hLOX, 15-hLOX, and 15-hLOXB.[1][2] |
Key Observation: Compound 4a demonstrates a more potent inhibition of 12R-hLOX in vitro, with an IC50 value approximately half that of this compound. Both compounds exhibit a favorable selectivity profile, which is a critical attribute for minimizing off-target effects.
Experimental Protocols
The following sections detail the methodologies for key experiments involved in validating the inhibitory effect of compounds like this compound on 12R-LOX.
Cloning, Expression, and Purification of Human 12R-LOX
To perform in vitro inhibition assays, a sufficient quantity of purified and active human 12R-LOX is required.
-
Cloning: The full-length cDNA of human 12R-LOX (ALOX12B) is subcloned into an appropriate expression vector (e.g., pET vector for bacterial expression or baculovirus vector for insect cell expression).
-
Expression: The expression vector is transformed into a suitable host (e.g., E. coli BL21(DE3) cells or Sf9 insect cells). Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration, and incubation time).
-
Purification: The cells are harvested and lysed. The recombinant 12R-LOX protein is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose for His-tagged proteins). The purity and concentration of the protein are determined by SDS-PAGE and a protein assay (e.g., Bradford or BCA).
In Vitro 12R-LOX Inhibition Assay
This assay is performed to determine the half-maximal inhibitory concentration (IC50) of the test compounds.
-
Reaction Mixture: A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl or borate buffer, pH 7.4-9.0), the purified recombinant human 12R-LOX enzyme, and the test inhibitor at various concentrations (dissolved in a solvent like DMSO).
-
Pre-incubation: The enzyme and inhibitor are pre-incubated for a specific period (e.g., 5-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow for binding.
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, arachidonic acid.
-
Detection of Product Formation: The activity of 12R-LOX is determined by measuring the formation of its product, 12(R)-hydroperoxyeicosatetraenoic acid (12(R)-HPETE). This can be done spectrophotometrically by monitoring the increase in absorbance at 234 nm, which is characteristic of the conjugated diene system in the product.
-
Calculation of IC50: The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing the Pathways and Processes
To better understand the context and methodology, the following diagrams illustrate the 12R-LOX signaling pathway and a typical experimental workflow for inhibitor validation.
References
Comparative Analysis of 12R-Lox-IN-2's Selectivity Against 12S-LOX and 15-LOX
For researchers and professionals in drug development, the selectivity of a chemical inhibitor is a critical parameter in determining its potential as a therapeutic agent. This guide provides a detailed comparison of the inhibitory activity of 12R-Lox-IN-2, a novel inhibitor of 12R-lipoxygenase (12R-LOX), against its closely related isoforms, 12S-lipoxygenase (12S-LOX) and 15-lipoxygenase (15-LOX). The data presented is derived from in vitro enzymatic assays that quantify the potency and selectivity of this compound.
This compound, also identified as compound 7b in its discovery publication, has emerged as a promising lead compound for targeting 12R-LOX, an enzyme implicated in skin homeostasis and inflammatory skin conditions like psoriasis.[1][2] Understanding its activity profile against other lipoxygenase isoforms is paramount to predicting its biological effects and potential off-target interactions.
Inhibitory Potency and Selectivity: A Quantitative Overview
The inhibitory activity of this compound was assessed against human lipoxygenase isoforms. The half-maximal inhibitory concentration (IC50) was determined for 12R-hLOX, while the percentage of inhibition at a fixed concentration was used to evaluate its effect on 12S-hLOX and 15-hLOX.
| Enzyme Target | Inhibitor | IC50 (µM) | % Inhibition @ 100 µM |
| Human 12R-Lipoxygenase (12R-hLOX) | This compound (compound 7b) | 12.48 ± 2.06 | >45% |
| Human 12S-Lipoxygenase (12S-hLOX) | This compound (compound 7b) | Not Reported | < 50% (implied) |
| Human 15-Lipoxygenase (15-hLOX) | This compound (compound 7b) | Not Reported | < 50% (implied) |
| Human 15-Lipoxygenase B (15-hLOXB) | This compound (compound 7b) | Not Reported | < 50% (implied) |
Data sourced from Bhuktar H, et al. Bioorg Chem. 2023 Sep;138:106606.[1] The original study states that this compound showed selectivity for 12R-hLOX over the other tested lipoxygenases, indicating a lower percentage of inhibition for 12S-hLOX, 15-hLOX, and 15-hLOXB at the same concentration.
Experimental Methodologies
The determination of lipoxygenase inhibition by this compound was conducted using a spectrophotometric method. This assay measures the enzymatic conversion of a fatty acid substrate, such as arachidonic acid, into hydroperoxy derivatives.
General Lipoxygenase Inhibition Assay Protocol
Objective: To determine the inhibitory effect of a compound on the activity of a specific lipoxygenase isoform.
Principle: Lipoxygenases catalyze the dioxygenation of polyunsaturated fatty acids, leading to the formation of conjugated dienes, which can be detected by an increase in absorbance at a specific wavelength (typically 234 nm). An inhibitor will reduce the rate of this reaction.
Materials:
-
Purified recombinant human lipoxygenase enzyme (12R-hLOX, 12S-hLOX, or 15-hLOX)
-
Arachidonic acid (substrate)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Buffer solution (e.g., Tris-HCl or borate buffer at a specific pH)
-
Spectrophotometer capable of reading in the UV range
Procedure:
-
A reaction mixture is prepared in a cuvette containing the buffer and the purified lipoxygenase enzyme.
-
The test compound (this compound) at various concentrations is added to the reaction mixture and pre-incubated with the enzyme for a defined period.
-
The enzymatic reaction is initiated by the addition of the arachidonic acid substrate.
-
The change in absorbance at 234 nm is monitored over time to determine the reaction rate.
-
Control reactions are performed without the inhibitor to establish the baseline enzyme activity (100% activity).
-
The percentage of inhibition is calculated for each concentration of the inhibitor.
-
For IC50 determination, a dose-response curve is generated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflow
To visualize the biological context of these enzymes and the experimental approach to inhibitor testing, the following diagrams are provided.
Caption: Workflow for determining lipoxygenase inhibition.
Signaling Pathways of 12R-LOX, 12S-LOX, and 15-LOX
The following diagrams illustrate the distinct roles of these lipoxygenase isoforms in cellular signaling.
Caption: 12R-LOX pathway in skin.
Caption: 12S-LOX pro-inflammatory pathway.
References
- 1. Design, synthesis and evaluation of 2-aryl quinoline derivatives against 12R-lipoxygenase (12R-LOX): Discovery of first inhibitor of 12R-LOX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A 12R-lipoxygenase in human skin: mechanistic evidence, molecular cloning, and expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Inhibition of 12R-Lipoxygenase: A Comparative Guide to Alternatives for 12R-Lox-IN-2
For researchers, scientists, and drug development professionals investigating the role of 12R-lipoxygenase (12R-Lox) in inflammatory skin diseases and other pathological conditions, the selective inhibition of this enzyme is a critical experimental step. While 12R-Lox-IN-2 has been identified as a pioneering inhibitor, a comprehensive understanding of alternative chemical tools is essential for robust and reproducible research. This guide provides a comparative analysis of available alternatives to this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.
Unveiling the Alternatives: A Head-to-Head Comparison
The landscape of 12R-Lox inhibitors is still emerging, with this compound (also referred to as compound 7b in some literature) being a significant development. However, other compounds have been identified that exhibit inhibitory activity against lipoxygenases, some with potential cross-reactivity or non-selectivity that can be leveraged for specific experimental designs. The following table summarizes the key quantitative data for this compound and its potential alternatives.
| Inhibitor | Target(s) | IC50 (µM) | Selectivity Profile | Key Features & Applications |
| This compound (Compound 7b) | 12R-hLox | 12.48 ± 2.06 [1][2] | Selective for 12R-hLox over 12S-hLox, 15-hLox, and 15-hLoxB.[1][2] | A 2-aryl quinoline derivative identified as a potent and selective inhibitor of human 12R-Lox.[1][2] Reduces hyper-proliferation of psoriatic keratinocytes.[3] |
| Compound 4a | 12R-hLox | 28.25 ± 1.63 [1][2] | Shows selectivity for 12R-hLox over 12S-hLox.[1][2] | A 2-aryl quinoline derivative from the same study as this compound, providing a direct structural and functional comparison.[1][2] |
| Baicalein | 12-LO, 15-LO | 0.12 - 0.64 (12-LO)[4][5] 1.6 (15-LO) | Potent inhibitor of 12-lipoxygenase, but its specific inhibitory activity against the 12R isoform is not explicitly detailed in the reviewed literature. | A naturally occurring flavonoid with broad lipoxygenase inhibitory activity. |
| ML351 | 12/15-LOX (human) | 0.2[2][4][6] | Highly selective for human 12/15-LOX over 5-LOX, platelet 12-LOX, and 15-LOX-2.[2][6] | A potent and selective inhibitor of human 12/15-lipoxygenase; its specific activity against the 12R isoform has not been explicitly reported. |
| Nordihydroguaiaretic Acid (NDGA) | General LOX inhibitor | ~8 (5-LOX)[7][8] | Non-selective lipoxygenase inhibitor.[9] | A well-known, non-selective lipoxygenase inhibitor often used as a reference compound in LOX inhibition studies.[9] |
Experimental Corner: Protocols for 12R-Lipoxygenase Inhibition Assays
The following protocol outlines a generalized spectrophotometric assay for measuring the inhibition of 12R-lipoxygenase activity. This method is based on the principle that lipoxygenases catalyze the oxidation of polyunsaturated fatty acids, leading to the formation of conjugated dienes that can be detected by an increase in absorbance at 234 nm.
Materials:
-
Recombinant human 12R-lipoxygenase (12R-hLox)
-
Arachidonic acid (substrate)
-
Inhibitor compounds (this compound and alternatives) dissolved in a suitable solvent (e.g., DMSO)
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 234 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of arachidonic acid in ethanol.
-
Prepare serial dilutions of the inhibitor compounds in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
Dilute the recombinant 12R-hLox enzyme to the desired working concentration in the assay buffer. Keep the enzyme on ice.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Assay buffer
-
Inhibitor solution (or vehicle control)
-
-
Pre-incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Enzyme Reaction Initiation:
-
Initiate the reaction by adding the arachidonic acid substrate to each well.
-
Immediately place the plate in the microplate reader.
-
-
Data Acquisition:
-
Measure the increase in absorbance at 234 nm over a set period (e.g., 5-10 minutes) at regular intervals (e.g., every 30 seconds).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Visualizing the Science: Pathways and Workflows
To better understand the context of 12R-Lox inhibition, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and a typical experimental workflow.
Caption: Simplified 12R-Lipoxygenase Signaling Pathway.
Caption: Experimental Workflow for 12R-Lox Inhibitor Screening.
References
- 1. adooq.com [adooq.com]
- 2. Discovery of ML351, a Potent and Selective Inhibitor of Human 15-Lipoxygenase-1 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Regulation of Tissue Inflammation by 12-Lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MilliporeSigma Calbiochem 12/15-Lipoxygenase Inhibitor, ML351 10 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]
- 5. Inhibition of 12/15-Lipoxygenase Protects Against β-Cell Oxidative Stress and Glycemic Deterioration in Mouse Models of Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Nordihydroguaiaretic acid | NDGA | 5-LOX inhibitor | TargetMol [targetmol.com]
- 9. Nordihydroguaiaretic acid, an inhibitor of lipoxygenase, also inhibits cytochrome P-450-mediated monooxygenase activity in rat epidermal and hepatic microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 12R-Lox-IN-2 Cross-reactivity with other Lipoxygenases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the lipoxygenase inhibitor 12R-Lox-IN-2, focusing on its cross-reactivity with other lipoxygenase isoforms. The information is intended to assist researchers in evaluating its suitability for their specific experimental needs.
Introduction to this compound
This compound (also identified as compound 7b) is a recently developed inhibitor of 12R-lipoxygenase (12R-LOX), a key enzyme in the metabolic pathway of arachidonic acid.[1][2][3] 12R-LOX is implicated in various physiological and pathological processes, making its selective inhibition a subject of significant research interest. This guide compares the inhibitory activity of this compound with other known lipoxygenase inhibitors.
Quantitative Inhibitor Comparison
The following table summarizes the available quantitative data (IC50 values) for this compound and other selected lipoxygenase inhibitors against various lipoxygenase isoforms. This data is crucial for assessing the selectivity and potential off-target effects of these compounds.
| Inhibitor | Target LOX | IC50 (µM) | Other LOX Isoforms Inhibited | Reference |
| This compound (Compound 7b) | human 12R-LOX | 12.48 ± 2.06 | Selective over 12S-hLOX, 15-hLOX, and 15-hLOXB (specific IC50 values not reported) | [1][2][3] |
| Zileuton | 5-LOX | 0.5 - 1.3 | Weak inhibitor of 12-LOX and 15-LOX | |
| ML355 | 12-LOX | ~0.3 | Selective over 5-LOX and 15-LOX |
Note: The specific IC50 values for this compound against other lipoxygenase isoforms are not yet publicly available in the cited literature. The available research indicates selectivity, but quantitative comparisons are limited.
Signaling Pathway Inhibition
The following diagram illustrates the lipoxygenase pathway and the points of inhibition for this compound and other common inhibitors.
References
In Vivo Efficacy of 12-Lipoxygenase Inhibitors: A Comparative Analysis of 12R-Lox-IN-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo validation and efficacy of 12R-Lox-IN-2, a novel inhibitor of 12R-lipoxygenase (12R-LOX), in the context of other inhibitors targeting the broader 12-lipoxygenase (12-LOX) family. The objective is to present available experimental data to aid in the evaluation of these compounds for research and therapeutic development.
Introduction to the 12-Lipoxygenase Pathway
Lipoxygenases (LOXs) are enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like arachidonic acid, producing bioactive lipid mediators. The 12-lipoxygenase enzyme specifically oxygenates the 12th carbon of its substrates, leading to the formation of 12-hydroperoxyeicosatetraenoic acid (12-HPETE), which is then reduced to 12-hydroxyeicosatetraenoic acid (12-HETE).[1] This pathway is implicated in a variety of pathological processes, including inflammation, oxidative stress, and cell migration.[1][2]
The metabolite 12-HETE can act both intracellularly, promoting oxidative stress, and extracellularly by interacting with receptors like GPR31 to modulate inflammatory activity.[1] Consequently, the 12-LOX pathway has become a significant target for therapeutic intervention in numerous diseases, including diabetes, cardiovascular conditions, and inflammatory disorders.[2][3] The 12R-LOX isoform, in particular, is involved in the terminal differentiation of skin and its dysfunction is linked to skin diseases like autosomal recessive congenital ichthyosis (ARCI).[4][5][6]
Caption: The 12-Lipoxygenase (12-LOX) signaling pathway.
Comparative Analysis of 12-LOX Inhibitors
Direct in vivo comparative studies for this compound are limited in publicly available literature. Therefore, this guide compares available data on this compound with ML355 (also known as VLX-1005), a well-characterized and potent inhibitor of the human 12-LOX enzyme, which has been evaluated in different animal models.
| Parameter | This compound | ML355 / VLX-1005 | Baicalein |
| Target(s) | 12R-Lipoxygenase (12R-LOX)[7] | Human 12-Lipoxygenase (12-LOX)[8][9] | 12-LOX, 15-LOX[3] |
| Disease Model | Imiquimod-induced psoriasis model (in vitro)[7] | Non-obese diabetic (NOD) mice, High-fat diet-induced obesity[8][9][10] | Various, often used as a general LOX inhibitor in vitro[1] |
| Animal Model | Not specified in available literature | Human gene replacement mice (hALOX12) on NOD and C57BL/6J backgrounds[8][10] | Not applicable for direct comparison |
| Key Findings | Inhibits hyperproliferation of psoriatic keratinocytes, reduces Ki67 protein and IL-17A mRNA expression in vitro.[7] | Delays onset of autoimmune diabetes, improves glucose homeostasis, reduces macrophage infiltration in islets and adipose tissue.[8][9][10] | Reduces NO-mediated neurotoxicity in rat midbrain cultures.[1] |
| Administration | Not specified in available literature | Oral administration[9][10] | Not applicable for direct comparison |
| Reported IC₅₀ | Not specified in available literature | Potent, with favorable pharmacokinetic properties[8] | Not applicable for direct comparison |
Experimental Protocols
Objective: To evaluate the efficacy of VLX-1005 in improving glucose homeostasis and reducing inflammation in a diet-induced obesity mouse model.
Animal Model: Human gene replacement mice where the endogenous mouse Alox15 gene is replaced by the human ALOX12 gene, on a C57BL/6J background (B6.hALOX12 mice).[10]
Experimental Workflow:
Caption: Generalized workflow for an in vivo inhibitor study.
Detailed Methodology:
-
Animals: Male B6.hALOX12 mice are used. All procedures are conducted in accordance with institutional animal care and use guidelines.
-
Diet-Induced Obesity: At 8 weeks of age, mice are placed on a high-fat diet (HFD; 60% kcal from fat) for 12 weeks to induce obesity and glucose intolerance. A control group is maintained on a normal chow diet.
-
Drug Formulation and Administration: VLX-1005 is formulated as a spray-dried dispersion for oral bioavailability.[10] Mice on the HFD are treated daily with either vehicle control or VLX-1005 (30 mg/kg) via oral gavage for a specified duration (e.g., 4-8 weeks).[10]
-
Metabolic Phenotyping: Glucose tolerance tests (GTT) and insulin tolerance tests (ITT) are performed. For GTT, mice are fasted overnight and then administered an intraperitoneal injection of glucose (2 g/kg). Blood glucose is measured at 0, 15, 30, 60, 90, and 120 minutes post-injection.
-
Tissue Collection and Analysis: At the end of the treatment period, mice are euthanized. Pancreatic and adipose tissues are collected.
-
Immunohistochemistry: Tissues are fixed, sectioned, and stained for markers of inflammation, such as the macrophage marker F4/80, to quantify immune cell infiltration.[9]
-
Gene Expression Analysis: RNA is extracted from isolated pancreatic islets or adipose tissue for RNA sequencing or qPCR to analyze the expression of inflammatory cytokines and other relevant genes.[8]
-
Conclusion
This compound is a promising inhibitor of 12R-LOX, with initial in vitro data demonstrating its potential to mitigate psoriasis-like cellular phenotypes.[7] However, further in vivo studies are necessary to validate its efficacy, establish pharmacokinetic and pharmacodynamic profiles, and compare its performance against other inhibitors in relevant animal models.
The alternative compound, ML355/VLX-1005, has demonstrated significant therapeutic potential in vivo by targeting the human 12-LOX enzyme in models of diabetes and obesity.[8][9][10] The use of humanized mouse models in these studies represents a robust platform for the preclinical evaluation of 12-LOX inhibitors.[8] Future research should aim to conduct head-to-head comparisons of these inhibitors in various disease models to fully elucidate their therapeutic potential and identify the most promising candidates for clinical development.
References
- 1. Regulation of Tissue Inflammation by 12-Lipoxygenases [mdpi.com]
- 2. Functional and pathological roles of the 12- and 15-lipoxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 12-Lipoxygenase: A Potential Target for Novel Anti-Platelet Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 12R-lipoxygenase deficiency disrupts epidermal barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A mouse mutation in the 12R-lipoxygenase, Alox12b, disrupts formation of the epidermal permeability barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 12-Lipoxygenase inhibition delays onset of autoimmune diabetes in human gene replacement mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Lipoxygenase (LOX) Inhibitors in the Management of Skin Inflammation
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of LOX Inhibitors Supported by Experimental Data
The lipoxygenase (LOX) pathway plays a pivotal role in the inflammatory cascade, particularly in the context of skin disorders such as atopic dermatitis and psoriasis. The enzymes in this pathway, primarily 5-lipoxygenase (5-LOX), catalyze the conversion of arachidonic acid into potent pro-inflammatory mediators, including leukotrienes. Consequently, the inhibition of LOX enzymes presents a promising therapeutic strategy for mitigating skin inflammation. This guide provides a comparative analysis of different LOX inhibitors, summarizing their efficacy through experimental data, detailing key experimental protocols, and visualizing the underlying signaling pathways.
Performance Comparison of LOX Inhibitors
The following table summarizes the in vitro and in vivo efficacy of selected LOX inhibitors. The data has been compiled from various studies to provide a comparative overview. It is important to note that direct head-to-head comparisons in a single study are limited, and experimental conditions may vary.
| Inhibitor | Type | Target(s) | IC50 (5-LOX) | In Vivo Model | Key Findings | Reference(s) |
| Zileuton | 5-LOX Inhibitor | 5-LOX | 0.5 - 1.3 µM | Arachidonic Acid (AA)-induced mouse ear edema | Reduced ear edema, erythema, and inflammatory cell infiltration.[1][2] | [1][2] |
| JNJ-26993135 | LTA4H Inhibitor | Leukotriene A4 Hydrolase | ~10 nM (LTA4H) | AA-induced mouse ear edema | Dose-dependently inhibited LTB4 production, neutrophil influx, and ear edema. Showed potentially superior efficacy to Zileuton in reducing neutrophil influx due to sparing of anti-inflammatory lipoxins.[1] | [1] |
| BW-755C | Dual COX/LOX Inhibitor | COX-1, COX-2, 5-LOX | Not specified | AA-induced mouse ear edema | Significantly reduced ear edema and leukotriene C4 (LTC4) synthesis.[3][4] | [3][4] |
Signaling Pathways in LOX-Mediated Skin Inflammation
The following diagrams illustrate the arachidonic acid cascade and the points of intervention for different LOX inhibitors, as well as a typical experimental workflow for evaluating these inhibitors.
Caption: Arachidonic Acid Cascade and LOX Inhibitor Targets.
Caption: In Vivo Evaluation of LOX Inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the evaluation of LOX inhibitors for skin inflammation.
Arachidonic Acid-Induced Mouse Ear Edema Model
This in vivo model is widely used to screen for topical and systemic anti-inflammatory agents that target the arachidonic acid cascade.[3][4][5][6][7]
Materials:
-
Arachidonic acid (AA) solution (e.g., 2 mg in 20 µL acetone)
-
Test LOX inhibitor dissolved in a suitable vehicle (e.g., acetone)
-
Vehicle control
-
Micrometer for measuring ear thickness
-
Mice (e.g., BALB/c)
Procedure:
-
Administer the test LOX inhibitor either topically to the ear or systemically (e.g., oral gavage) at a predetermined time before inflammation induction.
-
Apply the AA solution to both the inner and outer surfaces of the mouse's right ear. Apply the vehicle alone to the left ear as a control.
-
Measure the thickness of both ears using a micrometer at various time points after AA application (e.g., 1, 2, 4, and 24 hours).
-
The extent of edema is calculated as the difference in ear thickness between the AA-treated ear and the vehicle-treated ear.
-
The percentage of edema inhibition is calculated using the following formula: % Inhibition = [1 - (Edema_treated / Edema_control)] * 100
5-Lipoxygenase (5-LOX) Activity Assay (Spectrophotometric)
This in vitro assay measures the enzymatic activity of 5-LOX by detecting the formation of hydroperoxides from a substrate like linoleic acid or arachidonic acid.[8][9][10]
Materials:
-
5-LOX enzyme preparation (e.g., from potato tubers or recombinant human 5-LOX)
-
Linoleic acid or arachidonic acid substrate solution
-
Phosphate buffer (pH ~6.3-7.4)
-
Test LOX inhibitor dissolved in a suitable solvent (e.g., DMSO)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the phosphate buffer and the 5-LOX enzyme solution.
-
Add the test inhibitor at various concentrations to the reaction mixture and pre-incubate for a specified time.
-
Initiate the reaction by adding the substrate (linoleic acid or arachidonic acid).
-
Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes in the hydroperoxide product.
-
The initial rate of the reaction is calculated from the linear portion of the absorbance curve.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. IC50 values are then determined from the dose-response curve.
Myeloperoxidase (MPO) Activity Assay
MPO is an enzyme abundant in neutrophils, and its activity in tissue homogenates is a quantitative marker of neutrophil infiltration, a key feature of inflammation.[11][12][13][14][15]
Materials:
-
Skin tissue biopsy from the in vivo inflammation model
-
Homogenization buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0, containing 0.5% hexadecyltrimethylammonium bromide)
-
O-dianisidine dihydrochloride solution
-
Hydrogen peroxide (H2O2)
-
Spectrophotometer
Procedure:
-
Homogenize the skin tissue biopsy in the homogenization buffer and centrifuge to obtain the supernatant.
-
Prepare a reaction mixture containing the supernatant, phosphate buffer, and O-dianisidine solution.
-
Initiate the reaction by adding H2O2.
-
Measure the change in absorbance at 460 nm over time.
-
MPO activity is calculated based on the rate of change in absorbance and normalized to the protein concentration of the supernatant.
-
The percentage of inhibition of MPO activity is determined by comparing the treated groups to the vehicle control group.
Conclusion
The inhibition of the LOX pathway holds significant therapeutic potential for a variety of inflammatory skin diseases. This guide has provided a comparative overview of different LOX inhibitors, highlighting their mechanisms of action and efficacy based on available experimental data. The detailed protocols and pathway diagrams serve as a resource for researchers and drug development professionals in this field. While Zileuton is an established 5-LOX inhibitor, newer agents, including dual inhibitors and those targeting downstream enzymes like LTA4H, may offer improved efficacy or safety profiles. Further head-to-head comparative studies are warranted to fully elucidate the relative therapeutic benefits of these different inhibitory strategies in the context of skin inflammation.
References
- 1. Anti-inflammatory activity of a potent, selective leukotriene A4 hydrolase inhibitor in comparison with the 5-lipoxygenase inhibitor zileuton - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A pilot study examining the role of zileuton in atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Inhibition of arachidonic acid-induced ear edema in the mouse with lipoxygenase-, cyclo-oxygenase- and dual inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Correlation between mouse skin inflammation induced by arachidonic acid and eicosanoid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mouse ear inflammatory response to topical arachidonic acid [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of arachidonic acid-induced ear oedema as a model for assessing topical anti-inflammatory compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of anti-inflammatory compounds on edema formation and myeloperoxidase activity in the arachidonic acid-induced ear model in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. Lipoxygenase activity determination [protocols.io]
- 10. ijcmas.com [ijcmas.com]
- 11. abcam.cn [abcam.cn]
- 12. abcam.cn [abcam.cn]
- 13. Measuring Myeloperoxidase Activity in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.novusbio.com [resources.novusbio.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
Unraveling the Mechanism of 12R-Lox-IN-2: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of 12R-Lox-IN-2, the first-in-class inhibitor of 12R-lipoxygenase (12R-LOX), with other lipoxygenase inhibitors. This document outlines its mechanism of action, presents supporting experimental data, and provides detailed protocols for key validation assays.
Introduction to this compound
This compound is a novel small molecule inhibitor specifically targeting 12R-lipoxygenase (12R-LOX), an enzyme implicated in the pathophysiology of inflammatory skin diseases such as psoriasis.[1][2][3] 12R-LOX catalyzes the production of 12(R)-hydroxyeicosatetraenoic acid (12R-HETE), a lipid mediator that acts as an intrinsic danger signal in the skin. This triggers a cascade of inflammatory responses, including the processing and secretion of interleukin-1β (IL-1β) through the activation of the NLRP3 inflammasome and the generation of reactive oxygen species (ROS), ultimately promoting a Th17-mediated inflammatory response.[4] By inhibiting 12R-LOX, this compound offers a targeted approach to mitigating this inflammatory cascade.
Comparative Analysis of Lipoxygenase Inhibitors
To understand the unique profile of this compound, it is essential to compare its activity and selectivity with inhibitors of other related lipoxygenase enzymes, such as 5-LOX, 12S-LOX, and 15-LOX. The following table summarizes the key characteristics of this compound alongside prominent inhibitors of these other LOX isoforms.
| Inhibitor | Target Enzyme | Mechanism of Action | Selectivity | Reported IC50 | Key Cellular Effects | Therapeutic Area |
| This compound | 12R-Lipoxygenase (12R-LOX) | Direct inhibition of 12R-LOX enzyme activity. | Selective for 12R-hLOX over 12S-hLOX, 15-hLOX, and 15-hLOXB. | Not explicitly stated in provided results. | Inhibits hyperproliferation of psoriatic keratinocytes, suppresses colony formation, reduces Ki67 protein levels and IL-17A mRNA expression. | Psoriasis and other inflammatory skin diseases. |
| Zileuton | 5-Lipoxygenase (5-LOX) | Blocks the activity of 5-LO, preventing the biosynthesis of leukotrienes (LTB4, LTC4, LTD4, LTE4).[5][6][7] | Selective for 5-LOX. | Not explicitly stated in provided results. | Reduces inflammation by inhibiting the production of pro-inflammatory leukotrienes.[5] | Asthma.[5] |
| ML355 | 12S-Lipoxygenase (12S-LOX) | Selective inhibitor of 12-LOX.[8] | Selective for 12-LOX.[8] | Not explicitly stated in provided results. | Prevents platelet activation.[8] | Heparin-induced thrombocytopenia.[8] |
| Baicalein | 12/15-Lipoxygenase | Potent inhibitor of 12/15-LOX. | Broadly inhibits 12/15-LOX. | Not explicitly stated in provided results. | Attenuates thrombin-induced calcium transients and aggregation in platelets.[9] | Investigational. |
| Quercetin | 15-Lipoxygenase (15-LOX) | Inhibits 15-LOX activity. | Active against 15-LOX. | IC50 = 68 ± 5 μM (soybean 15-LOX).[10] | Anti-inflammatory and antioxidant effects. | Investigational. |
Signaling Pathway of 12R-LOX and Point of Intervention for this compound
The following diagram illustrates the proposed signaling pathway of 12R-LOX in the context of skin inflammation and highlights the inhibitory action of this compound.
Figure 1: 12R-LOX signaling pathway and inhibition by this compound.
Experimental Protocols
To facilitate the independent verification and further investigation of this compound and related compounds, detailed protocols for key experimental assays are provided below.
Lipoxygenase Activity Assay (Fluorometric)
This assay measures the activity of lipoxygenase enzymes by detecting the hydroperoxides produced from a substrate.
-
Materials:
-
LOX Assay Buffer
-
LOX Substrate (e.g., arachidonic acid)
-
LOX Probe
-
LOX Enzyme (e.g., purified 12R-LOX or cell lysate)
-
LOX Inhibitor (e.g., this compound)
-
96-well white microplate
-
Fluorometric microplate reader (Ex/Em = 500/536 nm)
-
-
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates by homogenizing in ice-cold LOX Assay Buffer. Centrifuge to remove debris and determine the protein concentration.
-
Reaction Setup: In a 96-well plate, prepare wells for background control, sample, and sample with inhibitor.
-
Add the appropriate amount of sample (cell lysate) and inhibitor to the respective wells. Adjust the final volume with LOX Assay Buffer.
-
Positive Control: Include wells with a known amount of purified LOX enzyme.
-
Reaction Initiation: Add the LOX substrate to all wells to start the reaction.
-
Detection: Add the LOX probe to each well. The probe will react with the hydroperoxide product to generate a fluorescent signal.
-
Measurement: Read the fluorescence at Ex/Em = 500/536 nm. The rate of increase in fluorescence is proportional to the LOX activity.
-
Data Analysis: Calculate the specific activity of LOX and the percentage of inhibition by the test compound.
-
Cell-Based Proliferation Assay (Ki67 Staining)
This protocol describes the immunofluorescent staining of the proliferation marker Ki67 in cultured keratinocytes.
-
Materials:
-
Cultured keratinocytes
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-Ki67
-
Secondary antibody: fluorescently-conjugated anti-rabbit IgG
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope
-
-
Procedure:
-
Cell Culture and Treatment: Plate keratinocytes and treat with this compound or vehicle control for the desired time.
-
Fixation and Permeabilization: Fix the cells with fixation solution and then permeabilize with permeabilization buffer.
-
Blocking: Block non-specific antibody binding with blocking buffer.
-
Primary Antibody Incubation: Incubate the cells with the primary anti-Ki67 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with the fluorescently-conjugated secondary antibody.
-
Counterstaining: Stain the nuclei with DAPI.
-
Imaging: Mount the coverslips and visualize the cells using a fluorescence microscope.
-
Quantification: Quantify the percentage of Ki67-positive cells to determine the effect of the inhibitor on cell proliferation.
-
Quantitative Real-Time PCR (qPCR) for IL-17A Expression
This protocol outlines the measurement of IL-17A mRNA levels in treated cells.
-
Materials:
-
Treated cells (e.g., keratinocytes)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for IL-17A and a housekeeping gene (e.g., GAPDH)
-
SYBR Green qPCR master mix
-
Real-time PCR instrument
-
-
Procedure:
-
RNA Extraction: Isolate total RNA from treated and control cells using an RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction with the cDNA template, IL-17A and housekeeping gene primers, and SYBR Green master mix.
-
Thermal Cycling: Perform the qPCR using a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of IL-17A normalized to the housekeeping gene using the ΔΔCt method.
-
Experimental Workflow for Characterizing a Novel 12R-LOX Inhibitor
The following diagram outlines a typical workflow for the initial characterization of a novel 12R-LOX inhibitor like this compound.
Figure 2: Experimental workflow for characterizing a novel 12R-LOX inhibitor.
Conclusion
This compound represents a significant advancement in the targeted therapy of inflammatory skin diseases by being the first-in-class inhibitor of 12R-LOX. Its specific mechanism of action, involving the suppression of the 12R-HETE-mediated inflammatory cascade, distinguishes it from other lipoxygenase inhibitors. The provided comparative data and detailed experimental protocols offer a valuable resource for researchers aiming to further investigate the therapeutic potential of 12R-LOX inhibition and to develop novel anti-inflammatory agents.
References
- 1. pnas.org [pnas.org]
- 2. A 12R-lipoxygenase in human skin: mechanistic evidence, molecular cloning, and expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. 5-Lipoxygenase Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 6. [Inhibitors of 5-lipoxygenase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Arachidonate 5-lipoxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 8. Cryo-EM structures of human arachidonate 12S-lipoxygenase bound to endogenous and exogenous inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 12-Lipoxygenase: A Potential Target for Novel Anti-Platelet Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of 12R-Lox-IN-2 and Other Anti-Psoriatic Compounds for Plaque Psoriasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of the novel investigational compound 12R-Lox-IN-2 with established and emerging anti-psoriatic agents. The comparison focuses on their mechanisms of action, preclinical efficacy, and the experimental methodologies used for their evaluation.
Introduction to Psoriasis and Therapeutic Strategies
Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells.[1] The pathogenesis involves complex interactions between various immune cells and signaling pathways, including the TNF-α, IL-23/IL-17, and JAK-STAT pathways.[1] Current therapeutic strategies for psoriasis range from topical agents for mild to moderate disease to systemic biologics and small molecule inhibitors for more severe cases.[2][3] This guide introduces a novel therapeutic target, 12R-lipoxygenase (12R-LOX), and its inhibitor, this compound, in the context of existing anti-psoriatic treatments.
Mechanism of Action and Signaling Pathways
This compound: A Novel Approach
This compound is a first-in-class inhibitor of 12R-lipoxygenase (12R-LOX), an enzyme implicated in the pathogenesis of psoriasis.[1] 12R-LOX is a (non-heme) iron-containing metalloenzyme that catalyzes the conversion of arachidonic acid to its metabolites.[1] Elevated levels of 12R-LOX and its product, 12(R)-hydroxyeicosatetraenoic acid (12(R)-HETE), are found in psoriatic lesions, suggesting a role in the disease's inflammatory and proliferative processes.[4] this compound, identified as compound 7b in its discovery study, exerts its anti-psoriatic effects by inhibiting 12R-LOX, thereby reducing the hyperproliferation of psoriatic keratinocytes and downregulating the expression of pro-inflammatory markers such as IL-17A.[5]
Established and Emerging Anti-Psoriatic Compounds
The landscape of psoriasis treatment is dominated by drugs targeting key inflammatory cytokines and intracellular signaling pathways. A brief overview of their mechanisms is provided below:
-
TNF-α Inhibitors (e.g., Adalimumab, Etanercept): These biologics neutralize tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine involved in the recruitment of immune cells and the amplification of the inflammatory cascade in psoriasis.
-
IL-17 Inhibitors (e.g., Secukinumab, Ixekizumab): These monoclonal antibodies target Interleukin-17A (IL-17A), a central cytokine in the pathogenesis of psoriasis that drives keratinocyte proliferation and the production of other inflammatory mediators.[6]
-
IL-23 Inhibitors (e.g., Guselkumab, Risankizumab): By targeting the p19 subunit of Interleukin-23 (IL-23), these biologics inhibit the differentiation and activation of Th17 cells, which are major producers of IL-17.
-
JAK Inhibitors (e.g., Tofacitinib, Deucravacitinib): These small molecule inhibitors block the Janus kinase (JAK) family of enzymes, which are crucial for the signaling of multiple cytokines involved in psoriasis, including interleukins and interferons.
-
PDE4 Inhibitors (e.g., Apremilast): As oral small molecules, these drugs inhibit phosphodiesterase 4 (PDE4), leading to increased intracellular cyclic AMP (cAMP) levels, which in turn downregulates the production of multiple pro-inflammatory cytokines.
-
Topical Vitamin D Analogs (e.g., Calcipotriene): These synthetic forms of vitamin D slow skin cell growth and have anti-inflammatory effects.[2]
Below are diagrams illustrating the key signaling pathways targeted by these compounds.
References
- 1. pnas.org [pnas.org]
- 2. A comparison of the effects of topical treatment of calcipotriol, camptothecin, clobetasol and tazarotene on an imiquimod-induced psoriasis-like mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topical anti-TNF-a ssDNA aptamer decreased the imiquimod induced psoriatic inflammation in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A 12R-lipoxygenase in human skin: mechanistic evidence, molecular cloning, and expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Interleukin-17A and Keratinocytes in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Efficacy and Specificity of 12R-Lox-IN-2: A Comparative Guide Using 12R-LOX Knockout Mice
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the expected effects of the 12R-lipoxygenase (12R-LOX) inhibitor, 12R-Lox-IN-2, in wild-type mice versus 12R-LOX knockout (Alox12b-/-) mice. The use of knockout mice is a critical step in preclinical drug development to validate that the pharmacological effects of an inhibitor are indeed mediated by the intended target. This guide is intended to provide a framework for designing and interpreting such validation studies.
The Role of 12R-LOX in Skin Barrier Function and Inflammation
12R-LOX, encoded by the ALOX12B gene, is a key enzyme in a specialized eicosanoid pathway within the epidermis. It plays a crucial role in the formation and maintenance of the skin's permeability barrier.[1] Loss-of-function mutations in ALOX12B are a major cause of autosomal recessive congenital ichthyosis (ARCI), a severe genetic skin disorder characterized by a defective skin barrier.[1] Constitutive knockout of the Alox12b gene in mice results in neonatal death due to rapid dehydration, underscoring the critical role of 12R-LOX in skin barrier function.[1][2] Conditional knockout models, where the gene is deleted in the epidermis at a later stage, lead to an ichthyosiform (scaly) phenotype, making them a viable model for studying the effects of 12R-LOX deficiency in adult animals.[3]
In inflammatory skin conditions such as psoriasis, the expression and activity of 12R-LOX are often upregulated, contributing to the inflammatory cascade. Therefore, selective inhibitors of 12R-LOX, such as this compound, are being investigated as potential therapeutic agents.
Validating this compound: The Knockout Mouse Model Approach
To confirm that the therapeutic effects of this compound are due to its specific inhibition of 12R-LOX and not off-target effects, a comparative study using wild-type and 12R-LOX knockout mice is essential. The fundamental principle of this validation is that if the inhibitor is specific, it should produce a therapeutic effect in wild-type animals (in a relevant disease model), but it should have no further effect in knockout animals where the target enzyme is already absent.
Logical Framework for Validation
The following diagram illustrates the logical relationship between the inhibitor, the knockout model, and the expected outcomes.
Caption: Logical workflow for validating this compound using knockout mice.
Comparative Data Summary
The following tables summarize the expected quantitative outcomes from a validation study comparing the effects of this compound in wild-type and 12R-LOX knockout mice in an imiquimod-induced psoriasis model.
Table 1: Phenotypic Comparisons
| Parameter | Wild-Type (Vehicle) | Wild-Type + this compound | 12R-LOX KO (Vehicle) | 12R-LOX KO + this compound |
| Erythema Score | High | Low | High | High |
| Scaling Score | High | Low | High | High |
| Epidermal Thickness (µm) | Increased | Reduced | Increased | Increased |
| Transepidermal Water Loss (TEWL) | Increased | Reduced | Severely Increased | Severely Increased |
Table 2: Molecular Marker Comparisons
| Marker | Wild-Type (Vehicle) | Wild-Type + this compound | 12R-LOX KO (Vehicle) | 12R-LOX KO + this compound |
| 12-HETE Levels (skin) | High | Low | Undetectable | Undetectable |
| IL-17A mRNA (skin) | High | Low | High | High |
| IL-23 mRNA (skin) | High | Low | High | High |
| Ki67+ Cells (epidermis) | High | Low | High | High |
Experimental Protocols
Animal Models
-
Wild-Type Mice: C57BL/6 mice are commonly used for the imiquimod-induced psoriasis model.[4]
-
12R-LOX Knockout Mice: Conditional Alox12b knockout mice (e.g., Alox12bfl/fl/K14-Cre-ERT2) are required to bypass neonatal lethality. Gene deletion can be induced in adult mice by topical application or injection of tamoxifen.[3] Successful knockout should be confirmed by PCR genotyping and Western blot analysis of skin samples to show the absence of 12R-LOX protein.[2]
Imiquimod-Induced Psoriasis Model
This protocol is adapted from established methods for inducing psoriasis-like skin inflammation in mice.[4][5][6]
-
Acclimatization: Allow mice to acclimate for at least one week before the experiment.
-
Hair Removal: Anesthetize the mice and shave a designated area on the dorsal skin.
-
Imiquimod Application: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara®) to the shaved dorsal skin and the right ear for 5-7 consecutive days.[5]
-
Control Group: A control group should receive a vehicle cream without imiquimod.
This compound Administration
-
Formulation: Prepare a topical formulation of this compound in a suitable vehicle (e.g., a cream base).
-
Application: Apply the this compound formulation or a vehicle control to the imiquimod-treated skin area, typically starting on the same day as the imiquimod application or one day after.
Endpoint Measurements
-
Phenotypic Scoring:
-
Psoriasis Area and Severity Index (PASI): Score erythema (redness), scaling, and skin thickness daily on a scale of 0 to 4 for each parameter.[4]
-
Ear Thickness: Measure ear thickness daily using a digital caliper.
-
Transepidermal Water Loss (TEWL): Measure TEWL on the dorsal skin using a Tewameter at the end of the study to assess barrier function.
-
-
Histological Analysis:
-
At the end of the study, euthanize the mice and collect skin samples.
-
Fix skin samples in formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to measure epidermal thickness (acanthosis).
-
Perform immunohistochemistry for proliferation markers (e.g., Ki67).
-
-
Molecular Analysis:
-
Lipid Mediator Analysis: Homogenize skin samples and perform liquid chromatography-mass spectrometry (LC-MS) to quantify levels of 12-HETE, the product of 12R-LOX activity.
-
Gene Expression Analysis: Isolate RNA from skin samples and perform quantitative real-time PCR (qRT-PCR) to measure the expression of key inflammatory cytokines such as IL-17A and IL-23.
-
Signaling Pathways and Experimental Workflow
12R-LOX Signaling Pathway in Inflammation
The following diagram illustrates the role of 12R-LOX in the inflammatory signaling cascade relevant to psoriasis.
Caption: Simplified 12R-LOX signaling pathway in skin inflammation.
Experimental Workflow for Validation
This diagram outlines the key steps in the experimental workflow for validating the effects of this compound.
Caption: Experimental workflow for validating this compound in vivo.
Alternative Approaches and Considerations
While the conditional knockout mouse model is the gold standard for in vivo target validation, other models can provide supporting evidence. For instance, transgenic mice that overexpress human ALOX12B in the skin develop a psoriasis-like inflammatory phenotype.[7] Demonstrating that a 12R-LOX inhibitor can ameliorate this phenotype provides strong evidence of its therapeutic potential.[7]
It is also important to consider the potential for functional redundancy with other lipoxygenases. However, the severe and specific phenotype of the 12R-LOX knockout mice suggests a unique and non-redundant role in skin barrier formation.
Conclusion
The use of 12R-LOX knockout mice is an indispensable tool for the preclinical validation of this compound. By comparing the effects of the inhibitor in wild-type and knockout animals, researchers can definitively establish its on-target activity and specificity. This rigorous approach is crucial for building a strong data package to support the further development of 12R-LOX inhibitors as a novel therapeutic strategy for inflammatory skin diseases.
References
- 1. Development of an ichthyosiform phenotype in Alox12b-deficient mouse skin transplants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 12R-lipoxygenase deficiency disrupts epidermal barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conditional Alox12b Knockout: Degradation of the Corneocyte Lipid Envelope in a Mouse Model of Autosomal Recessive Congenital Ichthyoses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 5. frontierspartnerships.org [frontierspartnerships.org]
- 6. IL-23- and Imiquimod-Induced Models of Experimental Psoriasis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Illuminating the Selectivity of 12R-Lox-IN-2: A Comparative Guide Driven by Molecular Dynamics
For researchers, scientists, and drug development professionals navigating the intricate landscape of inflammatory and skin-related diseases, the selective inhibition of 12R-lipoxygenase (12R-LOX) presents a promising therapeutic avenue. This guide provides an in-depth comparison of 12R-Lox-IN-2, a novel and selective inhibitor of 12R-LOX, supported by experimental data and insights from molecular dynamics simulations that elucidate its mechanism of selectivity.
This compound, identified as compound 7b in recent literature, has emerged as a first-in-class inhibitor of human 12R-lipoxygenase (12R-hLOX).[1] Its discovery opens new possibilities for targeting pathologies where 12R-LOX is implicated, such as psoriasis and other skin-related inflammatory conditions. This guide will delve into the quantitative measures of its inhibitory potency and selectivity, the experimental methods to assess these parameters, and the computational approaches that rationalize its specific interaction with 12R-LOX over other lipoxygenase isoforms.
Quantitative Comparison of Inhibitor Potency and Selectivity
The efficacy of an inhibitor is not only defined by its potency against the target enzyme but also by its selectivity over related enzymes, which is crucial for minimizing off-target effects. The following table summarizes the in vitro inhibitory activity of this compound against 12R-hLOX and its selectivity over other human lipoxygenase isoforms.
| Inhibitor | Target Enzyme | IC50 (µM) | Selectivity vs. 12S-hLOX | Selectivity vs. 15-hLOX | Selectivity vs. 15-hLOXB |
| This compound (Compound 7b) | 12R-hLOX | 12.48 ± 2.06 | > 8-fold | > 8-fold | > 8-fold |
| Compound 4a | 12R-hLOX | 28.25 ± 1.63 | > 3.5-fold | > 3.5-fold | > 3.5-fold |
Data sourced from Bhuktar et al., Bioorganic Chemistry, 2023.[1]
The 12-Lipoxygenase Signaling Pathway
12-Lipoxygenases are enzymes that catalyze the addition of oxygen to polyunsaturated fatty acids, primarily arachidonic acid, to produce bioactive lipid mediators. The 12R-LOX isoform specifically produces 12R-hydroxyeicosatetraenoic acid (12R-HETE). This metabolite is involved in the pathogenesis of skin diseases by affecting epidermal barrier function. The broader 12-LOX pathway, which predominantly involves the 12S-LOX isoform, generates 12S-HETE, a signaling molecule that exerts its effects through the G-protein coupled receptor GPR31. Activation of this pathway is implicated in a variety of cellular processes, including inflammation, cell proliferation, and migration. Understanding this pathway is critical for contextualizing the therapeutic potential of selective 12R-LOX inhibition.
Caption: Overview of the 12-Lipoxygenase signaling pathway.
Unveiling Selectivity through Molecular Dynamics
Molecular dynamics (MD) simulations provide a computational lens to visualize the dynamic interactions between a ligand and its protein target at an atomic level. For this compound, MD simulations were instrumental in rationalizing its selectivity for 12R-LOX over the closely related 12S-LOX isoform.[1] The simulations revealed key differences in the binding modes and interaction patterns of the inhibitor within the active sites of the two enzymes.
The workflow for a typical molecular dynamics simulation study to investigate inhibitor selectivity is outlined below.
Caption: Workflow for molecular dynamics simulation in drug discovery.
Experimental Protocols
In Vitro Lipoxygenase Inhibition Assay (Spectrophotometric Method)
This protocol outlines a standard method for determining the inhibitory activity of compounds against lipoxygenase enzymes.
Materials:
-
Lipoxygenase enzyme (e.g., human recombinant 12R-LOX)
-
Arachidonic acid (substrate)
-
Test inhibitor (e.g., this compound)
-
Assay buffer (e.g., 25 mM HEPES, pH 8.0)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare stock solutions of the lipoxygenase enzyme, arachidonic acid, and the test inhibitor in a suitable solvent (e.g., DMSO).
-
In a quartz cuvette, add the assay buffer and the desired concentration of the test inhibitor.
-
Add the lipoxygenase enzyme solution to the cuvette and incubate for a specified period (e.g., 5 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the arachidonic acid substrate to the cuvette.
-
Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene hydroperoxide product.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
Perform control reactions without the inhibitor to determine the uninhibited enzyme activity.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Molecular Dynamics Simulation Protocol
The following provides a general framework for conducting MD simulations to study inhibitor selectivity, based on common practices in the field.
Software:
-
Molecular modeling software (e.g., Schrödinger Maestro, MOE)
-
MD simulation package (e.g., GROMACS, AMBER)
Procedure:
-
System Preparation:
-
Obtain or model the 3D structures of the target enzymes (e.g., 12R-LOX and 12S-LOX).
-
Perform molecular docking of the inhibitor (e.g., this compound) into the active site of each enzyme to obtain initial binding poses.
-
Solvate the protein-ligand complexes in a periodic box of a suitable water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Perform energy minimization of the entire system to remove steric clashes and relax the structure.
-
-
Equilibration:
-
Perform a short MD simulation under the NVT (constant number of particles, volume, and temperature) ensemble to stabilize the temperature of the system.
-
Follow with a longer MD simulation under the NPT (constant number of particles, pressure, and temperature) ensemble to stabilize the pressure and density of the system.
-
-
Production Simulation:
-
Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) to sample the conformational space of the protein-ligand complex.
-
-
Trajectory Analysis:
-
Analyze the MD trajectories to calculate various parameters, including:
-
Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand.
-
Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
Binding free energy calculations (e.g., using MM/PBSA or MM/GBSA methods) to estimate the strength of the protein-ligand interaction.
-
Analysis of hydrogen bonds, hydrophobic interactions, and other key intermolecular interactions between the inhibitor and the protein residues.
-
-
Compare the results between the different enzyme-inhibitor complexes to elucidate the molecular basis for selectivity.
-
This comprehensive guide provides a foundational understanding of the selectivity of this compound, supported by quantitative data and detailed methodologies. The integration of experimental and computational approaches is paramount in modern drug discovery, and the case of this compound serves as a compelling example of this synergy.
References
Safety Operating Guide
Navigating the Disposal of 12R-Lox-IN-2: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of the novel research compound 12R-Lox-IN-2 is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. Due to the absence of a specific Safety Data Sheet (SDS), this guide outlines a conservative and safety-first approach based on general principles of chemical waste management for research-grade compounds.
For researchers and drug development professionals handling this compound, a potent inhibitor of 12R-lipoxygenase (12R-LOX), understanding the correct disposal procedures is as critical as its application in studying inflammatory diseases like psoriasis.[1] As a novel compound, detailed public information on its specific hazards and environmental impact is limited. Therefore, it must be handled as hazardous waste, following stringent protocols to mitigate any potential risks.
Immediate Safety and Handling Protocols
Before disposal, proper handling and personal protective equipment (PPE) are paramount. Researchers should always consult their institution's Chemical Hygiene Officer and adhere to established laboratory safety protocols. Standard PPE for handling this compound includes:
-
Eye Protection: Safety glasses or goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are essential.
-
Body Protection: A lab coat should be worn at all times.
-
Respiratory Protection: Use of a fume hood is recommended to avoid inhalation of any dust or aerosols.
Quantitative Data Summary
While a comprehensive dataset for this compound is not publicly available, the following information has been gathered from supplier and general chemical safety resources.
| Parameter | Data/Information | Source/Guideline |
| Chemical Nature | Inhibitor of 12R-lipoxygenase; potentially a quinoline derivative. | MedchemExpress, General Chemical Information |
| Physical Form | Typically a solid powder. | Supplier Information |
| Solubility | Soluble in organic solvents such as DMSO and ethanol. | Supplier Information |
| Storage | Store at -20°C for short-term and -80°C for long-term storage.[1] | MedchemExpress |
| Known Hazards | Specific hazards are not well-documented. Treat as toxic. | General Laboratory Safety Guidelines |
| Disposal Classification | Hazardous Chemical Waste. | American Chemical Society, University of Pennsylvania EHRS[2][3] |
Step-by-Step Disposal Procedure
The following procedure is a general guideline. Always prioritize your institution's specific protocols and consult with your Environmental Health and Safety (EHS) department.
-
Identification and Labeling:
-
All waste containing this compound, including pure compound, solutions, and contaminated labware (e.g., pipette tips, tubes), must be clearly labeled as "Hazardous Waste."[3][4]
-
The label must include the full chemical name: "this compound." Avoid abbreviations or chemical structures on the primary label.[4]
-
Indicate the major components and their approximate concentrations if it is a solution.
-
-
Waste Segregation and Containment:
-
Solid Waste: Collect unused or expired this compound powder and contaminated solids (e.g., weighing paper, gloves) in a dedicated, sealable, and compatible container. A high-density polyethylene (HDPE) container is a suitable choice.
-
Liquid Waste: Collect solutions of this compound in a separate, leak-proof, and compatible liquid waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.[4][5] Incompatible wastes can react violently or produce toxic gases.[5]
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container.
-
Empty Containers: The original container of this compound, even if empty, should be treated as hazardous waste and disposed of accordingly, as it will contain residual amounts of the chemical.[6][7]
-
-
Storage of Waste:
-
Store the sealed hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][5]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[3]
-
Ensure that the waste containers are kept closed except when adding waste.[3][4]
-
-
Arranging for Disposal:
Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash. [2][3][4][6]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these conservative and safety-focused procedures, researchers can handle and dispose of this compound responsibly, ensuring the safety of laboratory personnel and minimizing environmental impact. Always remember that in the absence of specific data, treating a novel compound with the highest level of precaution is the most prudent course of action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. mcneese.edu [mcneese.edu]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 7. Laboratory waste | Staff Portal [staff.ki.se]
Personal protective equipment for handling 12R-Lox-IN-2
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling 12R-Lox-IN-2, a novel inhibitor of 12R-lipoxygenase (12R-LOX).[1][2] Given the nature of this compound as a research chemical, it is imperative to handle it with the utmost care, assuming it to be hazardous in the absence of comprehensive safety data. This document outlines the necessary personal protective equipment (PPE), operational plans for handling, and procedures for disposal.
Immediate Safety Protocols
When handling this compound, a thorough risk assessment should be conducted for the specific procedures being undertaken.[3] Standard laboratory procedures for handling chemical compounds of unknown toxicity should be strictly followed.
Personal Protective Equipment (PPE):
The minimum required PPE for handling this compound is detailed below. This selection is based on general best practices for laboratory safety when working with chemical substances where the full toxicological profile is not known.[4][5][6]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a face shield.[5][7] | To protect against splashes, which can cause serious eye damage. A face shield provides an additional layer of protection for the entire face.[6][7] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile).[4][6] | To prevent skin contact and absorption. Disposable nitrile gloves are a minimum requirement; consider double-gloving for added protection.[5] Gloves should be changed immediately if contaminated. |
| Body Protection | A laboratory coat is mandatory.[5][6] | To protect skin and personal clothing from spills and contamination.[6] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To minimize inhalation exposure to any dust or aerosols. |
| Foot Protection | Closed-toe shoes.[6] | To protect feet from spills and falling objects. |
Operational Plan for Handling
A systematic approach to handling this compound is crucial to ensure safety and maintain the integrity of the compound.
Workflow for Handling this compound:
Storage: this compound should be stored at -20°C for up to one month or at -80°C for up to six months.[1] It should be protected from light.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure laboratory safety. All chemical waste should be handled in accordance with institutional and local regulations.[8][9]
Waste Segregation and Disposal:
| Waste Type | Container | Disposal Procedure |
| Solid Waste | Labeled, sealed, and chemically compatible container. | Collect all contaminated solid waste, such as pipette tips, gloves, and weighing paper, in a designated container. The container should be clearly labeled as "Hazardous Chemical Waste" with the name of the compound. |
| Liquid Waste | Labeled, sealed, and chemically compatible container (e.g., plastic).[8] | Collect all solutions containing this compound in a designated liquid waste container. Do not pour down the drain.[10] The container should be clearly labeled with the chemical name and concentration. |
| Sharps Waste | Puncture-resistant sharps container. | Needles and other sharps contaminated with this compound should be disposed of in a designated sharps container. |
Disposal Workflow:
By adhering to these guidelines, researchers can safely handle this compound while minimizing risks to themselves and the environment. Always prioritize safety and consult your institution's Environmental Health and Safety (EH&S) department for specific guidance.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tebubio.com [tebubio.com]
- 3. 3.1 Laboratory Responsibilities for Personal Protective Equipment | Environment, Health and Safety [ehs.cornell.edu]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 7. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 10. Molecular Biology Products - Laboratory Products Supplier [mbpinc.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
